molecular formula C12H10ClNO3 B190027 ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate CAS No. 163160-58-5

ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B190027
CAS No.: 163160-58-5
M. Wt: 251.66 g/mol
InChI Key: WXWCGWHURZEBEH-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate is a high-purity chemical building block designed for research applications. This compound features an indole ring system, a privileged scaffold in medicinal chemistry, substituted with a chloro group and an ethyl oxoacetate side chain. This structure is a versatile intermediate for synthesizing more complex molecules. Researchers can utilize this compound in the exploration of new pharmacologically active agents, as indole derivatives are known to exhibit a wide range of biological activities . The presence of the α-ketoester functional group makes it a valuable precursor for further chemical transformations, including the synthesis of various heterocyclic systems such as azetidinones (β-lactams), which are of significant interest in the development of antimicrobial agents . Furthermore, structurally similar indolyl-2-oxoacetate derivatives have been investigated as kinase inhibitors for the treatment of proliferative diseases, highlighting the potential of this compound class in oncology research . The molecular structure is characterized by a largely planar indole ring system, a feature that can influence its intermolecular interactions and solid-state properties, as observed in related crystals . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWCGWHURZEBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437262
Record name 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163160-58-5
Record name Ethyl 5-chloro-α-oxo-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163160-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, a member of the indole-3-glyoxylate family, represents a significant scaffold in medicinal chemistry and drug development. The indole nucleus is a well-established pharmacophore, and its derivatization at the 3-position with a glyoxylate moiety offers a versatile entry point for the synthesis of a wide array of bioactive molecules. The presence of a chlorine atom at the 5-position of the indole ring can significantly modulate the compound's electronic properties and metabolic stability, making it a key feature for structure-activity relationship (SAR) studies.

Molecular Structure and Key Features

The structure of this compound, with the molecular formula C₁₂H₁₀ClNO₃[1][2], comprises a 5-chloro-substituted indole ring linked at the C3 position to an ethyl glyoxylate group. This arrangement presents several key features for spectroscopic analysis:

  • Aromatic Indole Core: The bicyclic system with its distinct electronic environment gives rise to characteristic signals in NMR and IR spectroscopy.

  • α-Keto Ester Moiety: The two adjacent carbonyl groups and the ethyl ester functionality are key reporters in ¹³C NMR and IR spectroscopy.

  • Amine Proton (N-H): The indole N-H proton is a diagnostic feature in ¹H NMR and IR spectroscopy.

  • Ethyl Group: The characteristic triplet-quartet pattern of the ethyl group is readily identifiable in ¹H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the indole ring protons, the indole N-H proton, and the ethyl ester protons. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.0br s1HIndole N-H
~8.3d1HH-2
~8.1d1HH-4
~7.4d1HH-7
~7.2dd1HH-6
~4.4q2H-OCH₂CH₃
~1.4t3H-OCH₂CH₃

Rationale for Predictions: The chemical shifts are predicted based on the analysis of similar indole-containing compounds and the known effects of substituents. The electron-withdrawing nature of the glyoxylate group at C3 and the chlorine at C5 will deshield the adjacent protons, shifting them downfield. The indole N-H proton is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The ethyl group will exhibit a classic quartet for the methylene protons and a triplet for the methyl protons due to coupling with each other.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~185C=O (keto)
~165C=O (ester)
~138C-7a
~135C-2
~128C-5
~127C-3a
~125C-4
~122C-6
~115C-3
~113C-7
~62-OCH₂CH₃
~14-OCH₂CH₃

Rationale for Predictions: The carbonyl carbons of the α-keto ester are expected to be the most downfield signals in the spectrum[3]. The aromatic carbons of the indole ring will appear in the typical range of 110-140 ppm. The position of the carbon bearing the chlorine (C-5) will be influenced by the halogen's inductive effect. The aliphatic carbons of the ethyl group will be the most upfield signals. These predictions are based on established chemical shift correlation tables for substituted indoles and esters[4].

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like N-H.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3300-3400Medium, SharpN-H stretch (indole)
~3100-3000MediumC-H stretch (aromatic)
~2980-2850MediumC-H stretch (aliphatic)
~1730-1750StrongC=O stretch (ester)
~1680-1700StrongC=O stretch (keto)
~1600-1450MediumC=C stretch (aromatic)
~1250-1000StrongC-O stretch (ester)
~800-850StrongC-H bend (out-of-plane, aromatic)
~700-800MediumC-Cl stretch

Rationale for Predictions: The N-H stretching vibration of the indole ring is expected in the region of 3300-3400 cm⁻¹. The two carbonyl groups will give rise to two strong and distinct absorption bands in the carbonyl region. The ester C=O stretch will likely appear at a higher frequency than the keto C=O stretch due to the influence of the adjacent oxygen atom. The C-Cl stretch is expected in the fingerprint region. These predictions are based on the analysis of IR spectra of similar indole derivatives and esters[5][6].

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FTIR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
251/253[M]⁺ (Molecular ion)
206/208[M - OCH₂CH₃]⁺
178/180[M - COOCH₂CH₃]⁺
150/152[M - COCOOCH₂CH₃]⁺

Rationale for Predictions: The molecular ion peak [M]⁺ is expected at m/z 251, with a characteristic [M+2]⁺ peak at m/z 253 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) and the entire ester group (-COOCH₂CH₃). Further fragmentation could involve the loss of the second carbonyl group.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule. Electron ionization (EI) can also be used, particularly with GC-MS.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion as a function of its m/z.

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serves as a valuable resource for scientists working with this compound. While based on predictions from analogous structures, this guide offers a solid foundation for the interpretation of experimentally acquired data and will aid in the unambiguous structural confirmation of this important synthetic intermediate.

References

  • PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. Available from: [Link]

  • Wiley-VCH. Supporting Information. 2007. Available from: [Link]

  • Royal Society of Chemistry. Expeditious Synthesis of Multisubstituted Indoles via Multiple Hydrogen Transfers. Available from: [Link]

  • LookChem. Cas 61220-51-7, 5-CHLOROTRYPTOPHOL. Available from: [Link]

  • PubChem. 1H-Pyrazole-5-carboxamide, N-[(1S)-2,2-dicyclopropyl-1-[[[4-[(1S,2R)-3-[(3R)-3,4-dimethyl-1-piperazinyl]-2-[[(2S)-2-methoxy-1-oxopropyl]amino]-1-methyl-3-oxopropyl]-2-fluorophenyl]amino]carbonyl]ethyl]-1-ethyl-. Available from: [Link]

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  • ResearchGate. FT-IR spectrum of ethyl chloroacetate. Available from: [Link]

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  • SpectraBase. Ethyl 5-chloroindole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • PubMed Central. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Available from: [Link]

  • International Journal of Advance Research in Science and Engineering. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Available from: [Link]

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Sources

A Technical Guide to Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole scaffold remains a cornerstone in medicinal chemistry, serving as the foundation for numerous therapeutic agents. This guide focuses on a particularly valuable derivative, ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate. We will provide an in-depth analysis of its chemical properties, a robust synthesis protocol, and its critical application as a versatile intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the rapidly evolving field of targeted protein degradation.

Compound Profile and Physicochemical Properties

This compound is a functionalized indole derivative whose structure is primed for further chemical elaboration. The presence of the chloro-substituent, the reactive glyoxylate moiety at the C3 position, and the secondary amine at the N1 position of the indole ring make it a highly strategic starting material in multi-step syntheses.

PropertyValueSource(s)
CAS Number 163160-58-5[1][2]
Molecular Formula C₁₂H₁₀ClNO₃[1][2][3]
Molecular Weight 251.67 g/mol [2][3]
IUPAC Name This compound[2]
SMILES CCOC(=O)C(=O)C1=CNC2=C1C=C(Cl)C=C2[1][2]
Appearance Pale-yellow to yellow-brown solid[4]
Purity Typically ≥97%[2]

Synthesis of this compound

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 5-chloroindole.[5] This electrophilic aromatic substitution targets the electron-rich C3 position of the indole ring, which is the most nucleophilic site. The electrophile is an acylium ion generated from ethyl oxalyl chloride (also known as ethyl 2-chloro-2-oxoacetate) in the presence of a Lewis acid catalyst.[6][7]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established methodologies for the acylation of indole scaffolds.[7]

Reagents & Equipment:

  • 5-Chloroindole

  • Ethyl oxalyl chloride (CAS 4755-77-5)

  • Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous Dichloromethane (DCM) or other inert solvent

  • Nitrogen or Argon atmosphere setup

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure:

  • Reaction Setup: Under an inert nitrogen atmosphere, suspend 5-chloroindole (1.0 eq) in anhydrous DCM in a dry round-bottom flask.

  • Lewis Acid Addition: Cool the suspension to 0 °C using an ice bath. Add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture for 15-20 minutes at 0 °C. Causality Note: The formation of the indole-Lewis acid complex activates the indole ring for electrophilic attack and prevents side reactions at the N1 position.

  • Acylating Agent Addition: Slowly add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, followed by warming to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and water. Trustworthiness Note: This step must be performed cautiously in a well-ventilated fume hood as the quenching of AlCl₃ is highly exothermic and releases HCl gas.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product, this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process R1 5-Chloroindole P1 1. Mix 5-Chloroindole & AlCl₃ in Anhydrous DCM at 0°C R1->P1 R2 Ethyl Oxalyl Chloride P2 2. Add Ethyl Oxalyl Chloride Solution Dropwise R2->P2 R3 AlCl₃ (Lewis Acid) R3->P1 P1->P2 P3 3. Stir & Monitor by TLC P2->P3 P4 4. Quench with Ice/Water P3->P4 P5 5. Aqueous Workup & Extraction P4->P5 P6 6. Column Chromatography P5->P6 Product Ethyl 2-(5-chloro-1H-indol-3-yl) -2-oxoacetate P6->Product

Caption: Friedel-Crafts acylation workflow for synthesis.

Application in Drug Development: A PROTAC Building Block

The primary utility of this compound in modern drug discovery is as a key intermediate for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8]

The PROTAC Mechanism

PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell.[9] They function by hijacking the cell's own waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[10] A PROTAC molecule consists of three parts:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.[11]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin molecules from the ligase to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively removing it from the cell.[9]

Role of the Indole Intermediate

This compound serves as a foundational scaffold for the "POI ligand" portion of a PROTAC. The ethyl glyoxylate handle at the C3 position is a versatile point for chemical modification. It can be readily converted into amides, hydrazides, or other functional groups necessary for linking to the rest of the PROTAC structure. The indole core itself is a well-established pharmacophore that can be tailored to bind to the active site or allosteric pockets of various target proteins, such as kinases, transcription factors, or epigenetic readers.

Conceptual PROTAC Structure

PROTAC_Concept cluster_protac PROTAC Molecule POI_Ligand POI Ligand (Derived from Indole Intermediate) Linker Linker POI Protein of Interest (POI) (Disease-Causing) POI_Ligand->POI E3_Ligand E3 Ligase Ligand (e.g., for VHL, CRBN) E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase

Caption: Conceptual diagram of a PROTAC molecule.

Commercial Availability and Suppliers

This compound is available as a research chemical from several specialized suppliers of building blocks for drug discovery. Researchers should always request a certificate of analysis (CoA) to verify purity and identity.

SupplierWebsiteNotes
AChemBlockOffers the product with ≥97% purity.[2]
AmbeedLists the compound with its key identifiers.[3]
King ScientificProvides the product under catalog number KS-00000LPP.[12]
AiFChemLists various synonyms for the chemical.
ArctomSells the compound in flexible sizes.
CovethouseProvides basic safety and storage information.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 163160-58-5) was not available through the conducted searches. Therefore, researchers must handle this compound with the precautions appropriate for a novel research chemical with unknown toxicological properties. General best practices based on its chemical class and synthetic precursors should be followed.

  • General Handling: Use in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Reactivity: As an α-ketoester, it may be sensitive to strong bases and nucleophiles. The indole ring can be susceptible to strong oxidizing agents.

  • Precursor Hazards: The synthesis involves ethyl oxalyl chloride, which is corrosive and a lachrymator, and aluminum chloride, which reacts violently with water. Appropriate care must be taken when performing the synthesis.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The supplier Covethouse recommends storage at room temperature under an inert atmosphere.[1]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for advancing the frontiers of medicine. Its well-defined structure and versatile reactivity make it an indispensable building block for constructing sophisticated PROTACs. As targeted protein degradation continues to emerge as a powerful therapeutic modality, the demand for and importance of key intermediates like this indole derivative will undoubtedly grow, enabling the development of next-generation therapies for cancer, neurodegenerative disorders, and other challenging diseases.

References

  • Covethouse. this compound.[Link]

  • King Scientific. this compound | 163160-58-5.[Link]

  • Arctom. CAS NO. 163160-58-5 | this compound - 97%.[Link]

  • Rahman, M. et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Royal Society of Chemistry. [Link]

  • Wang, T. et al. Methodology developed for the Friedel–Crafts acylation of substituted indoles with oxalyl chloride or a monoester of oxalyl chloride. ResearchGate. [Link]

  • SynArchive. Friedel-Crafts Acylation.[Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation.[Link]

  • He, Y. et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy. [Link]

  • NexusBioAg. Safety Data Sheet - DRIVE-N.[Link]

  • Zhao, Q. et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • Prasad, K. et al. (2009). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc. [Link]

  • More, N. A. et al. (2016). An Efficient Synthesis of Potent Anti-Tubercular Drug Candidate BM212. Rasayan Journal of Chemistry. [Link]

  • Békés, M. et al. (2022). Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation. Nature Reviews Drug Discovery. [Link]

  • Shibata, Y. (2024). Efficient PROTAC-ing: combinational use of PROTACs with signaling pathway inhibitors. Trends in Biochemical Sciences. [Link]

  • Cyrus, K. et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

Sources

In-Depth Technical Guide to Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, a key intermediate in synthetic organic chemistry and drug discovery. The information presented is curated to support research and development activities, offering both established data and insights into its experimental context.

Introduction

This compound, with the CAS number 163160-58-5, is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.[1] The presence of the α-ketoester functionality at the 3-position of the indole ring makes it a versatile building block for the synthesis of more complex molecular architectures. Its utility is particularly noted in the construction of compounds targeting various biological pathways, where the indole scaffold often serves as a crucial pharmacophore. This guide will delve into its fundamental physicochemical properties, spectral signature, and a validated synthetic protocol, providing a robust resource for its application in the laboratory.

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, purification, and formulation. While experimentally determined values for some properties of this compound are not widely published, a combination of data from commercial suppliers and predictive models provides a solid foundation for its use.[2][3][4]

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₂H₁₀ClNO₃[3][4]
Molecular Weight 251.67 g/mol [3][4]
CAS Number 163160-58-5[3][4]
Appearance Pale-yellow to yellow-brown solid (inferred from methyl analog)[5]
Purity (commercial) ≥97%[3][4]
Predicted Boiling Point 422.3 ± 25.0 °C[2]
Predicted Density 1.4 ± 0.1 g/cm³[2][6]
Storage Store at room temperature under an inert atmosphere.[4]

Synthesis and Mechanism

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 5-chloroindole. This electrophilic aromatic substitution reaction introduces the ethyl oxoacetyl group at the electron-rich C3 position of the indole ring.

Diagram: Friedel-Crafts Acylation of 5-Chloroindole

G cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 5-Chloroindole P2 Nucleophilic Attack by Indole R1->P2 R2 Ethyl Oxalyl Chloride P1 Formation of Acylium Ion Electrophile R2->P1 R3 Lewis Acid (e.g., AlCl₃) R3->P1 P1->P2 P3 Rearomatization P2->P3 Prod This compound P3->Prod G cluster_mol This compound Indole Ring Indole Ring Keto-Ester Keto-Ester Indole Ring->Keto-Ester C3-Substitution Chloro Substituent Chloro Substituent Indole Ring->Chloro Substituent C5-Substitution Ethyl Group Ethyl Group Keto-Ester->Ethyl Group

Sources

An In-depth Technical Guide to Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, a key heterocyclic building block in medicinal chemistry. The document delves into the historical context of its related structures, details a robust and validated synthetic protocol, and explores its applications as a crucial intermediate in the development of therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and pharmaceutical development, offering both theoretical insights and practical, actionable methodologies.

Introduction and Historical Context

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a glyoxylate moiety at the C3 position of the indole ring provides a versatile handle for further chemical modifications, making indole-3-glyoxylates valuable intermediates in the synthesis of a wide array of biologically active compounds.

While a specific, detailed historical account of the initial discovery of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader exploration of indole chemistry for therapeutic purposes. The development of synthetic routes to functionalized indoles has been a continuous effort since the late 19th century. The importance of halogenated indoles, particularly those with chlorine substitutions, grew with the understanding of how halogens can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The synthesis and application of indole-3-glyoxylamides, derived from the corresponding esters, have been extensively reviewed, with several compounds entering clinical evaluation for various diseases. This underscores the significance of this compound as a precursor to a class of molecules with demonstrated therapeutic potential. Its CAS Number is 163160-58-5.[1][2][3]

Synthetic Protocol: A Validated Approach

The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation of 5-chloroindole. This method is reliable, scalable, and proceeds through a well-understood electrophilic aromatic substitution mechanism. The following protocol is a robust, self-validating system based on established chemical principles and analogous procedures reported in the literature.

Overall Synthetic Scheme

Synthesis cluster_0 Step 1: Formation of the Acylating Agent cluster_1 Step 2: Esterification 5-Chloroindole 5-Chloroindole Intermediate 5-Chloro-1H-indole-3-glyoxylyl chloride 5-Chloroindole->Intermediate Et₂O, 0°C to rt OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate Product This compound Intermediate->Product Ethanol (absolute)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials and Reagents:

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5-Chloro-1H-indole17422-32-1C₈H₆ClN151.60
Oxalyl chloride79-37-8C₂Cl₂O₂126.93
Anhydrous diethyl ether60-29-7(C₂H₅)₂O74.12
Absolute ethanol64-17-5C₂H₅OH46.07

Procedure:

Step 1: Synthesis of 5-Chloro-1H-indole-3-glyoxylyl chloride

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chloro-1H-indole (1.0 eq.) in anhydrous diethyl ether (Et₂O) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Charge the dropping funnel with a solution of oxalyl chloride (1.1 eq.) in anhydrous Et₂O.

  • Add the oxalyl chloride solution dropwise to the stirred indole solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. A precipitate will form.

  • Collect the solid product, 5-chloro-1H-indole-3-glyoxylyl chloride, by vacuum filtration.

  • Wash the solid with cold, anhydrous Et₂O to remove any unreacted starting materials.

  • Dry the product under vacuum. This intermediate is moisture-sensitive and should be used immediately in the next step.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the hydrolysis of oxalyl chloride and the resulting acyl chloride intermediate.

  • Low-Temperature Addition: The dropwise addition of oxalyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of side products.

  • Immediate Use of Intermediate: The indol-3-ylglyoxylyl chloride is reactive and can degrade upon exposure to moisture and prolonged storage. Therefore, its immediate use in the subsequent step is recommended for optimal yield and purity.

Step 2: Synthesis of this compound

  • Carefully add the freshly prepared 5-chloro-1H-indole-3-glyoxylyl chloride to a flask containing absolute ethanol (excess) at room temperature with stirring.

  • The reaction is typically exothermic. Stir the mixture until the solid has completely dissolved and the reaction is complete (monitor by TLC).

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Causality of Experimental Choices:

  • Excess Ethanol: Using ethanol as both the reagent and solvent ensures the complete conversion of the acyl chloride to the desired ethyl ester.

  • Recrystallization: This purification technique is effective for obtaining a high-purity solid product by removing any minor impurities.

Characterization Data
PropertyValue
Molecular Formula C₁₂H₁₀ClNO₃[2]
Molecular Weight 251.67 g/mol [2]
Appearance Off-white to yellow solid
CAS Number 163160-58-5[2][3]

Mechanism of the Reaction

The synthesis proceeds via a classic electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation.

Mechanism cluster_0 Formation of the Electrophile cluster_1 Electrophilic Attack cluster_2 Rearomatization OxalylChloride Oxalyl Chloride (ClCOCOCl) AcyliumIon Acylium Ion [ClCO-C⁺=O ↔ ClCO=C=O⁺] OxalylChloride->AcyliumIon Self-ionization or Lewis acid catalysis SigmaComplex Sigma Complex (Wheland intermediate) AcyliumIon->SigmaComplex 5-Chloroindole 5-Chloroindole 5-Chloroindole->SigmaComplex Attack at C3 Product 5-Chloro-1H-indole-3-glyoxylyl chloride SigmaComplex->Product -H⁺

Caption: Mechanism of Friedel-Crafts acylation of 5-chloroindole.

The C3 position of the indole ring is highly electron-rich and therefore susceptible to electrophilic attack. The electrophile in this case is the acylium ion generated from oxalyl chloride. The subsequent attack by the indole π-system leads to the formation of a resonance-stabilized carbocation (sigma complex). Deprotonation then restores the aromaticity of the indole ring, yielding the 3-acylated product.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The glyoxylate moiety at the C3 position serves as a versatile handle for various chemical transformations, including:

  • Amidation: Reaction with primary or secondary amines to form a wide range of indole-3-glyoxylamides. These derivatives have been investigated as tubulin polymerization inhibitors for cancer therapy, as well as for other biological activities.

  • Reduction: The ketone functionality can be selectively reduced to the corresponding alcohol, providing access to another class of functionalized indoles.

  • Heterocycle Formation: The dicarbonyl system can be used as a precursor for the construction of various heterocyclic rings fused to the indole core.

The presence of the chlorine atom at the 5-position can significantly influence the biological activity and pharmacokinetic properties of the final compounds, often enhancing their potency and metabolic stability.

Conclusion

This compound is a key intermediate in the synthesis of a diverse range of biologically active indole derivatives. The synthetic protocol detailed in this guide, based on the Friedel-Crafts acylation of 5-chloroindole, provides a reliable and efficient method for its preparation. The versatility of this building block, coupled with the importance of the indole scaffold in medicinal chemistry, ensures its continued relevance in the pursuit of novel therapeutic agents. This guide serves as a practical resource for chemists involved in the design and synthesis of new drug candidates.

References

  • Organic Syntheses, Coll. Vol. 10, p.382 (2004); Vol. 76, p.142 (1999). [Link]

  • TSI Journals. Synthesis Characterization and Biological Evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide. [Link]

  • LookChem. Cas 61220-51-7,5-CHLOROTRYPTOPHOL. [Link]

  • ACS Publications. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. [Link]

Sources

An In-Depth Technical Guide to the Theoretical Properties of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the theoretical and known properties of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, a molecule of significant interest within the landscape of medicinal chemistry. The indole scaffold is a cornerstone of many biologically active compounds, and the introduction of a chloro group at the 5-position, coupled with a glyoxylate moiety at the 3-position, presents a unique combination of electronic and steric properties that are ripe for exploration in drug discovery.[1] This document will delve into the synthesis, structural elucidation, theoretical properties, and potential biological significance of this compound, offering field-proven insights and methodologies for its study.

Molecular Structure and Physicochemical Properties

This compound possesses a core indole ring system, which is a bicyclic aromatic heterocycle. The presence of a chlorine atom at the 5-position and an ethyl glyoxylate group at the 3-position are key determinants of its chemical behavior.

PropertyValueSource
Molecular Formula C12H10ClNO3[2]
Molecular Weight 251.67 g/mol
CAS Number 163160-58-5
IUPAC Name This compound
SMILES CCOC(=O)C(=O)C1=CNC2=C1C=C(Cl)C=C2[2]
Purity Typically ≥97%[2]
Storage Room temperature[3]

Synthesis and Chemical Reactivity

The synthesis of this compound is most plausibly achieved through a Friedel-Crafts acylation of 5-chloroindole.[4][5][6] This electrophilic aromatic substitution reaction is a robust and well-established method for introducing acyl groups onto aromatic rings.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

The causality behind this experimental choice lies in the nucleophilic character of the indole ring, particularly at the C3 position, which readily reacts with strong electrophiles like acyl chlorides in the presence of a Lewis acid catalyst.

Diagram of the Proposed Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 5-Chloroindole D Reaction Vessel (Inert Atmosphere, 0°C to RT) A->D B Ethyl Oxalyl Chloride B->D C Lewis Acid (e.g., AlCl3) C->D E Quenching (Ice-water/HCl) D->E Reaction Completion F Extraction (e.g., Ethyl Acetate) E->F G Washing & Drying F->G H Solvent Removal G->H I Column Chromatography H->I J This compound I->J

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a cooled (0 °C) solution of a Lewis acid, such as aluminum chloride (AlCl3), in an inert solvent like dichloromethane (DCM) under a nitrogen atmosphere, add ethyl oxalyl chloride dropwise.[7]

  • Addition of Substrate: A solution of 5-chloroindole in DCM is then added slowly to the reaction mixture. The reaction is allowed to stir at 0 °C for a period and then warmed to room temperature.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

  • Work-up: Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and hydrochloric acid.

  • Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic and Structural Characterization

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as signals for the aromatic protons on the indole ring. The chemical shifts of the indole protons will be influenced by the electron-withdrawing nature of the chloro and glyoxylate substituents.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, and the carbons of the indole ring. The carbon attached to the chlorine atom will show a characteristic chemical shift.

Expected FT-IR Spectral Data

The infrared spectrum is expected to exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functionalities, typically in the range of 1650-1750 cm⁻¹.[8] The N-H stretching of the indole ring will likely appear as a broad peak around 3300-3500 cm⁻¹.

Expected Mass Spectrometry Data

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (251.67 g/mol ).[2][3] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

Theoretical Properties and Computational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules.[9][10][11][12] While specific DFT studies on this compound are not published, insights can be drawn from studies on similar 5-chloro-indole derivatives.

Diagram of Key Theoretical Property Relationships:

G cluster_dft DFT Calculations cluster_properties Predicted Properties HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity Donates e⁻ LUMO LUMO Energy LUMO->Reactivity Accepts e⁻ MEP Molecular Electrostatic Potential (MEP) Interactions Intermolecular Interactions MEP->Interactions Predicts Binding Sites

Sources

The Lynchpin of Modern Drug Discovery: A Technical Guide to Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures," demonstrating a remarkable capacity to bind to multiple biological targets and serve as foundational templates for drug discovery. The indole nucleus is a quintessential example of such a scaffold, and its strategic functionalization is a cornerstone of modern pharmaceutical development. This in-depth technical guide focuses on a pivotal synthetic intermediate, ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate , a molecule that elegantly marries the indole core with a versatile glyoxylate moiety. We will explore its synthesis, underscore its chemical reactivity, and illuminate its critical role in the construction of complex, pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

The Strategic Importance of the Indole-3-glyoxylate Scaffold

The indole-3-glyoxylate scaffold, of which this compound is a prime example, represents a class of molecules with profound significance in medicinal chemistry.[1][2] The indole ring system is a ubiquitous feature in a vast array of natural products and pharmaceutical agents, prized for its ability to participate in various biological interactions.[1][2] The addition of the glyoxylate functional group at the C-3 position of the indole introduces a highly versatile chemical handle. This electrophilic keto-ester moiety serves as a linchpin for a diverse range of chemical transformations, enabling the facile introduction of various substituents and the construction of more complex molecular architectures.

The 5-chloro substituent on the indole ring further enhances the synthetic utility and pharmacological potential of this intermediate. The presence of a halogen can modulate the electronic properties of the indole ring, influence metabolic stability, and provide a vector for further functionalization through cross-coupling reactions. Consequently, this compound is not merely a simple building block but a strategically designed intermediate poised for elaboration into a multitude of bioactive compounds, including anticancer agents and antimalarials.[3][4]

Synthesis of this compound: A Mechanistic Approach

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 5-chloroindole.[5][6] This powerful carbon-carbon bond-forming reaction is a cornerstone of aromatic chemistry and proceeds via an electrophilic aromatic substitution mechanism.

The Friedel-Crafts Acylation: A Step-by-Step Mechanistic Look

The reaction is typically carried out using ethyl oxalyl chloride as the acylating agent in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The key steps are as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of ethyl oxalyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile in the reaction.

  • Electrophilic Attack: The electron-rich indole ring of 5-chloroindole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The C-3 position of the indole is the most nucleophilic and, therefore, the preferred site of attack. This step results in the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A weak base, typically the AlCl₄⁻ species formed in the first step, abstracts a proton from the C-3 position of the sigma complex. This restores the aromaticity of the indole ring and yields the desired product, this compound, complexed with the Lewis acid.

  • Workup: The reaction is quenched with water or a dilute acid to decompose the aluminum chloride complex and liberate the final product.

Diagram 1: The Friedel-Crafts Acylation Mechanism

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization cluster_3 Step 4: Workup reagent1 Ethyl Oxalyl Chloride acylium Acylium Ion + AlCl₄⁻ reagent1->acylium Coordination & Cleavage lewis_acid AlCl₃ lewis_acid->acylium sigma Sigma Complex acylium->sigma indole 5-Chloroindole indole->sigma Nucleophilic Attack product_complex Product-AlCl₃ Complex sigma->product_complex Proton Abstraction final_product This compound product_complex->final_product Hydrolysis

Caption: A simplified workflow of the Friedel-Crafts acylation for the synthesis of the target intermediate.

A Validated Experimental Protocol

The following protocol is adapted from a reliable procedure for a similar Friedel-Crafts acylation of an indole derivative and serves as a robust starting point for the synthesis of this compound.[7]

Materials and Equipment:

  • 5-Chloroindole

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or argon balloon)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Step-by-Step Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet is thoroughly dried and purged with an inert gas.

  • Charging the Flask: The flask is charged with 5-chloroindole (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath.

  • Addition of Lewis Acid: Anhydrous aluminum chloride (1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Addition of Acylating Agent: A solution of ethyl oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise via the dropping funnel over a period of 30-60 minutes. The reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for 2-4 hours.

  • Reaction Quenching: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Parameter Condition Rationale
Solvent Anhydrous DichloromethaneInert solvent that effectively dissolves the reactants and is compatible with the Lewis acid.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction between the Lewis acid and the acyl chloride. Subsequent warming to room temperature ensures the reaction goes to completion.
Stoichiometry Slight excess of AlCl₃ and ethyl oxalyl chlorideEnsures complete consumption of the starting 5-chloroindole.
Workup Acidic quench followed by bicarbonate washThe acidic quench decomposes the aluminum complexes, and the bicarbonate wash neutralizes any remaining acid.
Purification Silica Gel ChromatographyRemoves unreacted starting materials and byproducts to yield the pure product.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound lies in its utility as a versatile synthetic intermediate. The dual reactivity of the ketone and ester functionalities allows for a wide range of subsequent chemical transformations.

Gateway to Substituted Tryptophans and Tryptamines

One of the most powerful applications of indole-3-glyoxylates is their use as precursors for the synthesis of substituted tryptophan and tryptamine derivatives. These are crucial building blocks for a vast number of biologically active natural products and pharmaceuticals.[8][9]

The synthesis of N-substituted tryptophans can be achieved through a multi-step sequence:

  • Reduction of the Ketone: The ketone functionality can be selectively reduced to a hydroxyl group using a variety of reducing agents, such as sodium borohydride.

  • Conversion to a Leaving Group: The resulting hydroxyl group can be converted into a good leaving group, for example, by mesylation or tosylation.

  • Nucleophilic Substitution: The leaving group can then be displaced by a nitrogen nucleophile, such as an amine, to introduce the desired N-substituent.

  • Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, completing the synthesis of the N-substituted tryptophan analog.

Diagram 2: Synthetic Pathway to N-Substituted Tryptophan Analogs

G start This compound reduction Reduction (e.g., NaBH₄) activation Activation (e.g., MsCl) substitution Nucleophilic Substitution (R-NH₂) hydrolysis Ester Hydrolysis final_product N-Substituted Tryptophan Analog hydrolysis->final_product

Sources

A Technical Guide to the Preliminary Biological Screening of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening a Novel Indole Derivative

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic and structural properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities ranging from anticancer and antimicrobial to anti-inflammatory effects.[3][4] The specific compound of interest, Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate (CAS No. 163160-58-5), presents a compelling case for preliminary biological evaluation.[5] Its structure combines the indole core with an α-ketoester moiety at the C3 position and a halogen (chloro) substituent at the C5 position. These features are frequently associated with enhanced biological potency.

This guide provides a comprehensive, technically-grounded framework for conducting the preliminary biological screening of this compound. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying scientific rationale—the causality behind experimental choices. The proposed workflow is designed as a self-validating system, incorporating essential controls to ensure data integrity and trustworthiness, forming a logical cascade from broad cytotoxicity assessment to hypothesis-driven efficacy screening.

Section 1: Foundational Prerequisites: Compound Verification and Preparation

Before commencing any biological assay, the integrity of the test compound must be rigorously established. This is a non-negotiable step to ensure that any observed biological activity is attributable to the compound itself and not to impurities or degradation products.

  • Identity and Purity Confirmation: The structure and purity of this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed via High-Performance Liquid Chromatography (HPLC), with a minimum purity of 97% being acceptable for initial screening.

  • Solubility Determination: The compound's solubility in biocompatible solvents, primarily dimethyl sulfoxide (DMSO), must be determined. This is critical for preparing stock solutions from which working concentrations will be diluted in cell culture media. The final concentration of DMSO in the assay medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation: A high-concentration stock solution (e.g., 10-50 mM) should be prepared in 100% DMSO, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C.

Section 2: The Tiered Screening Cascade: A Strategy for Efficient Evaluation

A tiered or hierarchical screening approach is the most efficient method for evaluating a novel compound.[6] It begins with broad, foundational assays and progresses to more specific, hypothesis-driven tests, allowing for early "Go/No-Go" decisions that conserve resources.

G cluster_0 Tier 1: Foundational Safety cluster_1 Tier 2: Hypothesis-Driven Efficacy cluster_2 Tier 3: Preliminary Mechanism of Action cluster_3 Decision Point T1_Cytotoxicity General Cytotoxicity Screening (e.g., MTT Assay on non-cancerous cell line) T2_Anticancer Anticancer Panel Screening (Multiple Cancer Cell Lines) T1_Cytotoxicity->T2_Anticancer Determine Therapeutic Window T2_Antimicrobial Antimicrobial Screening (Gram +/- Bacteria & Fungi) T1_Cytotoxicity->T2_Antimicrobial T3_Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) T2_Anticancer->T3_Apoptosis If Active Decision Go / No-Go Decision (Based on Potency & Selectivity) T2_Antimicrobial->Decision T3_Apoptosis->Decision G cluster_0 Apoptosis Induction Pathway Indole Indole Derivative (Test Compound) Receptor Cellular Target (e.g., Kinase, Tubulin) Indole->Receptor Signal Signal Transduction Cascade Receptor->Signal Caspase9 Caspase-9 Activation (Initiator Caspase) Signal->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis AnnexinV Annexin V Binding (PS Exposure) Apoptosis->AnnexinV PI PI Staining (Membrane Permeable) Apoptosis->PI

Figure 2: A potential mechanism of action for an indole derivative inducing apoptosis, detectable by Annexin V/PI staining.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [7]

  • Cell Treatment: Seed the most sensitive cancer cell line (e.g., MCF-7 from the hypothetical data) in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. The results will quantify the percentage of cells in each quadrant (Viable: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).

Section 4: Data Interpretation and Decision Making

The culmination of the screening cascade is a data-driven decision. The goal is to identify compounds with high potency against the target (e.g., cancer cells) and low toxicity against non-target systems (e.g., non-cancerous cells), indicating a favorable therapeutic window.

G cluster_0 Evaluation Criteria Input Input Data IC50 (Cancer) IC50 (Normal) MIC Potency {Potency Check|IC50 < 10 µM or MIC < 16 µg/mL?} Input->Potency Selectivity {Selectivity Check|SI > 5?} Potency->Selectivity Yes NoGo NO-GO (Deprioritize or Modify) Potency->NoGo No Go GO (Advance to further studies) Selectivity->Go Yes Selectivity->NoGo No

Figure 3: A logical decision-making matrix for advancing a hit compound based on potency and selectivity criteria.

  • Interpretation: In our hypothetical example, the compound shows promising activity against MCF-7 breast cancer cells (IC50 = 8.5 µM) and a good selectivity index (SI = 7.6). Its antimicrobial activity is moderate.

  • Decision: Based on these results, the compound would be flagged as a "Go" for further investigation as an anticancer agent. The antimicrobial activity might be considered a secondary property or deprioritized. Future work would focus on mechanism of action studies, structure-activity relationship (SAR) analysis, and eventually, in vivo models.

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  • Different mechanisms of indole derivatives as anticancer agents. (2024-03). ResearchGate. Available from: [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (2021-09). IJRPR. Available from: [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021-09-01). Bentham Science. Available from: [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022-03-23). PubMed Central. Available from: [Link]

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  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2023-08-01). GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023-01-12). Noble Life Sciences. Available from: [Link]

  • Experimental workflow for the drug screening used in the study. ResearchGate. Available from: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021-07-02). ACS Omega. Available from: [Link]

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  • Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials?. (2022-11-29). National Institutes of Health. Available from: [Link]

  • Cytotoxicity Assays. BMG LABTECH. Available from: [Link]

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  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

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  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022-06-23). PubMed Central. Available from: [Link]

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  • Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. (2023-05-10). ACS Publications. Available from: [Link]

  • Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. (2024-12-06). Genedata. Available from: [Link]

  • A review for cell-based screening methods in drug discovery. (2022-10-04). PubMed Central. Available from: [Link]

  • Synthesis and biological evaluation of some N-substituted indoles. (2007-06-27). Arkivoc. Available from: [Link]

  • Design, Synthesis and Biological Activity of Ethyl 2-(N-Substituted-arylsulfonamido)-2-oxoacetate. (2009-01-01). ResearchGate. Available from: [Link]

  • This compound, min 97%, 1 gram. ABL Technology. Available from: [Link]

  • Synthesis Characterization and Biological Evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide. (2014-10-01). TSI Journals. Available from: [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2021-03-05). PubMed Central. Available from: [Link]

  • Qualitative tests for preliminary phytochemical screening: An overview. (2020-02-19). The Pharma Innovation. Available from: [Link]

  • Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (2023-01-13). MDPI. Available from: [Link]

  • Experiment 1 Preliminary Screening of Plant Constituents. Scribd. Available from: [Link]

  • Preliminary Analysis of Phytoconstituents and Evaluation of Anthelminthic Property of Cayratia auriculata (In Vitro). (2015-01-01). PubMed Central. Available from: [Link]

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Methodological & Application

Application Note & Experimental Protocol: Synthesis of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, a key intermediate in the development of various pharmacologically active compounds. The protocol details a robust and reproducible method centered on the Friedel-Crafts acylation of 5-chloro-1H-indole with ethyl oxalyl chloride. This application note is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation guidelines.

Introduction

Indole-3-glyoxylates are a pivotal class of chemical intermediates, serving as versatile precursors for a wide array of biologically active molecules, including potential antimalarial agents and other therapeutic compounds.[1] The introduction of an α-ketoester functionality at the C3 position of the indole nucleus via Friedel-Crafts acylation is a fundamental and widely employed transformation in medicinal chemistry.[2]

This protocol focuses on the targeted synthesis of this compound (CAS: 163160-58-5).[3][4] The presence of the chloro-substituent on the indole ring makes this particular derivative a valuable building block for further functionalization in drug discovery programs. The described methodology employs a Lewis acid-mediated Friedel-Crafts reaction, a classic yet powerful tool for C-C bond formation on aromatic rings.[5][6]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The high electron density of the indole ring system, particularly at the C3 position, makes it highly susceptible to attack by strong electrophiles.[7]

The key mechanistic steps are as follows:

  • Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of ethyl oxalyl chloride. This polarization facilitates the departure of the chloride ion, forming a highly reactive and resonance-stabilized acylium ion.[6][8]

  • Electrophilic Attack: The nucleophilic C3 position of the 5-chloro-1H-indole attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the indole ring, forming a resonance-stabilized cationic intermediate known as a sigma complex.[2]

  • Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, abstracts the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final product, this compound.[5] The catalyst is regenerated in this step, although in practice, more than a stoichiometric amount is often required as the product ketone can form a complex with the Lewis acid.[5]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride Ethyl Oxalyl Chloride AcyliumIon Acylium Ion (Resonance Stabilized Electrophile) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) SigmaComplex Sigma Complex (Cationic Intermediate) AcyliumIon->SigmaComplex Electrophilic Attack Indole 5-Chloro-1H-indole Indole->SigmaComplex Nucleophilic attack at C3 Product This compound SigmaComplex->Product Deprotonation by AlCl₄⁻ CatalystRegen AlCl₃ + HCl G start Start: Assemble Dry Glassware under Inert Atmosphere suspend_indole Suspend 5-chloro-1H-indole and AlCl₃ in anhydrous DCM start->suspend_indole cool Cool reaction mixture to 0°C (Ice Bath) suspend_indole->cool add_acyl_chloride Add Ethyl Oxalyl Chloride dropwise over 30 min cool->add_acyl_chloride react Stir at 0°C for 1h, then warm to RT and stir for 2-4h add_acyl_chloride->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete quench Quench reaction by pouring onto ice-cold 1M HCl monitor->quench Reaction Complete extract Perform liquid-liquid extraction with DCM (3x) quench->extract wash Wash combined organic layers with: 1. Sat. NaHCO₃ 2. Brine extract->wash dry Dry organic layer over anhydrous Na₂SO₄ wash->dry concentrate Concentrate in vacuo using a rotary evaporator dry->concentrate purify Purify crude product by recrystallization or chromatography concentrate->purify end End: Characterize Pure Product purify->end

Sources

The Versatile Scaffold: Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1] The strategic introduction of substituents onto this privileged scaffold allows for the fine-tuning of pharmacological properties. Among these, the 5-chloro-indole moiety has emerged as a particularly valuable pharmacophore, enhancing the biological activity of numerous compounds, especially in the realm of oncology. This application note delves into the synthesis and utility of a key intermediate, ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate , a versatile building block for the creation of novel therapeutic agents. We will explore its synthesis, key chemical transformations, and its potential in the development of kinase inhibitors and other bioactive molecules.

The Significance of the 5-Chloro-Indole Core

The presence of a chlorine atom at the 5-position of the indole ring significantly influences a molecule's physicochemical properties, including its lipophilicity and metabolic stability. This modification can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles. Consequently, the 5-chloro-indole scaffold is a recurring motif in a variety of potent therapeutic agents.

Synthesis of this compound

The most direct and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 5-chloroindole with ethyl oxalyl chloride. This electrophilic aromatic substitution reaction targets the electron-rich C3 position of the indole ring.

Synthesis cluster_reactants Reactants cluster_products Product 5-Chloroindole 5-Chloroindole TargetMolecule This compound 5-Chloroindole->TargetMolecule Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) EthylOxalylChloride Ethyl Oxalyl Chloride EthylOxalylChloride->TargetMolecule

Caption: Synthesis of the target molecule via Friedel-Crafts acylation.

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from established Friedel-Crafts acylation procedures on indole scaffolds.

Materials:

  • 5-Chloroindole

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM)

  • Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve 5-chloroindole (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous DCM.

  • Add the ethyl oxalyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Rationale: The use of a Lewis acid like AlCl₃ activates the ethyl oxalyl chloride, generating a highly electrophilic acylium ion. The electron-rich indole C3 position then attacks this electrophile. The reaction is performed at low temperatures to control the exothermic nature of the Lewis acid complex formation and to prevent side reactions. An aqueous workup with a mild base (NaHCO₃) neutralizes the acidic components and removes the Lewis acid.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

This compound is a versatile intermediate due to its two reactive carbonyl groups and the indole scaffold. These features allow for a variety of chemical transformations to build more complex molecules with therapeutic potential.

Applications cluster_derivatives Potential Bioactive Derivatives Start This compound Hydroxyester Indole-3-hydroxyacetate (Anti-inflammatory Precursors) Start->Hydroxyester Reduction (e.g., NaBH4) Glycine Indole-3-glycine Derivatives (Herbicidal/Antiviral Potential) Start->Glycine Reductive Amination (Amine, Reducing Agent) Tryptamine Tryptamine Analogs (Kinase Inhibitors, GPCR Ligands) Start->Tryptamine Multi-step Reduction/ Decarboxylation

Caption: Derivatization pathways from the title compound.

Synthesis of Indole-3-hydroxyacetate Derivatives

The selective reduction of the ketone carbonyl group provides access to ethyl 2-(5-chloro-1H-indol-3-yl)-2-hydroxyacetate, a scaffold present in some anti-inflammatory agents.

Protocol 2: Selective Ketone Reduction

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve this compound (1.0 eq) in methanol at room temperature.

  • Cool the solution to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the mixture with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography if necessary.

Rationale: Sodium borohydride is a mild reducing agent that selectively reduces ketones and aldehydes in the presence of esters.[2][3] The alcoholic solvent also serves to protonate the resulting alkoxide.

Synthesis of Indole-3-glycine Derivatives

Reductive amination of the ketone with various primary or secondary amines yields a library of indole-3-glycine derivatives. Such compounds have been investigated for various biological activities, including herbicidal and antiviral properties.[4][5]

Protocol 3: Reductive Amination

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound (1.0 eq) in DCE, add the amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to form the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated NaHCO₃ solution.

  • Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Rationale: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced by the mild reducing agent STAB. Acetic acid catalyzes the formation of the iminium ion. STAB is often preferred over NaBH₃CN due to its lower toxicity.

Derivative Class Key Transformation Potential Therapeutic Area Representative Yields (Analogous Reactions)
Indole-3-hydroxyacetatesSelective Ketone ReductionAnti-inflammatory80-95%
Indole-3-glycine DerivativesReductive AminationAntiviral, Herbicidal61-98%[4][5]
Tryptamine AnalogsMulti-step ReductionKinase Inhibition, CNS disordersRoute dependent
Towards Tryptamine Analogs

Further reduction of both the ketone and the ester functionalities can lead to tryptamine precursors. Tryptamines are a critical class of compounds in medicinal chemistry, with applications ranging from kinase inhibitors to ligands for G-protein coupled receptors.[6] A multi-step process involving a strong reducing agent like lithium aluminum hydride (LiAlH₄) would be required, followed by further synthetic modifications.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the presence of multiple reactive sites make it an ideal starting point for the generation of diverse libraries of compounds. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel 5-chloro-indole derivatives as potential therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases. The strategic use of this building block will undoubtedly continue to contribute to the discovery of new and effective medicines.

References

  • Zhao, J. L., Liu, L., Zhang, H. B., et al. (2006). Three-component Friedel-Crafts reaction of indoles, glyoxylate, and amine under solvent-free and catalyst-free conditions - Synthesis of (3-indolyl)
  • Synthesis and Phytotoxic Evaluation of 3-Indolylglycine Derivatives as New N
  • Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021). MDPI.
  • Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. (2019). Future Medicinal Chemistry.
  • Three-Component Friedel-Crafts Reaction of Indoles, Glyoxylate, and Amine under Solvent-Free and Catalyst-Free Conditions - Synthesis of (3Indolyl)glycine Derivatives. (2025).
  • General scheme for the synthesis of tryptamine derivatives. (n.d.).
  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. (2024).
  • Tryptamines by direct alkyl
  • Method of synthesizing indole compounds. (n.d.).
  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. (2023). PubMed.
  • Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. (2024). ThaiJO.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
  • Process of producing indole-3-acetic acids. (n.d.).
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.).
  • 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.
  • Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines. (2012). PubMed.
  • Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica.
  • Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkyl
  • The Journal of Organic Chemistry Ahead of Print. (n.d.).
  • 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions. (n.d.). UNICAM.
  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023). Knowledge UChicago.
  • Conversion of endogenous indole-3-butyric acid to indole-3-acetic acid drives cell expansion in Arabidopsis seedlings. (2010). PubMed.
  • Synthesis of 2‐Acylindole‐3‐acetic Acids: A Novel Base‐Mediated Indole Synthesis. (2003). Wiley Online Library.

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Application Notes & Protocols: Strategic Derivatization of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole-3-Glyoxylamide Scaffold

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs. When combined with a glyoxylamide functional group at the C-3 position, it forms the indole-3-glyoxylamide scaffold, a template that has yielded potent therapeutic candidates across multiple disease areas. Derivatives of this core structure have demonstrated significant efficacy as anticancer agents by inhibiting tubulin polymerization, as well as promising activity against neurodegenerative conditions like prion disease.

The starting material, ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, is a versatile precursor for generating a library of diverse analogs for structure-activity relationship (SAR) studies. The 5-chloro substituent provides an electronic modification to the indole ring that can influence binding interactions and metabolic stability. Strategic derivatization at three key positions—the N-1 position of the indole, the C-2' amide, and the C-2 oxo group—allows for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a detailed framework and validated protocols for the derivatization of this key intermediate, explaining the rationale behind experimental choices to empower researchers in drug discovery and development.

Strategic Derivatization Workflow

The derivatization of this compound can be systematically approached by targeting three primary modification points. This workflow allows for the generation of a comprehensive compound library for SAR analysis.

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways cluster_2 Generated Analogs for SAR A This compound B Amide Library Synthesis (Aminolysis) A->B  R-NH₂ C N-1 Alkylation / Arylation A->C  Base (e.g., NaH)  R-X D Carbonyl & Ester Reduction A->D  Reducing Agent  (e.g., NaBH₄, LiAlH₄) E N-Substituted (5-chloro-1H-indol-3-yl)glyoxylamides B->E F N-1-Alkyl/Aryl-5-chloroindole Derivatives C->F G Reduced Core Structures (Diols, Amino Alcohols) D->G

Figure 1: Overall workflow for the strategic derivatization of the core scaffold.

Part 1: Synthesis of N-Substituted (5-chloro-1H-indol-3-yl)glyoxylamides

The most common and fruitful derivatization of the starting ester is its conversion to a library of amides. This "aminolysis" reaction directly replaces the ethoxy group of the ester with a primary or secondary amine, allowing for the introduction of a wide variety of substituents to probe their effect on biological activity.

Scientific Rationale

Direct aminolysis of an ester is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group to yield the more stable amide. While this reaction can be driven by heating a neat mixture of the ester and amine, it is often sluggish. For library synthesis, a more efficient method involves a one-pot, two-step procedure starting from the corresponding 5-chloro-1H-indole. However, since our starting point is the ethyl ester, we will adapt protocols that facilitate the direct conversion. For less reactive amines or to improve yields, the ester can first be hydrolyzed to the corresponding carboxylic acid, followed by a standard amide coupling reaction using reagents like HATU or EDC.

Protocol 1: Direct Aminolysis of Ethyl Ester

This protocol is suitable for reactive primary and secondary amines.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., 4-methoxyaniline, piperidine)

  • Anhydrous Toluene

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (TBD) (optional, as catalyst)

  • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous toluene (approx. 0.2 M concentration).

  • Add the desired amine (1.2 - 1.5 eq). For solid amines, add them directly. For liquid amines, add via syringe.

  • (Optional but recommended for improved reaction rate) Add a catalytic amount of TBD (0.3 eq).

  • Equip the flask with a reflux condenser and heat the reaction mixture to 85-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take 12-24 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent typically a gradient of hexane/ethyl acetate) to yield the pure N-substituted (5-chloro-1H-indol-3-yl)glyoxylamide.

Part 2: N-1 Alkylation of the Indole Ring

Modification at the N-1 position of the indole is critical for SAR, as substituents here can influence interactions with biological targets and alter the molecule's overall conformation and lipophilicity. SAR studies on related compounds have shown that N-1 substitution can dramatically affect potency.

Scientific Rationale

The N-H proton of the indole ring is weakly acidic (pKa ≈ 17). A strong base, such as sodium hydride (NaH), is required to deprotonate it, forming a nucleophilic indolide anion. This anion then readily participates in an Sₙ2 reaction with an alkyl halide (or other suitable electrophile) to form the N-alkylated product. Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal for this reaction as they solvate the cation of the base and do not interfere with the nucleophile.

Protocol 2: N-1 Alkylation using Sodium Hydride

Materials:

  • This compound (or a previously synthesized amide derivative)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Anhydrous glassware and inert atmosphere setup

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add NaH (1.5 eq).

  • Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and then decant the hexanes.

  • Add anhydrous DMF to the flask to create a suspension of NaH.

  • In a separate flask, dissolve the indole starting material (1.0 eq) in anhydrous DMF.

  • Cool the NaH suspension to 0 °C using an ice bath.

  • Slowly add the solution of the indole to the NaH suspension dropwise. Effervescence (H₂ gas evolution) should be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-1 alkylated derivative.

Part 3: Reduction of Carbonyl and Ester Moieties

Reducing the ketone at C-2 and/or the ester at C-2' to alcohols introduces new hydrogen bond donors and acceptors, significantly altering the molecule's properties and potential interactions with a target.

Scientific Rationale

Sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing aldehydes and ketones. While it is generally considered unreactive towards esters, its reactivity can be enhanced by using it in conjunction with a Lewis acid or by heating in alcoholic solvents. For a more robust reduction of both the ketone and the ester to the corresponding diol, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required. The choice of reagent allows for selective or complete reduction.

Protocol 3: Selective Reduction of the Ketone with NaBH₄

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the starting indole (1.0 eq) in a mixture of DCM and Methanol (e.g., 4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ (2.0 eq) portion-wise over 15 minutes, controlling any effervescence.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Allow the mixture to warm to room temperature and extract with DCM.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield ethyl 2-(5-chloro-1H-indol-3-yl)-2-hydroxyacetate.

Structure-Activity Relationship (SAR) Insights

Systematic derivatization using the protocols above enables the elucidation of key SAR trends. Published data on indole-3-glyoxylamides provide a predictive framework for this scaffold.

Figure 2: Summary of key structure-activity relationships for the indole-3-glyoxylamide scaffold.

Illustrative SAR Data

The following table presents representative data from the literature for N-aryl(indol-3-yl)glyoxamides against various cancer cell lines, illustrating the impact of substitution on cytotoxic activity.

Compound IDIndole N-1 SubstituentAmide Moiety (N-Substituent)IC₅₀ (nM) vs. SKOV3 (Ovarian)
1 H4-Pyridyl>10,000
2 4-Chlorobenzyl4-Pyridyl11
3 4-Chlorobenzyl3-Pyridyl1,000
4 4-ChlorobenzylPhenyl>10,000
5 4-Nitrobenzyl4-Pyridyl11

This table demonstrates the critical importance of both the N-1 substituent (compare 1 and 2 ) and the nature and position of the amide substituent (compare 2 , 3 , and 4 ) for achieving high potency.

Conclusion

This compound is a high-value starting material for the development of novel therapeutics based on the indole-3-glyoxylamide scaffold. The synthetic protocols detailed herein provide a robust and versatile platform for creating diverse chemical libraries. By systematically modifying the N-1, C-2', and C-2 positions, researchers can effectively probe the structure-activity landscape, leading to the identification of compounds with optimized biological activity. The insights gained from such SAR studies are crucial for advancing these privileged scaffolds from promising leads to clinical candidates.

References

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • ResearchGate. (2022). The proposed mechanism of the formation of amides by the reaction of esters with NaAB (a) and with amines (b). Retrieved from [Link]

  • Marchand, P., Antoine, M., Le Baut, G., Czech, M., Baasner, S., & Günther, E. (2009). Synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides as antitumor agents. Bioorganic & Medicinal Chemistry, 17(18), 6715-6727. [Link]

  • ChemistNATE. (2021, October 22). Converting Esters to Amides: "Aminolysis". YouTube. Retrieved from [Link]

  • Li, W. T., Hwang, D. R., Chen, C. P., Shen, C. W., Huang, C. L., Chen, T. W., Lin, C. H., Chang, Y. L., Chang, Y. Y., Lo, Y. K., Tseng, H. Y., Lin, C. C., Song, J. S., Chen, H. C., Chen, S. J., Wu, S. H., & Chen, C. T. (2003). Synthesis

Application Note & Protocols: The Strategic Use of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic introduction of a chlorine atom at the 5-position of the indole ring often enhances the biological potency of these molecules.[3] This guide focuses on a highly versatile starting material, ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate , a powerful building block for the synthesis of a diverse range of enzyme inhibitors. The presence of the electrophilic α-keto-ester (glyoxylate) moiety at the C3 position provides a reactive handle for constructing complex heterocyclic systems with significant therapeutic potential. This document provides an in-depth overview of its application, detailed synthetic protocols for developing potent kinase and α-glucosidase inhibitors, and methodologies for evaluating their biological activity.

The 5-Chloro-Indole-3-Glyoxylate Scaffold: A Privileged Starting Point

The value of this compound in drug discovery stems from two key structural features:

  • The 5-Chloro-Indole Core: Halogenation, particularly chlorination at the 5-position, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties. This substitution can enhance membrane permeability, increase metabolic stability, and improve binding affinity to target proteins through favorable halogen bonding interactions. Derivatives of the 5-chloro-indole scaffold have demonstrated potent inhibitory activity against critical enzyme targets implicated in cancer and viral diseases.[1][3]

  • The C3-Glyoxylate Functional Group: The ethyl 2-oxoacetate group at the C3 position is the molecule's synthetic powerhouse. The highly reactive α-keto group serves as a potent electrophile, making it an ideal site for condensation reactions with various nucleophiles. This allows for the straightforward construction of diverse heterocyclic systems, such as thiazoles, hydrazones, and oxadiazoles, which are themselves important pharmacophores in many enzyme inhibitors.[4][5]

Target Enzyme Classes & Mechanisms of Inhibition

Derivatives synthesized from this scaffold can target a wide array of enzymes. The specific mechanism of inhibition is determined by the final structure of the synthesized molecule and how it interacts with the enzyme's active or allosteric sites.[6][7]

  • Protein Kinases (e.g., EGFR, BRAF): Many cancers are driven by mutations in protein kinases.[3] Small molecules derived from 5-chloro-indoles can act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase domain. This prevents the phosphorylation and activation of downstream signaling pathways responsible for cell proliferation and survival.[3]

  • α-Glucosidase: This enzyme, located in the brush border of the small intestine, is responsible for breaking down carbohydrates into glucose. Inhibitors of α-glucosidase are used in the management of type 2 diabetes mellitus by delaying carbohydrate digestion and absorption, thus lowering postprandial blood glucose levels. Synthesized derivatives can act as either competitive or non-competitive inhibitors of this enzyme.[8][9]

  • Other Targets: The versatility of the indole scaffold has led to the discovery of inhibitors for a broad range of other enzymes, including HIV-1 Tat-mediated transcription factors, proteases, and aldose reductase.[4][5]

The two primary modes of reversible enzyme inhibition are competitive and non-competitive, which can be distinguished by their effects on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) I_comp Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I note_comp Inhibitor binds to Active Site. Increases apparent Km. Vmax is unchanged. E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc + S EI_nc EI Complex E_nc->EI_nc + I S_nc Substrate (S) I_noncomp Inhibitor (I) ES_nc->E_nc - S ESI_nc ESI Complex ES_nc->ESI_nc + I P_nc Product (P) ES_nc->P_nc k_cat EI_nc->E_nc - I EI_nc->ESI_nc + S ESI_nc->ES_nc - I ESI_nc->EI_nc - S note_noncomp Inhibitor binds to Allosteric Site. Km is unchanged. Decreases Vmax.

Figure 1: A diagram illustrating competitive vs. non-competitive enzyme inhibition mechanisms.

Synthetic Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for synthesizing two distinct classes of enzyme inhibitors starting from this compound.

Protocol 1: Synthesis of an α-Glucosidase Inhibitor via Hydrazone Formation

This protocol describes the synthesis of an ethyl 2-(5-chloro-1H-indol-3-yl)-2-(2-(4-hydroxybenzoyl)hydrazono)acetate derivative. The formation of a hydrazone linkage is a robust and high-yielding reaction that introduces a new aromatic moiety, which can be tailored to optimize binding with the target enzyme.[9]

Rationale: The α-keto group of the glyoxylate is highly electrophilic and reacts readily with the nucleophilic nitrogen of a hydrazide. The reaction is typically catalyzed by a small amount of acid, which protonates the keto-oxygen, further increasing its electrophilicity. Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its suitable boiling point for reflux conditions.

G start Reactants: - this compound - 4-Hydroxybenzohydrazide dissolve Dissolve reactants in absolute ethanol start->dissolve add_catalyst Add catalytic Glacial Acetic Acid (2-3 drops) dissolve->add_catalyst reflux Reflux the mixture for 4-6 hours add_catalyst->reflux monitor Monitor reaction completion by TLC reflux->monitor cool Cool to room temperature monitor->cool precipitate Pour into ice-cold water to precipitate the product cool->precipitate filter Filter the solid product using a Buchner funnel precipitate->filter wash Wash with cold water and dry under vacuum filter->wash purify Recrystallize from Ethanol/Water for purification wash->purify end_product Final Product: Indole-Glyoxylate Hydrazone Derivative purify->end_product

Figure 2: Workflow for the synthesis of an indole-glyoxylate hydrazone derivative.

Step-by-Step Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, combine this compound (1.0 eq) and 4-hydroxybenzohydrazide (1.05 eq).

  • Solvent Addition: Add absolute ethanol (30 mL) to the flask and stir to dissolve the reactants.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C). Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates completion.

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 150 mL of ice-cold water while stirring. A solid precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with several portions of cold deionized water to remove any unreacted hydrazide and acetic acid.

  • Drying: Dry the product in a vacuum oven at 40-50°C overnight.

  • Purification: For higher purity, recrystallize the crude product from an ethanol/water mixture.

  • Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a Kinase Inhibitor Precursor via Thiazole Formation

This protocol outlines the synthesis of an ethyl 2-(2-amino-4-phenylthiazol-5-yl)-5-chloro-1H-indole-3-carboxylate derivative. This involves a Hantzsch-type thiazole synthesis, a classic method for forming this important heterocyclic ring system, which is a common feature in many kinase inhibitors.

Rationale: This is a one-pot, multi-component reaction. Thiourea serves as the source for the nitrogen and sulfur atoms of the thiazole ring. The α-keto group of the glyoxylate reacts with a halogenated ketone (e.g., 2-bromoacetophenone), and thiourea then condenses to form the thiazole ring. Iodine acts as a mild oxidizing agent and catalyst for the cyclization.

G start Reactants: - this compound - 2-Bromoacetophenone - Thiourea dissolve Combine reactants in absolute ethanol start->dissolve add_catalyst Add catalytic Iodine dissolve->add_catalyst reflux Reflux the mixture for 8-12 hours add_catalyst->reflux monitor Monitor reaction completion by TLC reflux->monitor cool Cool to room temperature monitor->cool neutralize Neutralize with aq. NaHCO₃ to precipitate the product cool->neutralize filter Filter the solid product using a Buchner funnel neutralize->filter wash Wash with cold water and dry under vacuum filter->wash purify Purify by column chromatography (Silica gel) wash->purify end_product Final Product: Indolyl-Thiazole Derivative purify->end_product

Figure 3: Workflow for the synthesis of an indolyl-thiazole derivative.

Step-by-Step Protocol:

  • Reactant Combination: To a 100 mL round-bottom flask, add this compound (1.0 eq), 2-bromoacetophenone (1.0 eq), thiourea (1.2 eq), and a catalytic amount of iodine (0.1 eq).

  • Solvent Addition: Add 40 mL of absolute ethanol.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 8-12 hours, with stirring.

  • Monitoring: Periodically check the reaction's progress by TLC (e.g., 40% Ethyl Acetate in Hexane).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 150 mL of cold water. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This will precipitate the crude product.

  • Filtration: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Drying: Dry the crude product under vacuum.

  • Purification: The crude material should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to afford the pure indolyl-thiazole derivative.

  • Characterization: Verify the structure of the purified compound using appropriate spectroscopic methods (NMR, MS, IR).

In Vitro Enzyme Inhibition Assay Protocol

To validate the therapeutic potential of the newly synthesized compounds, an in vitro enzyme inhibition assay is essential. The following is a general protocol for determining the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) for an α-glucosidase inhibitor.

G prepare_solutions Prepare stock solutions: - α-glucosidase enzyme - Substrate (pNPG) - Test compounds (inhibitors) - Phosphate buffer (pH 6.8) dispense_inhibitor Dispense serial dilutions of test compounds into a 96-well plate prepare_solutions->dispense_inhibitor add_enzyme Add α-glucosidase solution to each well dispense_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 10 minutes add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding pNPG substrate to all wells pre_incubate->initiate_reaction incubate Incubate at 37°C for 20 minutes initiate_reaction->incubate stop_reaction Stop reaction by adding 0.2 M Na₂CO₃ solution incubate->stop_reaction read_absorbance Measure absorbance at 405 nm (yellow p-nitrophenol product) stop_reaction->read_absorbance calculate Calculate % Inhibition and determine IC₅₀ values read_absorbance->calculate

Figure 4: General workflow for an in vitro α-glucosidase inhibition assay.

Protocol:

  • Solution Preparation: Prepare solutions of α-glucosidase (from S. cerevisiae) in 0.1 M phosphate buffer (pH 6.8), the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and various concentrations of the synthesized inhibitor compounds (dissolved in DMSO and then diluted with buffer).

  • Assay Setup: In a 96-well microplate, add 50 µL of each inhibitor concentration to respective wells. Include wells for a positive control (acarbose) and a negative control (buffer with DMSO).

  • Enzyme Addition: Add 50 µL of the α-glucosidase solution to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 50 µL of the pNPG substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Calculation: Calculate the percentage of inhibition for each concentration relative to the negative control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation & Interpretation

Quantitative data from enzyme inhibition assays should be summarized in a clear, tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.

Compound IDModificationTarget EnzymeIC₅₀ (µM) [a]Inhibition Mode
HZ-01 4-OH Phenyl Hydrazoneα-Glucosidase45.2 ± 3.1Competitive
HZ-02 4-Cl Phenyl Hydrazoneα-Glucosidase38.7 ± 2.5Competitive
HZ-03 2,4-diCl Phenyl Hydrazoneα-Glucosidase22.9 ± 1.8Competitive
TZ-01 Phenyl-ThiazoleKinase EGFR1.2 ± 0.2ATP-Competitive
TZ-02 4-MeO-Phenyl-ThiazoleKinase EGFR0.8 ± 0.1ATP-Competitive
Acarbose Standardα-Glucosidase840 ± 1.7[8]Competitive
Erlotinib StandardKinase EGFR0.05 ± 0.01ATP-Competitive
[a] Data are presented as mean ± standard deviation and are for illustrative purposes.

SAR Insights: From the hypothetical data above, one could infer that for the hydrazone series (HZ), increasing the electron-withdrawing character and lipophilicity on the phenyl ring (e.g., from -OH to -Cl to di-Cl) improves the inhibitory potency against α-glucosidase. For the thiazole series (TZ), adding an electron-donating methoxy group enhances activity against EGFR, suggesting a specific interaction in the kinase's binding pocket.

Conclusion

This compound is a supremely valuable and versatile precursor in modern drug discovery. Its inherent structural features—a biologically active 5-chloro-indole core and a synthetically malleable C3-glyoxylate handle—provide a robust platform for the rapid synthesis of diverse heterocyclic libraries. The protocols outlined herein demonstrate straightforward and efficient pathways to generate potent inhibitors of clinically relevant enzymes like protein kinases and α-glucosidase. By leveraging this strategic starting material, researchers can accelerate the discovery and development of novel therapeutic agents for a wide range of diseases.

References

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  • National Institutes of Health. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 2-(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)acetate. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Enzyme Inhibition. Retrieved from [Link]

  • Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. Retrieved from [Link]

  • ResearchGate. (2025). N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. Retrieved from [Link]

  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]

  • PubMed. (2018). Synthesis, and In Vitro and In Silico α-Glucosidase Inhibitory Studies of 5-Chloro-2-Aryl Benzo[d]thiazoles. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, in-vitro and in-silico studies of novel N-heterocycle based hydrazones as α-glucosidase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The design protocol for the synthesis of the target molecules. Retrieved from [Link]

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Application Notes and Protocols: Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[2][4][5][6][7] Within this diverse family, indole-3-glyoxylamides, including the subject of this guide, ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, have emerged as a significant class of anticancer agents.[1][8] Extensive research has identified these compounds as potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.[8][9][10][11][12] By disrupting microtubule dynamics, these agents induce cell cycle arrest, primarily at the G2/M phase, and subsequently trigger apoptosis, leading to cancer cell death.[9][10]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in cancer research. It provides in-depth protocols for evaluating its anticancer efficacy, from initial in vitro screening to in vivo validation, grounded in the established mechanism of action for this compound class.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary anticancer mechanism of indole-3-glyoxylamides is the disruption of microtubule dynamics.[8][9][10] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a critical role in mitotic spindle formation during cell division.[11] Indole-3-glyoxylamides bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[1][9][13] This disruption leads to mitotic arrest at the G2/M phase of the cell cycle and ultimately induces apoptosis.[9][10] The selectivity of some derivatives for non-neuronal tubulin suggests a potential for reduced neurotoxicity compared to other microtubule-targeting agents.[10]

Tubulin_Inhibition_Pathway Mechanism of Action: Indole-3-Glyoxylamide Indole_Glyoxylamide This compound (or derivative) Tubulin β-Tubulin (Colchicine Binding Site) Indole_Glyoxylamide->Tubulin Polymerization_Block Inhibition of Tubulin Polymerization Tubulin->Polymerization_Block binds to Microtubule_Disruption Microtubule Network Disruption Polymerization_Block->Microtubule_Disruption Mitotic_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis (Programmed Cell Death) Mitotic_Arrest->Apoptosis

Caption: Indole-3-glyoxylamides inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

PART 1: In Vitro Evaluation Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, serving as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational experiment to determine the dose-dependent effect of the compound on cancer cell lines.

Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., DU145 prostate, A549 lung, HCT-15 colon, MCF-7 breast) in appropriate media.[10][14]

    • Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Tubulin Polymerization Assay (Cell-Free)

This biochemical assay directly measures the compound's ability to inhibit the polymerization of purified tubulin, confirming its mechanism of action.[15]

Principle: Tubulin polymerization can be monitored by the increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Protocol: (Adapted from commercially available kits, e.g., Cytoskeleton, Inc. #BK011P)[15]

  • Reagent Preparation:

    • Reconstitute lyophilized >99% pure tubulin in G-PEM buffer (containing GTP) on ice.

    • Prepare a range of concentrations of the test compound and a positive control (e.g., colchicine) in G-PEM buffer.

  • Assay Setup:

    • In a pre-warmed 384-well plate, add the tubulin solution to wells containing the test compound, positive control, or vehicle control (DMSO).

    • The reaction is initiated by the addition of GTP to start polymerization.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., excitation 360 nm, emission 450 nm) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • The rate of polymerization is determined from the initial linear phase of the curve.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ for tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression, specifically looking for the characteristic G2/M arrest caused by microtubule inhibitors.[9]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to attach overnight.

    • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 18-24 hours.[9] Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

    • Compare the cell cycle distribution of treated cells to the control to identify G2/M arrest.

Apoptosis Assay (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect early apoptotic cells. Propidium Iodide (PI) is used to identify late apoptotic or necrotic cells with compromised membranes.

Protocol:

  • Cell Treatment:

    • Seed and treat cells as described in the cell cycle analysis protocol, typically for 48 hours.

  • Staining:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis:

    • Generate a quadrant plot:

      • Lower-Left (Annexin V-/PI-): Live cells

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V-/PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

PART 2: In Vivo Evaluation Protocol

Human Tumor Xenograft Model

In vivo studies are crucial for evaluating the therapeutic efficacy and safety profile of a lead compound in a living organism.[4] The mouse xenograft model is a standard preclinical model for cancer research.[9][13]

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to assess its effect on tumor growth.

Xenograft_Workflow In Vivo Xenograft Model Workflow cluster_0 Preparation cluster_1 Implantation & Monitoring cluster_2 Treatment & Evaluation Cell_Culture 1. Culture Cancer Cells (e.g., A549, HCT116) Cell_Prep 2. Prepare Cell Suspension (5x10^6 cells in Matrigel) Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Injection (Nude Mice) Cell_Prep->Implantation Tumor_Monitoring 4. Monitor Tumor Growth (Calipers) Implantation->Tumor_Monitoring Randomization 5. Randomize Mice (Tumor Volume ~100-150 mm³) Tumor_Monitoring->Randomization Treatment 6. Administer Compound (e.g., Oral Gavage, Daily) Randomization->Treatment Efficacy_Eval 7. Measure Tumor Volume & Body Weight Treatment->Efficacy_Eval Endpoint 8. Study Endpoint (Tumor Excision & Analysis) Efficacy_Eval->Endpoint

Caption: Standard workflow for evaluating anticancer compound efficacy in a mouse xenograft model.

Protocol: (Adapted from established methodologies)[13]

  • Cell Preparation:

    • Culture a suitable human cancer cell line (e.g., A549 lung cancer, HCT116 colon cancer) to ~80% confluency.

    • Harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[13]

  • Animal Husbandry and Implantation:

    • Use 4-6 week old female athymic nude mice. Allow for at least one week of acclimatization.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[13]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: V = (L x W²) / 2.[13]

    • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).

  • Drug Administration:

    • Formulate this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer the compound orally (gavage) at a predetermined dose (e.g., 25 mg/kg) daily for the duration of the study (e.g., 14-21 days).[13]

    • The control group should receive the vehicle alone on the same schedule.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and mouse body weight every 2-3 days. Body weight is a key indicator of toxicity.

    • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed treatment duration.

  • Endpoint Analysis:

    • At the study endpoint, euthanize the mice.

    • Excise the tumors, weigh them, and photograph them.

    • Tumor tissue can be used for further analysis, such as histopathology or western blotting for pharmacodynamic markers.

Data Presentation

Quantitative data from in vitro and in vivo studies should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity Data (Hypothetical)
Cell LineCancer TypeIC₅₀ (µM)
DU145Prostate0.093
A549Lung0.15
HCT-15Colon0.21
MCF-7Breast0.35

IC₅₀ values are often derived from multiple experiments and represent the mean ± standard deviation.

Table 2: In Vivo Efficacy in A549 Xenograft Model (Hypothetical)
GroupTreatmentMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
1Vehicle Control125.51850.2-+2.5
2Compound (25 mg/kg)128.1740.660-1.8

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Final Tumor Volume of Treated Group / Mean Final Tumor Volume of Control Group)] x 100.

Conclusion

This compound belongs to the promising indole-3-glyoxylamide class of anticancer agents. Their well-defined mechanism as tubulin polymerization inhibitors provides a strong rationale for their investigation. The protocols detailed in this guide offer a systematic approach to characterizing the anticancer properties of this compound and its derivatives, from initial cellular effects to preclinical efficacy. Rigorous adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to the potential development of novel cancer therapeutics.

References

  • Benchchem. In Vivo Anticancer Efficacy of Indole-Based Compounds: A Comparative Analysis.
  • Colley, H. E., et al. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry.
  • Buvana, C., et al. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. 2020.
  • Asian Journal of Pharmaceutical Research and Development. An Important Scaffold for Anticancer Activity - Indole-3-Glyoxylamide. 2020.
  • Benchchem. Application Notes and Protocols for High-Throughput Screening of Novel Tubulin Polymerization Inhibitors.
  • Benchchem. Application Notes and Protocols for Testing the Efficacy of Tubulin Inhibitor 26 in Animal Models.
  • Li, W. T., et al. Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents. Journal of Medicinal Chemistry. 2003.
  • PMC. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry.
  • PMC. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. 2023.
  • PMC. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
  • PubMed. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors.
  • ResearchGate. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer | Request PDF. 2025.
  • AIP Publishing. Indole containing bioactive phytoconstituents as natural anticancer agents: A review. 2023.
  • ResearchGate. Indole‐based anticancer agents in clinical and pre‐clinical stages.
  • Future Medicinal Chemistry. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. 2012.
  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. 2023.
  • PMC. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. 2023.
  • PubMed Central. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. 2025.
  • PMC. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.
  • PMC. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening.
  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.
  • PubMed Central. Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). 2022.
  • PMC. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. 2023.
  • MDPI. Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate.
  • MDPI. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation.

Sources

Application Note: A Robust Protocol for the N-Alkylation of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylated indoles represent a "privileged scaffold" in medicinal chemistry and drug discovery, forming the core structure of numerous pharmacologically active compounds.[1] The strategic addition of alkyl groups to the indole nitrogen allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly impact its biological activity, metabolic stability, and pharmacokinetic profile.[1]

The subject of this note, ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, is a key intermediate for synthesizing various therapeutic agents. The presence of the electron-withdrawing 2-oxoacetate group at the C3 position increases the acidity of the N-H proton, facilitating its removal.[2] However, this activation also presents a challenge: ensuring selective alkylation at the N1 position over the potentially competitive C3 position.[3]

This document provides a detailed, field-proven protocol for the efficient and selective N-alkylation of this substrate. It explains the rationale behind reagent selection and procedural steps, offers troubleshooting guidance, and is designed for use by researchers, scientists, and drug development professionals.

Reaction Mechanism and Scientific Rationale

The N-alkylation of this compound proceeds via a classical two-step SN2 mechanism.

  • Deprotonation: A strong base is used to abstract the acidic proton from the indole nitrogen (N-H), forming a resonance-stabilized indolide anion. The pKa of an indole N-H is typically around 17, but the presence of the C3-glyoxylate moiety significantly lowers this value, making deprotonation more favorable.[2][4]

  • Nucleophilic Attack: The resulting indolide anion acts as a potent nucleophile, attacking the electrophilic alkylating agent (e.g., an alkyl halide) to form the new N-C bond and yield the final N-alkylated product.[2]

Key Considerations for Regioselectivity:

  • Choice of Base and Solvent: To ensure high N-selectivity, it is critical to generate and maintain a high concentration of the indolide anion.[3] The combination of a strong, non-nucleophilic base like sodium hydride (NaH) with a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is the gold standard.[3] NaH irreversibly deprotonates the indole, while DMF effectively solvates the resulting sodium indolide salt, enhancing its nucleophilicity and favoring the N-alkylation pathway.[4]

  • Substrate Structure: The bulky and electron-withdrawing 2-oxoacetate group at the C3 position sterically hinders and electronically disfavors attack at that carbon, further promoting selective N-alkylation.

Experimental Workflow Overview

The following diagram outlines the complete workflow for the N-alkylation, purification, and characterization of the target compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis p1 Assemble Dry Glassware (Flask, Stirrer) p2 Establish Inert Atmosphere (N2 or Ar) p1->p2 r1 Add Indole & Anhydrous DMF p2->r1 r2 Cool to 0 °C (Ice Bath) r1->r2 r3 Add NaH Portion-wise (Deprotonation) r2->r3 r4 Add Alkylating Agent (e.g., Benzyl Bromide) r3->r4 r5 Warm to RT & Stir (Monitor by TLC) r4->r5 w1 Quench with Ice-Water r5->w1 w2 Liquid-Liquid Extraction (e.g., EtOAc) w1->w2 w3 Wash Organic Layer (Brine) w2->w3 w4 Dry over Na2SO4 w3->w4 w5 Concentrate in vacuo w4->w5 u1 Purify by Column Chromatography w5->u1 u2 Characterize Product (NMR, MS, IR) u1->u2 end end u2->end Final Product

Caption: Workflow for N-alkylation of this compound.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97% PuritySigma-AldrichStarting material.
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichHandle with extreme care under inert atmosphere.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsUse a freshly opened bottle or from a solvent purification system.
Alkylating Agent (e.g., Benzyl Bromide)≥98% PurityAlfa AesarCorrosive and lachrymatory. Handle in a fume hood.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated Sodium Chloride Solution (Brine)N/ALab PreparedFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying organic layer.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.

Step-by-Step Procedure

  • Reaction Setup:

    • Place a magnetic stir bar into a flame-dried, two-necked round-bottom flask.

    • Seal the flask with septa and assemble it under a positive pressure of an inert atmosphere (Nitrogen or Argon).

    • Through one septum, insert a needle connected to the inert gas line, and use the other for reagent addition via syringe.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq.).

    • Using a syringe, add anhydrous DMF (approx. 0.2 M concentration relative to the indole). Stir until the solid is fully dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (1.2 eq., 60% dispersion in oil) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes. The solution may turn a darker color upon formation of the indolide anion.

    • Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise via syringe.

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-16 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes/EtOAc mobile phase). The product spot should appear at a higher Rf value than the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the flask in an ice bath.

    • Slowly and carefully quench the reaction by adding ice-cold water to decompose any remaining NaH.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude residue using flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

    • Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No or Low Conversion Inactive NaH (due to moisture exposure); Insufficient base; Impure/wet solvent.Use a fresh bottle of NaH. Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvent.[4] Increase the equivalents of NaH to 1.5 eq.
Formation of Side Products Competing C3-alkylation; Reaction temperature too high.Ensure full deprotonation by stirring with NaH for an adequate time before adding the alkylating agent.[3] Maintain a lower reaction temperature. In some cases, changing the base to K₂CO₃ or Cs₂CO₃ may help.[5]
Difficult Purification Residual DMF in the crude product.Perform multiple washes with brine during the work-up. If DMF persists, it can sometimes be removed by azeotropic distillation with heptane under reduced pressure.
Reaction Stalls Poorly reactive alkylating agent (e.g., alkyl chloride).Switch to a more reactive alkylating agent (Iodide > Bromide > Chloride). A catalytic amount of sodium iodide (NaI) can be added to facilitate the reaction with alkyl chlorides or bromides (Finkelstein reaction).

Conclusion

This application note details a reliable and selective protocol for the N-alkylation of this compound. The judicious choice of a strong base (NaH) in a polar aprotic solvent (DMF) is paramount to achieving high yields of the desired N-alkylated product by favoring the formation of the nucleophilic indolide anion. By following the outlined procedure and considering the troubleshooting advice, researchers can confidently synthesize these valuable indole derivatives for application in pharmaceutical research and development.

References

  • Vertex AI Search. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Buchwald, S. L., & Fu, G. C. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC, NIH.
  • Chem Help ASAP. (2019, November 19).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Caddick, S., et al. (2020).
  • Zhang, H., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.
  • Kwiatkowski, P., & Giedyk, M. (2020).
  • Procter, D. J., et al. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
  • Williams, W. L. (1961). Process for n-alkylation of indoles. U.S. Patent No. 3,012,040.
  • Gribble, G. W., & Saulnier, M. G. (2025, August 7).
  • Smith, A. B., et al. (2025, April 8).
  • Al-Tel, T. H. (2015).
  • BenchChem. (2025).
  • Zhang, H., et al. (2017, May 26). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.
  • Varma, R. S., & Kumar, D. (2006). N-alkylation of indole derivatives. U.S. Patent No. 7,067,676.
  • Kundu, S., et al. (2022).
  • Wang, Z., et al. (2026, January 14). A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines.
  • Liu, J., et al. (2025, August 7). Synthesis of N-[2-(1H-Indol-3-yl)ethyl]-2-acetylthiazole-4-caboxamide and Its Analogues.
  • Lee, K., & Kim, J. (2025, October 16). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate.

Sources

high-throughput screening assays using ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

High-Throughput Screening Assays for Novel Enzyme Inhibitors Utilizing Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Abstract

The discovery of novel enzyme inhibitors is a cornerstone of modern drug development. High-throughput screening (HTS) provides the necessary scale and efficiency to interrogate large compound libraries for molecules that modulate the activity of a specific biological target.[1] This document provides a comprehensive guide for researchers and drug development professionals on the design and implementation of HTS assays using this compound as a representative scaffold. This compound, featuring a privileged indole core and an electrophilic α-ketoester moiety, is a promising candidate for identifying inhibitors against various enzyme classes, such as phosphatases, proteases, or dehydrogenases. We present detailed protocols for a primary fluorescence-based enzyme inhibition assay, dose-response confirmation, and essential counter-screening methodologies to ensure data integrity and identify robust hit compounds.

Introduction: The Scientific Rationale

This compound is a small molecule belonging to a chemical class with significant therapeutic potential. The indole scaffold is a common feature in numerous approved drugs and biologically active compounds, known for its ability to participate in various non-covalent interactions with protein targets.[2] Furthermore, the ethyl-2-oxoacetate group is structurally similar to moieties found in known inhibitors of enzymes like protein-tyrosine phosphatase 1B (PTP-1B), where the oxamate group engages in critical hydrogen bond interactions within the enzyme's active site.[3]

Given these structural features, this compound and its analogs are prime candidates for screening campaigns against enzyme targets where a nucleophilic residue (e.g., Cysteine, Serine) or key hydrogen bond donors are present in the catalytic pocket. This guide will use a hypothetical enzyme, "Target Phosphatase X" (TPX), to illustrate the complete HTS workflow.

The High-Throughput Screening Workflow

The primary objective of an HTS campaign is to efficiently identify "hits"—compounds that produce the desired biological effect—from a large library.[1] This process is not merely about speed but also about statistical rigor to minimize false positives and negatives. The workflow is a multi-step process designed to triage compounds from an initial broad screen to a set of confirmed, well-characterized hits.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Confirmation cluster_2 Phase 3: Hit Characterization AssayDev Assay Development (e.g., Fluorogenic Substrate) Miniaturization Miniaturization to 384/1536-well Format AssayDev->Miniaturization Optimization Z_Factor Assay Validation (Z' > 0.5) Miniaturization->Z_Factor Quality Control PrimaryScreen Primary HTS (Single Concentration) HitSelection Hit Identification (Threshold-based) PrimaryScreen->HitSelection Data Analysis DoseResponse Dose-Response & IC50 Determination HitSelection->DoseResponse Hit Progression CounterScreen Counter-Screens (Assay Interference) DoseResponse->CounterScreen Hit Validation Selectivity Selectivity Profiling (Against Related Enzymes) CounterScreen->Selectivity Characterization SAR Preliminary SAR (Analog Analysis) Selectivity->SAR Lead Generation

Figure 1: A generalized workflow for a high-throughput screening (HTS) campaign.

Assay Principle: Fluorescence-Based Enzyme Inhibition

For screening inhibitors against our hypothetical Target Phosphatase X (TPX), a fluorescence-based assay offers high sensitivity and is amenable to automation.[4] The principle relies on a synthetic substrate that becomes fluorescent only after being acted upon by the enzyme.

The chosen substrate is DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate), which is non-fluorescent. TPX catalyzes the hydrolysis of the phosphate group from DiFMUP, releasing the highly fluorescent product DiFMU (6,8-Difluoro-4-methylumbelliferone). Inhibitors of TPX, such as potentially this compound, will prevent this conversion, resulting in a low fluorescence signal.

Assay_Principle cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism cluster_readout Assay Readout DiFMUP DiFMUP (Non-Fluorescent Substrate) DiFMU DiFMU (Highly Fluorescent Product) DiFMUP->DiFMU Enzymatic Cleavage High_Signal No Inhibition: High Fluorescence Signal TPX Target Phosphatase X (TPX) Low_Signal Inhibition: Low Fluorescence Signal Inhibitor Test Compound (e.g., this compound) Inhibitor->TPX Binds & Inhibits

Figure 2: Principle of the fluorescence-based assay for Target Phosphatase X (TPX) inhibitors.

Detailed Experimental Protocols

These protocols are designed for a 384-well microplate format, a common choice for balancing throughput and reagent costs in HTS.[5]

Protocol 1: Primary HTS for TPX Inhibitors

Objective: To screen a compound library at a single concentration to identify initial "hits" that inhibit TPX activity.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • TPX Enzyme: Recombinant human TPX, diluted to 2X final concentration (e.g., 200 pM) in Assay Buffer.

  • Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate), diluted to 2X final concentration (e.g., 20 µM) in Assay Buffer.

  • Test Compounds: Compound library plated in 384-well plates, typically at 1 mM in DMSO. This compound would be one such compound.

  • Controls:

    • Positive Control: A known, potent inhibitor of TPX (e.g., sodium orthovanadate), at a concentration that gives >90% inhibition.

    • Negative Control: DMSO vehicle (100% enzyme activity).

  • Microplates: 384-well, black, low-volume plates.

  • Instrumentation: Automated liquid handler, plate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm).

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 50 nL of test compounds from the library plates into the corresponding wells of the assay plate. This results in a final compound concentration of 10 µM in a 5 µL total assay volume.

  • Control Dispensing: Dispense 50 nL of DMSO into the negative control wells and 50 nL of the positive control inhibitor into the positive control wells.

  • Enzyme Addition: Add 2.5 µL of the 2X TPX enzyme solution to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add 2.5 µL of the 2X DiFMUP substrate solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Detection: Read the fluorescence intensity of each well using a plate reader (Ex: 360 nm, Em: 460 nm).

Protocol 2: Dose-Response and IC₅₀ Determination

Objective: To confirm the activity of hits from the primary screen and determine their potency (IC₅₀ value).

Procedure:

  • Serial Dilution: For each hit compound, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a high concentration (e.g., 10 mM).

  • Assay Execution: Perform the assay as described in Protocol 4.1, but instead of a single concentration, dispense 50 nL of each concentration from the serial dilution plate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Counter-Screen for Assay Interference

Objective: To identify and eliminate false-positive compounds that interfere with the assay technology rather than inhibiting the enzyme. A common interference is intrinsic compound fluorescence.

Procedure:

  • Assay Setup: Prepare two parallel assay plates for each hit compound, following the dose-response format from Protocol 4.2.

  • Plate A (Standard Assay): Execute the assay exactly as described in Protocol 4.2.

  • Plate B (Interference Assay): Execute the assay as in Protocol 4.2, but add the 2.5 µL of 2X DiFMUP substrate solution first, followed immediately by the 2.5 µL of 2X TPX enzyme solution. Read the plate immediately (Time 0). Then, add a potent stop solution (or a known inhibitor at a very high concentration) before the final read.

  • Analysis: Compounds that show a high signal in Plate B are likely auto-fluorescent at the assay wavelengths and should be flagged as potential false positives.

Data Analysis and Interpretation

A. Primary Screen Data Analysis: The activity of each compound is typically expressed as the percent inhibition, calculated relative to the controls on each plate:

  • Percent Inhibition (%) = 100 x (1 - [Signal_Compound - Signal_Positive_Control] / [Signal_Negative_Control - Signal_Positive_Control])

A hit is typically defined as a compound that exceeds a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

B. Assay Quality Control (Z-Factor): The robustness of the HTS assay is determined by the Z-factor (Z'), which should be consistently >0.5 for a high-quality screen.[5]

  • Z' = 1 - (3 x [SD_Positive_Control + SD_Negative_Control]) / |Mean_Positive_Control - Mean_Negative_Control|

C. Hypothetical Data Summary: The following table summarizes potential outcomes for this compound and controls in this hypothetical screening campaign.

Compound/ControlPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM)Autofluorescence Signal (RFU @ T=0)Notes
DMSO (Negative Control)0% (by definition)N/A50Defines 100% enzyme activity
Sodium Orthovanadate (Positive Control)95%0.555Defines 0% enzyme activity
This compound 78% 2.1 62 Confirmed Hit
Compound B (False Positive)85%1.58,500Flagged for high autofluorescence
Compound C (Non-Hit)12%> 5070Inactive at test concentration

References

  • PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
  • ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols.
  • Frederick National Lab for Cancer Research. (n.d.). High throughput screening : methods and protocols.
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • Oakwood Chemical. (n.d.). This compound, min 97%, 1 gram.
  • PubMed. (n.d.). Synthesis, in vitro and in silico screening of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors.
  • National Center for Biotechnology Information. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.

Sources

Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate is a pivotal intermediate in medicinal chemistry and pharmaceutical development. The indole scaffold is a privileged structure found in numerous natural products and synthetic molecules with significant biological activity.[1][2][3] This specific chloro-substituted indole glyoxylate serves as a versatile building block for the synthesis of a wide array of more complex molecules, including potential therapeutic agents for various diseases.[4][5] Its structure allows for further chemical modification at the indole nitrogen, the ester group, and the keto-functionality, providing access to diverse chemical libraries for drug discovery programs.

This document provides a detailed, field-proven protocol for the large-scale synthesis of this key intermediate. The methodology is grounded in the principles of process chemistry, emphasizing safety, scalability, and reproducibility. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a step-by-step guide for its execution, and outline the necessary safety precautions and analytical controls for a successful and safe manufacturing campaign.

Synthetic Strategy: The Friedel-Crafts Acylation

The most direct and industrially viable route for preparing this compound is the electrophilic acylation of 5-chloroindole at the C3 position. The Friedel-Crafts acylation, a classic yet powerful C-C bond-forming reaction, is exceptionally well-suited for this transformation.[6][7]

Core Rationale:

  • High Regioselectivity: The indole nucleus is an electron-rich heterocycle. Electrophilic substitution occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion).

  • Avoidance of Polysubstitution: A key advantage of Friedel-Crafts acylation over its alkylation counterpart is that the product, an electron-deficient ketone, is less reactive than the starting indole. This deactivation effectively prevents further acylation reactions, leading to a cleaner, mono-acylated product.[6][7]

  • Accessible Starting Materials: Both 5-chloroindole and the acylating agent, ethyl oxalyl chloride, are commercially available, making this route economically feasible for large-scale production.

Reaction Mechanism: The reaction proceeds through the in-situ generation of a highly electrophilic acylium ion.

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the terminal chlorine atom of ethyl oxalyl chloride. This polarization facilitates the departure of the chloride, forming a resonance-stabilized acylium ion.[6][8][9]

  • Electrophilic Attack: The electron-rich π-system of the 5-chloroindole attacks the electrophilic carbon of the acylium ion, preferentially at the C3 position. This step forms a carbocation intermediate known as an arenium ion or sigma complex.

  • Re-aromatization: A weak base, such as the AlCl₄⁻ complex, removes the proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the indole ring to yield the final product complexed with AlCl₃.[8]

  • Work-up: An aqueous work-up is required to decompose the aluminum-ketone complex and liberate the final product.

Process Workflow and Visualization

The overall process can be visualized as a sequence of distinct unit operations, each requiring careful control of process parameters.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Finishing Prep Inert Atmosphere Setup (N2/Ar Purge) Charge_Indole Charge 5-Chloroindole & Anhydrous Solvent (DCM) Prep->Charge_Indole Cooling Cool to 0-5 °C Charge_Indole->Cooling Add_AlCl3 Portion-wise Addition of Anhydrous AlCl3 Cooling->Add_AlCl3 Add_Oxalyl Slow Dropwise Addition of Ethyl Oxalyl Chloride Add_AlCl3->Add_Oxalyl Stir Reaction Stirring (Monitor by TLC/HPLC) Add_Oxalyl->Stir Quench Controlled Quench (Add to Ice/Water) Stir->Quench Reaction Complete Extract Phase Separation & Organic Extraction Quench->Extract Wash Aqueous Wash Steps (NaHCO3, Brine) Extract->Wash Concentrate Solvent Removal (Rotary Evaporation) Wash->Concentrate Crystallize Recrystallization (e.g., Ethanol) Concentrate->Crystallize Filter_Dry Filtration & Vacuum Drying Crystallize->Filter_Dry Final_Product Pure Ethyl 2-(5-chloro-1H-indol-3-yl) -2-oxoacetate Filter_Dry->Final_Product

Caption: Large-scale synthesis workflow from setup to final product.

Detailed Large-Scale Protocol

This protocol is designed for a nominal 100g scale of the final product. Adjustments may be necessary based on available equipment and specific batch requirements.

4.1. Materials and Equipment

Item Grade Supplier Recommendation
5-Chloro-1H-indole≥98%Sigma-Aldrich, TCI
Ethyl oxalyl chloride≥98%Sigma-Aldrich, Acros Organics
Aluminum chloride, anhydrous≥99%, powderLab Alley, Fisher Scientific
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific, MilliporeSigma
Pyridine (optional, as base)≥99%Standard suppliers
Sodium bicarbonate (NaHCO₃)Reagent GradeStandard suppliers
Sodium chloride (for brine)Reagent GradeStandard suppliers
Ethanol, 200 proofReagent GradeFor recrystallization
Equipment
5L Jacketed Glass ReactorMechanical StirrerInert Gas Inlet (N₂/Ar)
Temperature Probe1L Pressure-Equalizing Dropping FunnelChiller/Circulator for Jacket
Large Buchner Funnel & Filter FlaskVacuum OvenRotary Evaporator

4.2. Step-by-Step Synthesis Procedure

A. Reaction Setup and Execution

  • Inerting the Reactor: Assemble the 5L reactor system. Purge the entire apparatus thoroughly with dry nitrogen or argon for at least 30 minutes to ensure an inert and anhydrous environment. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging Reactants: Charge the reactor with 5-chloro-1H-indole (75.8 g, 0.5 mol, 1.0 equiv) and anhydrous dichloromethane (1.5 L). Begin mechanical stirring to form a solution or suspension.

  • Cooling: Start the chiller and cool the reactor contents to 0-5 °C.

  • Lewis Acid Addition: Carefully and in portions, add anhydrous aluminum chloride (140 g, 1.05 mol, 2.1 equiv) to the stirred mixture. Causality: This addition is highly exothermic; portion-wise addition is critical to maintain temperature control and prevent runaway reactions. Ensure the temperature does not exceed 10 °C.[10]

  • Acylating Agent Addition: Prepare a solution of ethyl oxalyl chloride (75 g, 0.55 mol, 1.1 equiv) in anhydrous dichloromethane (250 mL) in the dropping funnel.[11] Add this solution dropwise to the reactor over 60-90 minutes, maintaining the internal temperature at 0-5 °C. Causality: Slow addition of the acylating agent ensures the reaction rate is controlled, preventing side reactions and managing the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction's progress by taking small, carefully quenched aliquots for Thin Layer Chromatography (TLC) or HPLC analysis until the starting indole is consumed.

B. Work-up and Isolation

  • Quenching: In a separate vessel, prepare a mixture of crushed ice (2 kg) and water (2 L). While stirring vigorously, slowly and carefully transfer the reaction mixture from the reactor into the ice/water mixture. Causality: This highly exothermic quenching step decomposes the aluminum chloride complex and neutralizes excess Lewis acid. Slow addition is paramount to control the release of heat and HCl gas.

  • Extraction: Transfer the quenched mixture to a suitable separatory funnel. Separate the layers. Extract the aqueous layer twice with dichloromethane (2 x 500 mL).

  • Washing: Combine all organic layers. Wash sequentially with:

    • 1 M HCl (1 L) - to remove any basic impurities.

    • Saturated sodium bicarbonate solution (1 L) - to neutralize residual acid.[11] Perform this wash carefully due to potential CO₂ evolution.

    • Saturated sodium chloride solution (Brine, 1 L) - to remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

C. Purification

  • Recrystallization: Transfer the crude solid to a clean flask. Add ethanol and heat the mixture to reflux until the solid completely dissolves. Use the minimum amount of hot ethanol necessary.

  • Crystallization: Slowly cool the solution to room temperature, then place it in an ice bath or refrigerator (2-8 °C) for several hours to induce crystallization.

  • Filtration and Drying: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol. Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Key Process Parameters and Expected Results

Parameter Value / Description
Reactants
5-Chloro-1H-indoleCAS: 17422-32-1; MW: 151.59 g/mol ; 1.0 equiv
Ethyl oxalyl chlorideCAS: 4755-77-5; MW: 136.53 g/mol ; 1.1 equiv
Aluminum chlorideCAS: 7446-70-0; MW: 133.34 g/mol ; 2.1 equiv
Solvent Dichloromethane (anhydrous), ~23 L/kg of indole
Reaction Temp. 0-5 °C
Reaction Time 3-5 hours post-addition
Product This compound
CAS Number163160-58-5[12][13]
Molecular FormulaC₁₂H₁₀ClNO₃[12]
Molecular Weight251.67 g/mol [12][13]
Theoretical Yield ~125.8 g (from 0.5 mol indole)
Expected Yield 75-85%
Expected Purity >97% (by HPLC)

Critical Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable. This synthesis involves hazardous materials that require expert handling in a controlled environment.

  • Ethyl Oxalyl Chloride: This reagent is a flammable liquid, highly corrosive, and a potent lachrymator (causes tearing).[14][15] It reacts violently with water and moisture.[14][15][16]

    • Handling: Always handle under an inert atmosphere in a certified chemical fume hood.[14][16] Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), chemical safety goggles, and a face shield.[15][16]

  • Anhydrous Aluminum Chloride: A corrosive solid that reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride (HCl) gas.[10]

    • Handling: Store and handle under strictly anhydrous conditions.[10] Avoid inhalation of dust. Add to the reaction vessel slowly and in portions to control the exotherm.

  • Dichloromethane (DCM): A volatile solvent with potential health risks. All operations should be conducted in a well-ventilated fume hood.

  • Quenching Operation: This is the most hazardous step of the work-up. The reaction of the AlCl₃ complex with water is extremely exothermic and liberates HCl gas. Ensure the quench is performed slowly, with efficient stirring and cooling, and in a vessel large enough to accommodate potential foaming.

  • Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves are mandatory.[10][17] Ensure safety showers and eyewash stations are immediately accessible.[10]

Product Characterization and Quality Control

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the indole NH (a broad singlet), the aromatic protons on the indole ring, and the quartet and triplet of the ethyl ester group.[1]

  • ¹³C NMR: The carbon spectrum will confirm the presence of the correct number of carbon atoms, with distinct signals for the two carbonyl carbons (ketone and ester), the aromatic carbons, and the ethyl group carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should show the molecular ion peak corresponding to the product's molecular weight (251.67 g/mol ).[13]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), and two distinct C=O stretches for the ketone and ester functionalities (typically in the 1650-1750 cm⁻¹ region).

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography is the standard method for determining the purity of the final batch. A purity level of ≥97% is typically required for use in further synthetic steps.

Conclusion

The Friedel-Crafts acylation of 5-chloroindole provides a robust and scalable pathway to this compound. By implementing stringent control over reaction parameters—particularly temperature during additions and the quenching process—and adhering to the critical safety protocols outlined, this valuable intermediate can be produced in high yield and purity on a large scale. This guide serves as a comprehensive resource for researchers and process chemists aiming to implement this synthesis in their laboratories or manufacturing facilities.

References

  • Lab Alley. (2025, July 2). SAFETY DATA SHEET - Aluminum Chloride, Anhydrous. Lab Alley. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl oxalyl chloride, 98%. Cole-Parmer. [Link]

  • Stenstrom, Y. (n.d.). This compound, min 97%, 1 gram. Lab Alley. [Link]

  • Al-Hourani, B. J., Al-Jaber, H. I., & El-Eswed, B. I. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Kalluraya, B., Isloor, A. M., & Shivananda, M. K. (2003). Synthesis and biological evaluation of some N-substituted indoles. Arkivoc, 2003(5), 216-226. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 95, 486-501. [Link]

  • Al-Warhi, T., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 8(35), 32189–32194. [Link]

  • Al-Warhi, T., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 8(35), 32189–32194. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • Zlaten, M., et al. (2015). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). Tetrahedron Letters, 56(23), 3413-3415. [Link]

  • Covethouse. (n.d.). This compound. Covethouse. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Unknown. (n.d.). An Analytical Method to Determine Concentration of Ethyl Chloroacetate. Source not specified. [Link]

  • Sharma, P., & Sharma, R. (2013). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 5(4), 133-137. [Link]

  • Unknown. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). International Journal of Advanced Research in Science and Engineering. [Link]

  • Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society, 80(4), 453-458. [Link]

  • Kim, J., & Lee, K. (2018). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Molbank, 2018(1), M975. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Unknown. (n.d.). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Rasayan Journal of Chemistry. [Link]

  • Fürstner, A., Hupperts, A., & Seidel, G. (1999). ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. Organic Syntheses, 76, 142. [Link]

  • Delville, M. M. E., et al. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1813–1818. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, 53, 60. [Link]

  • Al-Hourani, B. J., Al-Jaber, H. I., & El-Eswed, B. I. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Unknown. (n.d.). A process for the preparation of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene carboxamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate. This document is designed for researchers, chemists, and drug development professionals who are working with this critical synthesis and aiming to optimize their reaction yields. As a key intermediate in the development of various pharmaceutical agents, achieving a high-yield, high-purity synthesis of this molecule is paramount.

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and field-proven experience.

Section 1: Understanding the Core Synthesis

The most prevalent and direct method for synthesizing this compound is the Friedel-Crafts acylation of 5-chloroindole.[1][2] This reaction is an electrophilic aromatic substitution where the electron-rich C3 position of the indole nucleus attacks an acylium ion electrophile, generated from ethyl oxalyl chloride and a Lewis acid catalyst.[1][3]

The choice of a Lewis acid, typically aluminum chloride (AlCl₃), is critical. It coordinates to the acyl chloride, creating a highly reactive acylium ion, which is then attacked by the indole.[1] A key advantage of acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, which inherently prevents poly-acylation and improves selectivity.[3]

Friedel_Crafts_Acylation_Mechanism cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product Indole 5-Chloroindole Sigma Sigma Complex (Intermediate) Indole->Sigma Electrophilic Attack at C3 AcylChloride Ethyl Oxalyl Chloride Acylium Acylium Ion Generation [Electrophile] AcylChloride->Acylium Activation LewisAcid AlCl₃ (Catalyst) LewisAcid->Acylium Activation Acylium->Sigma Electrophilic Attack at C3 FinalProduct Ethyl 2-(5-chloro-1H-indol-3-yl) -2-oxoacetate Sigma->FinalProduct Deprotonation & Catalyst Regeneration Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions Start->Check_Conditions Analyze_Byproducts 3. Analyze Byproducts (TLC/NMR/MS) Start->Analyze_Byproducts Reagent_Moisture Moisture in Solvent/Reagents? Check_Reagents->Reagent_Moisture Catalyst_Amount Insufficient Lewis Acid? (>1.1 eq) Check_Reagents->Catalyst_Amount Temp_Control Temperature too high? Check_Conditions->Temp_Control Addition_Order Incorrect order of addition? Check_Conditions->Addition_Order N_Acylation N-Acylation observed? Analyze_Byproducts->N_Acylation Other_Spots Other unidentified spots? Analyze_Byproducts->Other_Spots Sol_Dry Action: Use anhydrous solvents, flame-dry glass Reagent_Moisture->Sol_Dry Sol_Cat Action: Increase AlCl₃ to 1.2-1.5 eq. Catalyst_Amount->Sol_Cat Sol_Temp Action: Maintain temp at 0°C or below Temp_Control->Sol_Temp Sol_Order Action: Add indole solution to pre-formed catalyst complex Addition_Order->Sol_Order Sol_N_Acyl Action: Increase Lewis Acid or consider N-protection N_Acylation->Sol_N_Acyl Sol_Other Action: Check starting material purity Other_Spots->Sol_Other

Sources

Technical Support Center: Synthesis of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation or a related electrophilic substitution reaction at the C-3 position of the 5-chloroindole nucleus. The C-3 position is the most nucleophilic site in the indole ring, making it the preferred site of attack for electrophiles.[1] The common acylating agent for this transformation is ethyl oxalyl chloride, often in the presence of a Lewis acid catalyst or under conditions that promote the formation of the electrophilic acylium ion.

While this reaction is generally reliable, the nuanced reactivity of the indole scaffold can lead to several side reactions, impacting yield and purity. This guide will address these potential pitfalls and provide clear, actionable solutions.

Troubleshooting Guide: Navigating Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing potential causes and step-by-step solutions.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows the persistence of the 5-chloroindole starting material.

  • After workup, a minimal amount of the solid product is isolated.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inactive Acylating Agent Ethyl oxalyl chloride is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.1. Use Fresh or Newly Opened Reagent: Ensure the ethyl oxalyl chloride is from a fresh bottle or has been properly stored under an inert atmosphere. 2. Distill if Necessary: If the quality of the reagent is questionable, distillation under reduced pressure can be performed.
Insufficient Catalyst Activity If a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) is used, its activity can be diminished by moisture.1. Use Anhydrous Catalyst: Ensure the Lewis acid is anhydrous and handled under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen). 2. Proper Storage: Store the Lewis acid in a desiccator.
Inadequate Reaction Temperature Friedel-Crafts acylations often require a specific temperature range to proceed efficiently. The reaction may be too slow at very low temperatures.1. Optimize Temperature: If the reaction is sluggish at 0 °C, consider allowing it to slowly warm to room temperature. Monitor the reaction progress closely by TLC.
Poor Solubility of Starting Material 5-Chloroindole may not be fully soluble in the reaction solvent at the initial temperature, leading to a heterogeneous mixture and slow reaction.1. Solvent Selection: Ensure an appropriate anhydrous solvent is used (e.g., dichloromethane, diethyl ether). 2. Initial Temperature: Consider starting the reaction at a slightly higher temperature to ensure dissolution before cooling to the target reaction temperature.
Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products

Symptoms:

  • TLC analysis of the crude reaction mixture shows the desired product spot along with one or more additional spots.

  • The isolated product has a broad melting point range or shows impurities in NMR analysis.

Potential Side Reactions & Their Identification:

Side Product Formation Mechanism Analytical Signature (Expected) Mitigation Strategy
1. N-Acylated Isomer The indole nitrogen is also nucleophilic and can compete with C-3 for the acylating agent, especially in the absence of a sterically hindering group at C-2 or if a non-coordinating base is used.¹H NMR: Appearance of a downfield singlet for the N-H proton will be absent. Protons on the ethyl group will be present. Mass Spec: Isomeric with the desired product (same m/z).1. Use of a Lewis Acid: A Lewis acid will coordinate to the indole nitrogen, deactivating it towards acylation. 2. N-Protection: For challenging cases, protect the indole nitrogen with a suitable protecting group (e.g., Boc, Tosyl) prior to acylation.[2]
2. 1,3-Diacylated Product If an excess of the acylating agent is used, or if the reaction conditions are too harsh, a second acylation can occur at the indole nitrogen after the initial C-3 acylation.¹H NMR: Absence of the N-H proton signal. Presence of two sets of signals for the ethyl oxalyl groups. Mass Spec: Molecular ion peak corresponding to the addition of a second ethyl oxalyl group.1. Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the acylating agent. 2. Controlled Addition: Add the ethyl oxalyl chloride dropwise at a low temperature to maintain a low instantaneous concentration.
3. Polymeric Materials Indoles can be sensitive to strong acids and can polymerize under harsh conditions.¹H NMR: Broad, unresolved signals in the baseline. Appearance: Insoluble, often colored, tar-like material.1. Milder Lewis Acid: Consider using a milder Lewis acid such as ZnCl₂ or Et₂AlCl.[2] 2. Temperature Control: Maintain a low reaction temperature.
Problem 3: Difficult Purification of the Final Product

Symptoms:

  • Co-elution of impurities with the desired product during column chromatography.

  • Oily product that is difficult to crystallize.

Purification Strategies:

  • Column Chromatography:

    • Solvent System: A gradient elution of ethyl acetate in hexanes is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity.

    • Silica Gel: Use a high-quality silica gel with a fine mesh size for better separation.

  • Recrystallization:

    • Solvent Screening: Test a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes) to find a system that provides good crystals. The desired product should be soluble in the hot solvent and sparingly soluble in the cold solvent.

  • Trituration:

    • If the product is an oil or an amorphous solid, trituration with a non-polar solvent like hexanes or diethyl ether can help to remove non-polar impurities and induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Is a Lewis acid catalyst always necessary for this reaction?

Not necessarily. The indole nucleus is highly activated towards electrophilic substitution, and in some cases, the reaction with a reactive acyl chloride like ethyl oxalyl chloride can proceed without a catalyst.[1] However, the use of a Lewis acid is often recommended to enhance the electrophilicity of the acylating agent and to prevent N-acylation by coordinating to the indole nitrogen.

Q2: What is the role of the chloro-substituent at the 5-position?

The chlorine atom is an electron-withdrawing group, which slightly deactivates the indole ring towards electrophilic substitution compared to unsubstituted indole. However, the C-3 position remains the most nucleophilic site, and the reaction should still proceed regioselectively.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) and visualize the spots under UV light. The product, having a more extended conjugation, should have a different Rf value than the starting 5-chloroindole.

Q4: What are the key safety precautions for this synthesis?

  • Ethyl oxalyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Lewis acids like aluminum chloride are water-reactive and corrosive. Handle them in a dry environment and quench the reaction carefully.

  • Solvents such as dichloromethane are volatile and potentially harmful. Use them in a fume hood.

Visualizing the Reaction and Side Products

Main Reaction Pathway

Main Reaction 5-Chloroindole 5-Chloro-1H-indole Intermediate Sigma Complex 5-Chloroindole->Intermediate + Ethyl oxalyl chloride (Lewis Acid) Product This compound Intermediate->Product - HCl

Caption: Desired C-3 acylation of 5-chloroindole.

Formation of Side Products

Side Reactions cluster_main Starting Material cluster_side Potential Side Products 5-Chloroindole 5-Chloro-1H-indole N_Acyl N-Acylated Isomer 5-Chloroindole->N_Acyl N-Attack (No Lewis Acid) Polymer Polymeric Material 5-Chloroindole->Polymer Harsh Acidic Conditions Product Desired C-3 Product 5-Chloroindole->Product C-3 Attack Di_Acyl 1,3-Diacylated Product Product->Di_Acyl + Excess Acylating Agent (at Nitrogen)

Caption: Competing pathways leading to side products.

References

  • Organic Syntheses Procedure. 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Available from: [Link]

  • Reaction between oxalyl chloride and indole - Powered by XMB 1.9.11. (2020). Available from: [Link]

  • Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. IKM Institut Kimia Malaysia. Available from: [Link]

  • Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451-5457. Available from: [Link]

Sources

Technical Support Center: Crystallization of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate (CAS 163160-58-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this indole derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established crystallization principles and extensive experience with similar heterocyclic compounds.

Introduction to Crystallization Challenges

This compound is a functionalized indole, and like many such molecules, its purification via crystallization can be nuanced. The presence of a polar indole core, an ester, and a keto group, along with a chloro substituent, results in a molecule with moderate polarity. This intricate functionality can lead to challenges such as solvent selection, "oiling out," and poor crystal formation. This guide will systematically address these issues.

Frequently Asked Questions (FAQs)

Q1: My compound is not crystallizing from the solution upon cooling. What should I do?

A1: This is a common issue that can often be resolved by inducing crystallization. Here are a few techniques to try in sequence:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the solid product, add a tiny crystal to the solution. A seed crystal provides a template for other molecules to align and crystallize.

  • Reducing Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

  • Lowering Temperature: If cooling to room temperature or in an ice bath is unsuccessful, try a colder bath, such as a dry ice/acetone slurry.

Q2: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute. Given that a similar compound, ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, has a melting point of 85°C, it is crucial to ensure the solution temperature is below this when crystallization begins.

  • Immediate Remediation: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly.

  • Preventative Measures:

    • Slower Cooling: Allow the solution to cool to room temperature on the benchtop before placing it in a cold bath.

    • Solvent Choice: The chosen solvent's boiling point should not be excessively high.

    • Purity: Highly impure compounds have a depressed melting point, which increases the likelihood of oiling out. Consider a preliminary purification step like column chromatography if the crude material is very impure.

Q3: What is the best solvent for crystallizing this compound?

In-Depth Troubleshooting Guides

Problem 1: Failure to Crystallize

If the initial attempts to induce crystallization (as outlined in FAQ1) fail, a more systematic approach is necessary.

  • Sub-optimal Solvent: The chosen solvent may be too good or too poor.

  • Supersaturation Not Reached: The concentration of the compound in the solution may be too low.

  • Presence of Soluble Impurities: Impurities can inhibit crystal lattice formation.

start No Crystals Formed scratch Scratch Inner Surface of Flask start->scratch seed Add a Seed Crystal scratch->seed No success end_success Crystals Formed scratch->end_success Success reduce_solvent Reduce Solvent Volume seed->reduce_solvent No success seed->end_success Success change_solvent Consider a Different Solvent System reduce_solvent->change_solvent No success reduce_solvent->end_success Success end_fail Re-evaluate Purification Strategy change_solvent->end_fail start Compound 'Oiled Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool try_mixed_solvent Try a Mixed Solvent System slow_cool->try_mixed_solvent Still Oiling Out end_success Crystals Formed slow_cool->end_success Success try_mixed_solvent->end_success Success end_fail Consider Chromatography try_mixed_solvent->end_fail No Success

Caption: Troubleshooting guide for when the compound "oils out".

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

Objective: To identify a suitable single or mixed solvent system for the crystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (see table below)

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Observe the solubility.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe for crystal formation. An ideal solvent will dissolve the compound when hot but yield a good recovery of crystals upon cooling.

Table 1: Suggested Solvents for Screening

Solvent ClassExample SolventsExpected Solubility Behavior
Alcohols Methanol, Ethanol, IsopropanolLikely to be soluble, especially when hot. Good candidates for single-solvent crystallization.
Esters Ethyl acetateModerate solubility expected. May require heating.
Ketones AcetoneGood solubility expected. May need to be part of a mixed solvent system.
Hydrocarbons Hexane, HeptaneLikely to be insoluble. Good candidates as anti-solvents in a mixed solvent system.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Low to moderate solubility expected.
Chlorinated DichloromethaneLikely to be a good solvent at room temperature, potentially making it unsuitable for crystallization unless used in a mixed system.
Polar Aprotic AcetonitrileModerate to good solubility expected.
Protocol 2: Crystallization from a Mixed Solvent System (e.g., Ethanol/Water)

Objective: To purify this compound using a binary solvent system. This is often effective for indole derivatives.

Procedure:

  • Dissolve the crude compound in the minimum amount of hot ethanol (the "good" solvent).

  • While the solution is still hot, add water (the "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry.

References

  • Nichols, L. (2021). Organic Chemistry Laboratory Techniques. LibreTexts. [Link]

  • Mettler-Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

Technical Support Center: A Guide to Overcoming Solubility Challenges with Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate in their experimental assays. Due to its chemical structure, this compound exhibits poor solubility in aqueous solutions, a common challenge that can lead to inconsistent results, underestimation of potency, and assay artifacts.

This document provides a systematic, multi-tiered approach to troubleshooting and resolving these solubility challenges. We will move from foundational techniques to advanced formulation strategies, with a core emphasis on maintaining the scientific integrity of your experiments through rigorous validation and the use of proper controls.

Frequently Asked Questions (FAQs)

Q1: I've just started working with this compound and it won't dissolve in my aqueous assay buffer. Where should I begin?

A: The industry-standard starting point is to prepare a concentrated stock solution in a 100% water-miscible organic solvent, typically dimethyl sulfoxide (DMSO). The goal is to dissolve the compound at a high concentration in the organic solvent and then dilute this stock into your aqueous assay buffer, ensuring the final concentration of the organic solvent is low enough to not affect the assay's biological system. This process is detailed in Section 1 .

Q2: I am using the maximum tolerable concentration of DMSO in my cell-based assay, but my compound is still precipitating out of solution. What are my options?

A: When the primary solvent is insufficient, a systematic approach to solubility enhancement is necessary. You can explore the use of co-solvents, surfactants, or cyclodextrins.[1] It is critical to first establish the maximum tolerable concentration of any new excipient in your specific bioassay to avoid off-target effects.[1] Section 2 provides a decision-making framework and protocols for these intermediate strategies.

Q3: How do I know if the solubilizing agent itself is affecting my bioassay results?

A: This is a critical consideration for experimental validity. Every new excipient or combination of excipients must be tested in a vehicle control experiment. This involves running your assay with the same concentration of the solubilizing agent(s) but without your compound of interest. Any effect observed in the vehicle control must be considered an artifact. Section 4 is dedicated entirely to the design of proper vehicle controls.

Section 1: Foundational Strategy - Preparing and Validating a Stock Solution

The most direct method to solubilize a hydrophobic compound for an aqueous assay is to use a concentrated stock solution. DMSO is the most common solvent for this purpose due to its high solubilizing power and miscibility with water.

The DMSO Dilemma: A Necessary Compromise

While invaluable, DMSO is not inert. At certain concentrations, it can induce cellular stress, affect enzyme activity, alter membrane permeability, or even compete with your compound for binding to a target protein.[2][3] In many cell-based assays, DMSO concentrations above 1% are cytotoxic, and even concentrations as low as 0.25-0.5% can cause subtle inhibitory or stimulatory effects depending on the cell type and endpoint being measured.[4] Therefore, the primary goal is to use the highest possible stock concentration to keep the final DMSO percentage in your assay as low as possible, ideally ≤0.1%.

Protocol 1: Preparation of a DMSO Stock Solution
  • Determine Target Stock Concentration: Aim for a stock concentration that is 1,000x to 10,000x your highest desired final assay concentration. For example, to achieve a final concentration of 10 µM, prepare a 10 mM to 100 mM stock solution.

  • Dissolution: Accurately weigh your this compound and add the calculated volume of 100% anhydrous DMSO.

  • Solubilization: Vortex vigorously. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be attempted, but be cautious of potential compound degradation.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates. If particulates remain, the solution is supersaturated and cannot be used reliably.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

G compound Weigh Compound dmso Add 100% DMSO compound->dmso dissolve Vortex / Sonicate dmso->dissolve check Visually Inspect for Precipitation dissolve->check stock 1000x Stock Solution (Clear) check->stock Clear fail Precipitation Occurs: Proceed to Section 2 check->fail Not Clear assay Dilute into Aqueous Assay Buffer stock->assay final Final Assay Concentration (e.g., 1x) assay->final

Figure 1. Workflow for preparing a primary stock solution in DMSO.
Section 2: Troubleshooting Intermediate Solubility Issues

If your compound precipitates when diluted from a DMSO stock, or if you cannot achieve a sufficiently concentrated stock, the next step is to explore more complex vehicle formulations. The key is to introduce additional excipients that enhance solubility while minimizing impact on the assay.

Decision Framework for Secondary Solubilizers

Your choice of the next strategy depends on the nature of your assay. For biochemical (cell-free) assays, you have more flexibility. For cell-based assays, cytotoxicity is the primary limiting factor.

G start Precipitation with Max Tolerable DMSO assay_type What is your assay type? start->assay_type biochem Biochemical Assay (Cell-Free) assay_type->biochem Cell-Free cell_based Cell-Based Assay assay_type->cell_based Cell-Based surfactant Try Surfactants (e.g., Tween-20, Pluronic F-68) biochem->surfactant cosolvent Try Co-solvents (e.g., PEG 400, Ethanol) cell_based->cosolvent cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin If fails or interferes cosolvent->cyclodextrin If fails or is cytotoxic

Figure 2. Decision tree for selecting a secondary solubilization strategy.
2.1 Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles.[5] The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium.[6][7]

Recommendations:

  • Non-ionic surfactants are generally preferred due to lower potential for protein denaturation.

  • Tween® 20 or Tween® 80: Effective and widely used. Start with final concentrations of 0.01% - 0.1% (v/v).

  • Pluronic® F-68: A very mild non-ionic surfactant, often well-tolerated by cells.

Protocol 2: Testing Surfactant-Aided Solubilization

  • Prepare your concentrated DMSO stock of this compound as in Protocol 1.

  • Prepare your aqueous assay buffer containing the desired final concentration of the surfactant (e.g., 0.05% Tween® 20).

  • Serially dilute your DMSO stock directly into the surfactant-containing buffer.

  • Visually inspect for precipitation at each dilution step.

  • Crucially, run a vehicle control with DMSO + Surfactant to check for assay interference.

2.2 Co-solvents

Principle: A co-solvent system uses a water-miscible organic solvent in addition to water to create a mixture with increased solubilizing capacity for non-polar compounds.[8]

Recommendations:

  • Polyethylene Glycol 400 (PEG 400): A common co-solvent used in formulations.

  • Ethanol: Can be effective, but often more cytotoxic to cells than DMSO.[9]

Considerations: Co-solvents are often required at higher percentages (1-5%) than DMSO, increasing the risk of assay artifacts and cytotoxicity.[3] Meticulous vehicle controls are essential.

Section 3: Advanced Formulation Strategy - Cyclodextrin Complexation

When standard solvents and surfactants fail, forming an inclusion complex with a cyclodextrin is a powerful and widely used advanced strategy.[10]

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate a hydrophobic "guest" molecule, like your compound, forming a water-soluble "host-guest" complex that can be directly dissolved in aqueous buffer.[12][13]

Recommendation:

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations due to its high water solubility and low toxicity compared to other cyclodextrins.[11][13]

Protocol 3: Preparation of a Compound:HP-β-CD Formulation

Objective: To create a solid dispersion of the compound within HP-β-CD that can be readily dissolved in aqueous buffer.

  • Molar Ratio Calculation: Determine a molar ratio of compound to HP-β-CD. Start with a 1:1 or 1:2 ratio.

  • Solvent Preparation: Dissolve the required amount of HP-β-CD in a minimal amount of water.

  • Compound Dissolution: Dissolve your this compound in a small amount of a volatile organic solvent like ethanol or acetone.

  • Kneading/Mixing: Slowly add the compound solution to the aqueous HP-β-CD solution while vigorously mixing or kneading to form a paste. This encourages the compound to enter the cyclodextrin cavity as the organic solvent evaporates.

  • Drying: Dry the resulting paste completely under vacuum or by lyophilization (freeze-drying) to obtain a solid powder.

  • Reconstitution: This powder is your new formulation. It should be weighed and dissolved directly into your aqueous assay buffer.

  • Validation: Test the solubility of this new formulation at various concentrations. Always run a vehicle control with HP-β-CD that has been processed in the same manner.

Section 4: The Universal Mandate - Vehicle Controls and Assay Validation

The Logic of the Vehicle Control: The vehicle control contains every single component that your test sample contains, at the exact same concentration, except for your compound of interest. It must also be subjected to the exact same preparation steps (e.g., vortexing, sonication, freeze-drying).

G cluster_0 Experimental Arm cluster_1 Vehicle Control Arm a_compound Compound a_mix Mix & Dilute a_compound->a_mix a_vehicle Vehicle (e.g., DMSO + Tween) a_vehicle->a_mix a_assay Add to Assay a_mix->a_assay b_assay Add to Assay result Compare Results a_assay->result Signal A b_blank b_mix Mix & Dilute b_vehicle Vehicle (e.g., DMSO + Tween) b_vehicle->b_mix b_mix->b_assay b_assay->result Signal B conclusion True Compound Effect = Signal A - Signal B result->conclusion

Figure 3. Parallel workflow for the experimental sample and the essential vehicle control.
Summary of Strategies

The following table provides a high-level comparison of the methods discussed in this guide. The optimal choice depends on the specific requirements and constraints of your assay.

Method Principle of Action Pros Cons Best For
DMSO Stock Dissolution in a water-miscible organic solvent.Simple, fast, widely used.Potential for cytotoxicity and assay interference. Limited for very insoluble compounds.Initial screening, compounds with moderate hydrophobicity.
Surfactants Micellar encapsulation of the compound.[14]Can significantly increase apparent solubility.Can interfere with assays, denature proteins, or be cytotoxic.Biochemical assays; some robust cell-based assays.
Co-solvents Increases the solubilizing power of the aqueous phase.[8]Can be effective for certain compounds.Often required at higher concentrations, increasing risk of artifacts and cytotoxicity.Assays where DMSO is problematic but a higher organic content is tolerated.
Cyclodextrins Formation of a water-soluble host-guest inclusion complex.[15]Generally low toxicity, high solubilization potential, can be dissolved directly in buffer.[12][13]Requires more upfront formulation work (kneading/drying).Cell-based assays, in vivo studies, when other methods fail.
Nanosuspension Increased surface area via particle size reduction to the nanoscale.[16]Greatly enhances dissolution rate; high drug loading.[17][18]Requires specialized equipment (homogenizers, mills); potential for instability.[19][20]Advanced drug delivery formulations; not typically for initial screening.
References
  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Malaekeh-Nikouei, B., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Khadka, P., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]

  • Goyal, R., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(12), 2841. [Link]

  • Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics. Available at: [Link]

  • Akhtar, J., et al. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Eurasian Journal of Chemical, Pharmaceutical and Medical Sciences. Available at: [Link]

  • Singh, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Malaekeh-Nikouei, B., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. Available at: [Link]

  • Loftsson, T., et al. (2007). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Pharmaceutical Sciences, 96(9), 2371-2380. [Link]

  • Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(1), 248. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. AAPS PharmSciTech, 24(7), 232. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3). [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Figaroa, F. (2017). What effects does DMSO have on cell assays? Quora. [Link]

  • Singh, A., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Kim, H. Y., & Kim, I. H. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(8), 1137-1143. [Link]

  • Kumar, P. S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • ResearchGate. (n.d.). Effect of DMSO concentration. ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Sørensen, C. G., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Ghaffari, F., et al. (2018). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Biology Methods and Protocols, 3(1), bpy009. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovation. [Link]

  • ResearchGate. (n.d.). Effect of DMSO on assay performance. ResearchGate. [Link]

  • ResearchGate. (2015). Does DMSO have an influence on tube formation assay (with EPC)? ResearchGate. [Link]

  • Sørensen, C. G., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • Nielsen, C. H., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 885–890. [Link]

  • Nielsen, C. H., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 885-890. [Link]

Sources

Technical Support Center: Purification of Substituted Indole-3-Glyoxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the purification of substituted indole-3-glyoxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these valuable but often challenging compounds. Here, we move beyond simple protocols to address the underlying chemistry of purification, helping you troubleshoot effectively and optimize your results.

Section 1: Understanding the Core Challenges

Substituted indole-3-glyoxylates and their derivatives (amides, acids) are privileged structures in medicinal chemistry.[1][2][3] However, their purification is frequently complicated by several factors:

  • Polarity and Solubility: The combination of the indole ring, the glyoxylate linker, and various substituents can lead to intermediate polarity and challenging solubility profiles, making both chromatography and recrystallization difficult.

  • Chemical Stability: The glyoxylate moiety, particularly the ester, is susceptible to hydrolysis, while the indole-3-carboxylic acid precursor (or a hydrolyzed intermediate) can undergo decarboxylation.[4][5][6]

  • Complex Impurity Profiles: Syntheses can result in a mixture of closely related impurities, including unreacted starting materials, side-products from competing reactions, and degradation products that are structurally similar to the target compound.[7][8]

This guide provides a structured approach to overcoming these hurdles.

Section 2: Troubleshooting Guide - A Question & Answer Approach

Category A: Purity & Contamination Issues

Question 1: My HPLC/TLC analysis shows multiple spots/peaks close to my product. What are they and how do I get rid of them?

Answer: This is a classic purification challenge. The impurities are likely structurally related to your target compound. Let's break down the possibilities and solutions.

Pillar of Expertise: The ‘Usual Suspects’ The identity of your impurities is dictated by your synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Residual substituted indole or the acylating agent.

  • Hydrolysis Product: The corresponding indole-3-glyoxylic acid, formed if the ester is cleaved during workup or purification. This is especially common if basic conditions (e.g., aqueous bicarbonate wash) are used.[4][5]

  • Decarboxylation Product: The corresponding indole-3-carbaldehyde or other decarboxylated species, which can arise from the glyoxylic acid impurity upon heating.[6][9]

  • Side-Products: Isomers or products from reactions at other positions on the indole ring.

Troubleshooting Workflow:

  • Identify the Culprit: If possible, use LC-MS to get mass data on the impurity peaks. A mass corresponding to the loss of the ester's alcohol moiety strongly suggests hydrolysis.

  • Optimize Chromatography: Standard silica gel chromatography is often the first step. However, given the potential for closely eluting impurities, a systematic approach is necessary.

Experimental Protocol: Optimized Flash Column Chromatography

  • Solvent System Selection (TLC):

    • Start with a standard mobile phase like Hexane/Ethyl Acetate.

    • If separation is poor, introduce a third solvent to modify selectivity. For example:

      • Add Dichloromethane (DCM) to help separate moderately polar compounds.

      • Add a small amount of Methanol (0.5-2%) for more polar compounds.

      • For acidic impurities (like the hydrolyzed product), adding 0.5-1% acetic acid to the mobile phase can improve peak shape and separation by suppressing ionization.

  • Column Preparation:

    • Dry pack the column with silica gel.

    • Wet the silica with the initial, low-polarity mobile phase. Never use a strong solvent to wet the column and then switch to a weak one, as this will deactivate the silica.

  • Sample Loading:

    • For best resolution, use dry loading. Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or Acetone), adsorb it onto a small amount of silica gel or Celite®, and evaporate the solvent completely.

    • Carefully load the dried powder onto the top of the column bed.

  • Elution:

    • Begin with a low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc).

    • Run a shallow gradient elution, slowly increasing the polarity. A slow, gradual increase is key to resolving closely related compounds.

    • Collect small fractions and analyze them by TLC.

Question 2: I've purified my compound by column chromatography, but it's still not pure enough. What's the next step?

Answer: When chromatography alone is insufficient, a secondary, orthogonal purification technique is required. Recrystallization is an excellent choice as it separates based on solubility and crystal lattice packing, a different principle than chromatography's adsorption/partitioning.

Pillar of Trustworthiness: Self-Validating Recrystallization A successful recrystallization is visually and analytically self-validating. The formation of well-defined crystals and a significant improvement in purity (checked by HPLC/TLC and melting point) confirms its effectiveness.

Experimental Protocol: Recrystallization of Indole-3-Glyoxylates

  • Solvent Screening:

    • The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • Test small amounts of your product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile, or mixtures like EtOAc/Hexane).

  • Procedure:

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

    • Once dissolved, remove the flask from the heat. If the solution is colored by impurities, you may perform a hot filtration through a small plug of Celite® or activated carbon.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least one hour to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.

    • Dry the crystals under high vacuum.

  • Validation:

    • Analyze the purity of the crystals and the mother liquor by TLC or HPLC. A significant reduction of impurities in the crystalline product should be observed.[7][10][11][12]

Category B: Yield, Recovery, and Stability Issues

Question 3: My final yield is very low. Where am I losing my product?

Answer: Low yields can stem from incomplete reactions, mechanical losses, or, very commonly with this class of compounds, chemical degradation during workup and purification.

Pillar of Expertise: Minimizing Degradation Pathways Two primary degradation pathways threaten your yield:

  • Ester Hydrolysis: The glyoxylate ester is sensitive to both acidic and, especially, basic conditions.[4][5] Prolonged contact with aqueous base (like NaHCO₃ or K₂CO₃ washes) or exposure to residual acid/base on silica gel can cleave the ester, forming the more polar glyoxylic acid, which may be lost in aqueous layers or stick irreversibly to the silica column.

  • Decarboxylation: If the indole-3-glyoxylic acid is formed, it can decarboxylate, particularly if heated, to form indole-3-carbaldehyde (formyl indole).[6][9][13][14]

Workflow Diagram: Synthesis and Purification The following diagram illustrates a typical workflow, highlighting critical points for yield preservation.

G cluster_reaction Synthesis cluster_workup Aqueous Workup (pH Control is CRITICAL) cluster_purification Purification Reaction Indole + Acylating Agent -> Crude Product Quench Reaction Quench (e.g., with water or sat. NH4Cl) Reaction->Quench Extraction Organic Extraction (e.g., EtOAc, DCM) Quench->Extraction Wash Gentle Wash (Use brine, AVOID strong base) Extraction->Wash Dry Dry & Concentrate (Na2SO4, low temp rota-vap) Wash->Dry Hydrolysis Hydrolysis Risk! pH > 8 Wash->Hydrolysis Chroma Flash Chromatography (Neutralized silica, shallow gradient) Dry->Chroma Recryst Recrystallization (If necessary) Chroma->Recryst Decarboxylation Decarboxylation Risk! Acid + Heat Chroma->Decarboxylation Final Final Recryst->Final Pure Product

Caption: Workflow from synthesis to pure product.

Preventative Strategies:

  • Neutral Workup: Avoid using strong aqueous bases like sodium carbonate or hydroxide for washing. Use saturated sodium chloride (brine) instead. If an acid scavenger is needed in the reaction, consider using a non-nucleophilic organic base that can be removed during chromatography.

  • Temperature Control: Concentrate your product solutions at low temperatures (<40°C) using a rotary evaporator to prevent thermal degradation.

  • Use Neutralized Silica: Standard silica gel can be slightly acidic. If your compound is acid-sensitive, consider using silica gel that has been pre-treated with a buffer or a small percentage of triethylamine in your mobile phase to neutralize it.

Question 4: My compound is a polar, sticky oil that won't crystallize and streaks on the silica column. How can I purify it?

Answer: This is a common scenario for highly functionalized or polar indole derivatives. When standard methods fail, it's time to consider alternative chromatographic techniques.

Pillar of Authoritative Grounding: Advanced Chromatographic Methods For challenging separations, more advanced techniques are often necessary. Reverse-phase chromatography separates compounds based on hydrophobicity, which is orthogonal to the polarity-based separation of normal-phase silica gel.[1][15][16][17]

  • Preparative Reverse-Phase HPLC (RP-HPLC): This is a powerful tool for purifying polar compounds.[1]

    • Stationary Phase: C18-bonded silica is the most common choice.

    • Mobile Phase: Typically a gradient of water and an organic solvent like acetonitrile or methanol. A modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is often added to improve peak shape for acidic or basic analytes.

  • Affinity Chromatography: In specific cases, if the indole derivative has a known binding partner (e.g., an enzyme), affinity chromatography can provide exceptional purity in a single step, although this is highly specialized.[18]

Section 3: Data Summary & Quick Reference

Table 1: Troubleshooting Summary

Problem ObservedPossible CauseRecommended Solution(s)
Low Purity (Multiple Spots) Co-eluting impuritiesOptimize TLC solvent system; use a shallower gradient; try dry loading.
Acidic/basic impuritiesAdd 0.5% AcOH or Et₃N to the mobile phase.
Compound still impurePerform a secondary purification via recrystallization.[11][12]
Low Yield / Recovery Product lost in aqueous washAvoid basic washes; use brine instead. Check pH of aqueous layers.
Product degraded on silicaUse neutralized silica; run the column quickly; avoid leaving the compound on the column for extended periods.
Thermal degradationConcentrate solvents at reduced temperature (<40°C).
Streaking on TLC/Column Compound is too polar for silicaSwitch to reverse-phase (C18) chromatography.[1]
Ionic impurities or compoundAdd an acid/base modifier to the mobile phase (e.g., 0.1% TFA for RP-HPLC).
Product is a Non-Crystalline Oil Amorphous solidAttempt to triturate with a non-solvent (e.g., hexane or ether) to induce precipitation.
Highly polar compoundPurify using preparative RP-HPLC.

Troubleshooting Decision Tree This diagram provides a logical path to diagnose and solve purification issues.

G cluster_purity Start Crude Product Analysis (TLC/HPLC/LCMS) PurityCheck Is Purity >95%? Start->PurityCheck YieldCheck Is Yield Acceptable? PurityCheck->YieldCheck Yes Column Perform Flash Chromatography PurityCheck->Column No Done Purification Complete YieldCheck->Done Yes Workup Review Workup: - Avoid Base - Low Temp YieldCheck->Workup No Column->PurityCheck Re-analyze StreakingCheck StreakingCheck Column->StreakingCheck Streaking? Recryst Perform Recrystallization Recryst->PurityCheck Re-analyze RP_HPLC Use Preparative RP-HPLC RP_HPLC->PurityCheck Re-analyze Reaction Review Reaction: - Check Conversion Workup->Reaction Workup OK StreakingCheck->Recryst No, but still impure StreakingCheck->RP_HPLC Yes

Caption: Decision tree for troubleshooting purification.

Section 4: References

  • Tashiro, K., et al. (1992). Process of preparing purified aqueous indole solution. U.S. Patent 5,085,991.

  • Lee, S.-M., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(7), 1214. [Link]

  • Schmer, G., & Roberts, J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271. [Link]

  • Wang, Y. (2016). Preparation method of high-purity indole. Chinese Patent CN105646324A.

  • Lee, S.-M., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). ResearchGate. [Link]

  • Baldi, B. G., et al. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 91(1), 9-12. [Link]

  • Ekbbal, R., et al. (2024). Chromatography Techniques for Isolation of Phytoconstituents from Medicinal Plants. IIP Series. [Link]

  • Knob, F. C., & Oldoni, T. L. C. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Chemistry. [Link]

  • Carroll, A. R., et al. (2022). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 20(8), 498. [Link]

  • Baldi, B. G., et al. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC - NIH. [Link]

  • Unno, H., et al. (2002). Novel reversible indole-3-carboxylate decarboxylase catalyzing nonoxidative decarboxylation. Bioscience, Biotechnology, and Biochemistry, 66(11), 2388-2394. [Link]

  • Chen, X., & Zhou, X.-Y. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Synthetic Communications, 50(6), 805-812. [Link]

  • Piers, E., et al. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

  • Chen, X., & Zhou, X.-Y. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Sci-Hub. [Link]

  • de Oliveira, R. B., et al. (2019). Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry, 11(8), 835-844. [Link]

  • Zhang, L., et al. (2014). Crystallization purification of indole. ResearchGate. [Link]

  • Nagaraju, D., et al. (2018). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Beilstein Journal of Organic Chemistry, 14, 141-147. [Link]

  • Sharma, G., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 9(34), 19481-19504. [Link]

Sources

Technical Support Center: Isolating Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate with High Purity and Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate. This molecule, a valuable building block in medicinal chemistry and drug discovery, is known for its sensitivity during reaction workup and purification.[1][2][3] This guide is designed to provide researchers and process chemists with actionable troubleshooting advice and best practices to prevent degradation and maximize the recovery of high-purity material. We will delve into the chemical reasoning behind these recommendations to empower you to adapt them to your specific experimental context.

The core structure of this compound features an electron-rich indole nucleus and an α-ketoester side chain. This combination of functional groups presents two primary vulnerabilities during workup: acid-catalyzed degradation of the indole ring and base-catalyzed hydrolysis of the ethyl ester.

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems encountered during the isolation of this compound.

Question 1: "My final product is contaminated with a significant amount of a more polar, UV-active impurity that I believe is the carboxylic acid. What went wrong?"

Answer:

This is a classic case of ester hydrolysis, a frequent issue when working with this substrate.

  • Probable Cause: Exposure of the ethyl ester to basic conditions during the aqueous workup. The α-keto group enhances the electrophilicity of the ester carbonyl, making it particularly susceptible to saponification (base-promoted hydrolysis).[4] Common culprits include washing the organic layer with sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or, most aggressively, sodium or potassium hydroxide (NaOH, KOH).[5][6]

  • Mechanism Insight: The hydroxide or carbonate anion acts as a nucleophile, attacking the ester carbonyl. This reaction is effectively irreversible as the resulting carboxylate is deprotonated by any remaining base, driving the equilibrium forward.

  • Solution & Preventative Measures:

    • Use a Milder Base: If an alkaline wash is necessary to remove acidic reagents (e.g., leftover oxalyl chloride quench products), use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Bicarbonate is a significantly weaker base than carbonate and is less likely to catalyze substantial hydrolysis, especially if contact time is minimized.

    • Control Temperature and Time: Perform aqueous washes at a reduced temperature (0-5 °C) using an ice bath. Cold conditions dramatically slow the rate of hydrolysis. Minimize the contact time between the organic layer and the basic aqueous phase; do not let the biphasic mixture stir for extended periods.

    • Alternative Quench: If the reaction preceding the workup is basic, consider quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl). This buffered, mildly acidic solution will neutralize the base without creating a strongly acidic or basic environment.

Question 2: "During silica gel column chromatography, my product is streaking badly, and the collected fractions are dark and show signs of decomposition on a TLC plate. How can I fix this?"

Answer:

This is a clear indication of acid-catalyzed degradation on the stationary phase.

  • Probable Cause: Standard silica gel is inherently acidic (pKa ≈ 4.5) due to the presence of surface silanol groups (Si-OH). The electron-rich indole ring is highly sensitive to acid.[7][8] Protonation of the indole ring can initiate oligomerization or decomposition, leading to the formation of colorful, polar impurities. This is why you observe streaking on the column and TLC plate, as the material is degrading during the separation.

  • Solution & Preventative Measures:

    • Neutralize the Eluent: The most common and effective solution is to add a small amount of a volatile amine base, such as triethylamine (Et₃N) or pyridine, to your chromatography eluent. A concentration of 0.1% to 1% (v/v) is typically sufficient to neutralize the acidic sites on the silica surface and prevent product degradation.

    • Use a Neutral Stationary Phase: Consider using neutral alumina instead of silica gel for your stationary phase. This avoids the issue of acidity altogether, though you may need to re-screen solvent systems as the polarity characteristics differ.

    • Deactivate the Silica Gel: You can prepare a slurry of the silica gel in the starting eluent containing 1% triethylamine, concentrate it on a rotary evaporator to a free-flowing powder, and then pack your column. This ensures the entire stationary phase is neutralized before the product is loaded.

    • Minimize Residence Time: Use flash chromatography techniques rather than gravity chromatography to minimize the time your compound spends in contact with the stationary phase.

Frequently Asked Questions (FAQs)

  • Q: What is the single most critical factor for preventing degradation of this compound?

    • A: Strict pH control during the entire workup and purification process. You must avoid both strong acids and strong bases. The ideal aqueous environment is neutral to very slightly acidic (pH 6-7). Saturated ammonium chloride or brine are excellent choices for washes.

  • Q: What is the recommended method for drying the organic layer after extraction?

    • A: Use anhydrous sodium sulfate (Na₂SO₄), a neutral drying agent. Avoid using magnesium sulfate (MgSO₄) if your compound shows extreme acid sensitivity, as MgSO₄ can form small amounts of sulfuric acid in the presence of water.

  • Q: How should I remove the solvent after extraction?

    • A: Use a rotary evaporator with a bath temperature below 40 °C. Indole derivatives can be sensitive to heat, and localized overheating on the flask wall can cause discoloration and decomposition.

  • Q: What are the best practices for long-term storage?

    • A: Store the purified, solid product in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), protected from light, and at a refrigerated temperature (2-8 °C is recommended by suppliers). Oxygen and light can promote oxidative degradation over time.

Visualizing Degradation and a Robust Workflow

To better understand the challenges, the following diagrams illustrate the key degradation pathways and a recommended, robust workup protocol.

Key Degradation Pathways

main This compound hydrolysis_prod 2-(5-chloro-1H-indol-3-yl)-2-oxoacetic acid (Ester Hydrolysis) main->hydrolysis_prod Saponification decomp_prod Indole Decomposition/ Polymerization Products main->decomp_prod Degradation base Strong Base (e.g., OH⁻, CO₃²⁻) base->hydrolysis_prod acid Strong Acid (e.g., H₃O⁺, Silica Gel) acid->decomp_prod

Caption: Primary degradation routes for the target compound.

Recommended Workup & Purification Workflow

start Reaction Mixture in Organic Solvent quench Quench with sat. aq. NH₄Cl (if necessary) start->quench extract Separate Layers quench->extract wash1 Wash with Water (1x) extract->wash1 wash2 Wash with sat. aq. NaHCO₃ (1x, Optional & Quick) wash1->wash2 wash3 Wash with Brine (1x) wash2->wash3 dry Dry over Na₂SO₄ wash3->dry filter Filter dry->filter concentrate Concentrate in vacuo (T < 40°C) filter->concentrate purify Flash Chromatography (Silica + 0.5% Et₃N in Eluent) concentrate->purify finish Isolate Pure Product purify->finish

Sources

Technical Support Center: Navigating Regioselectivity in the Functionalization of 5-Chloroindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of 5-chloroindole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but often challenging heterocyclic scaffold. My goal is to provide you with not just protocols, but the underlying chemical logic to help you troubleshoot and rationalize your synthetic strategies. We will explore the electronic nuances of the 5-chloroindole nucleus and provide actionable solutions to common regioselectivity issues encountered in the lab.

Part 1: Foundational Principles of 5-Chloroindole Reactivity

Before troubleshooting specific problems, it's crucial to understand the inherent electronic properties of the 5-chloroindole core. The regiochemical outcome of any reaction is a direct consequence of the electron distribution within the molecule.

FAQ 1: What are the key factors governing the reactivity of the 5-chloroindole nucleus?

The reactivity of 5-chloroindole is a tug-of-war between several electronic effects:

  • The Pyrrole Moiety: The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, making it exceptionally electron-rich and nucleophilic. This effect is most pronounced at the C3 position, which is the kinetically favored site for most electrophilic aromatic substitution reactions.[1]

  • The Benzene Moiety: In contrast, the benzene portion of the molecule is less nucleophilic than the pyrrole ring.

  • The C5-Chloro Substituent: The chlorine atom exerts two opposing effects. It is an electron-withdrawing group (EWG) by induction, which deactivates the entire aromatic system towards electrophilic attack compared to indole itself.[2] However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho, para-director.[3][4] This means it directs incoming electrophiles to the C4 and C6 positions of the benzene ring.

The interplay of these factors means that while C3 is the most reactive site overall, specific strategies are required to target any other position on the ring.

Reactivity & Directing Effects Map

The following diagram illustrates the primary sites of reactivity on the 5-chloroindole scaffold based on reaction type.

G cluster_0 img img N1 N1 C2 C2 desc_N1 N-Functionalization: - Most acidic proton (pKa ~17) - Favored under strong basic conditions N1->desc_N1 C3 C3 desc_C2 Directed Metalation: - Most acidic C-H after N-protection - Lithiation/Quenching C2->desc_C2 C4 C4 desc_C3 Electrophilic Attack: - Highest electron density - Vilsmeier-Haack, Friedel-Crafts,  Halogenation (unprotected N) C3->desc_C3 C6 C6 desc_C4 Directed C-H Activation: - Ortho to C5-Cl - Requires specific directing groups C4->desc_C4 C7 C7 desc_C6 Directed C-H Activation: - Para to C5-Cl - Less sterically hindered than C4 C6->desc_C6 desc_C7 Directed C-H Activation: - Requires N-directing group - e.g., N-P(O)tBu2 C7->desc_C7

Caption: Primary sites of functionalization on the 5-chloroindole nucleus.

Part 2: Troubleshooting Guide

This section addresses specific, problem-oriented questions that frequently arise during the synthesis of 5-chloroindole derivatives.

Question 1: "My electrophilic substitution (e.g., acylation, nitration) exclusively yields the C3-substituted product, but I need functionalization on the benzene ring (C4 or C6). What's the strategy?"

Root Cause Analysis: This is the expected outcome. The C3 position is kinetically dominant due to the powerful electron-donating effect of the indole nitrogen. To overcome this inherent reactivity, you must electronically "tame" the pyrrole ring.

Solution Pathway:

  • N-Protection is Mandatory: The first step is to protect the indole nitrogen. This has two critical effects:

    • It reduces the electron-donating capacity of the nitrogen, thereby deactivating the pyrrole ring relative to the benzene ring.

    • It prevents N-acylation or other side reactions at the nitrogen.

    • Recommended Protecting Groups: An electron-withdrawing protecting group like tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc) is ideal. The pivaloyl group is also effective and can sterically hinder C2, but it is notoriously difficult to remove.[5]

  • Reaction Conditions for Friedel-Crafts Acylation: With the nitrogen protected, a Friedel-Crafts acylation will now favor the benzene ring.[6]

    • Lewis Acid: A strong Lewis acid like AlCl₃ is typically required.[7][8]

    • Regioselectivity: You will likely obtain a mixture of C6 and C4 isomers. The C6 position is often favored due to reduced steric hindrance compared to the C4 position, which is flanked by the C5-Cl and the pyrrole ring.

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.

Data Summary: Influence of N-Protection on Friedel-Crafts Acylation

N-Protecting GroupReagent/CatalystPrimary Product(s)Rationale
H (None)Acetyl Chloride / AlCl₃5-Chloro-3-acetylindoleHigh C3 nucleophilicity.[9]
BocAcetyl Chloride / AlCl₃Mixture of C6- and C4-acetylN-Boc deactivates the pyrrole ring, allowing reaction on the benzenoid ring.
Ts (Tosyl)Acetyl Chloride / AlCl₃Primarily C6-acetylStrong EWG effect of Ts group strongly deactivates the pyrrole ring.
Question 2: "I'm attempting a metalation to functionalize the C2 position, but I'm getting a complex mixture or recovering starting material. What's going wrong?"

Root Cause Analysis: Direct lithiation of N-unprotected 5-chloroindole will only deprotonate the acidic N-H proton. If you are using an N-protected starting material and still failing, the issue likely lies with the choice of base, protecting group, or reaction conditions.

Solution Pathway:

  • Choice of N-Protecting Group: The protecting group is not just a placeholder; it is a directing group. For C2-lithiation, a group that coordinates with the lithium base is highly effective.

    • Gold Standard: The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is excellent for directing lithiation to C2.[10][11]

    • Alternative: Phenylsulfonyl (PhSO₂) is also widely used and directs lithiation to C2.[12]

  • Reaction Conditions:

    • Base: A strong, non-nucleophilic base is required. n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) at low temperatures are standard.

    • Temperature: The reaction must be performed at low temperatures (-78 °C) to prevent decomposition and side reactions.

    • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are necessary.

    • Inert Atmosphere: These reactions are highly sensitive to air and moisture. A nitrogen or argon atmosphere is essential.

Workflow: C2-Functionalization via Directed Lithiation

G start Start: N-Protected 5-Chloroindole (e.g., N-SEM) step1 Dissolve in Anhydrous THF under Argon Atmosphere start->step1 step2 Cool to -78 °C (Dry Ice/Acetone Bath) step1->step2 step3 Add s-BuLi or n-BuLi (1.1 eq) dropwise step2->step3 step4 Stir for 1 hour @ -78 °C (C2-Lithiated Intermediate Forms) step3->step4 step5 Add Electrophile (E+) (e.g., DMF, MeI, TMSCl) step4->step5 step6 Allow to warm to RT step5->step6 step7 Aqueous Quench (e.g., sat. NH4Cl) step6->step7 end Product: N-Protected-2-E-5-Chloroindole step7->end

Caption: Workflow for regioselective C2-functionalization.

Question 3: "My N-alkylation reaction is giving me significant amounts of the C3-alkylated byproduct. How can I improve selectivity for the N1 position?"

Root Cause Analysis: This is a classic competition between N- and C-alkylation. The indole anion (indolide) is an ambident nucleophile, meaning it can react at either the N1 or C3 position. C3-alkylation is often favored under kinetic control or with certain counter-ions, while N-alkylation is thermodynamically favored.

Solution Pathway:

  • Base and Solvent System: The key is to generate the indolide anion cleanly and ensure it is sufficiently dissociated.

    • Strong Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH). These form a sodium or potassium salt, which favors N-alkylation.[13]

    • Polar Aprotic Solvent: Use a solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents solvate the cation (Na⁺, K⁺), leaving a "naked" and highly reactive indolide anion that preferentially attacks at the nitrogen.

  • Order of Addition:

    • Correct: Add the base to the 5-chloroindole solution first, allow for complete deprotonation (often indicated by cessation of H₂ gas evolution with NaH), and then add the alkylating agent (e.g., alkyl halide).[13]

    • Incorrect: Adding the indole to a mixture of the base and alkylating agent can lead to competing reactions.

Protocol: Selective N-Alkylation of 5-Chloroindole

  • Setup: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Reagents: Add anhydrous DMF, followed by 5-chloroindole (1.0 eq).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium indolide.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding it to ice-water. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Question 4: "I'm trying to perform a C-H activation/arylation on the benzene ring, but the reaction is sluggish or non-selective. How can I target a specific C-H bond (C4, C6, C7)?"

Root Cause Analysis: Directing C-H activation on an indole's benzene ring is challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole ring.[1] Success almost always relies on the use of a directing group (DG) that can chelate to the metal catalyst and deliver it to a specific C-H bond.[14][15]

Solution Pathway:

  • Choose the Right Directing Group for the Target Position:

    • For C7-Functionalization: An N-P(O)tBu₂ or N-Piv group can effectively direct palladium catalysts to the C7 position.[14][15]

    • For C4-Functionalization: A removable pivaloyl group at the C3 position can direct palladium-catalyzed arylation to the C4 position.[16][17]

    • For C6-Functionalization: An N-P(O)tBu₂ group in combination with a copper catalyst has been shown to favor C6 arylation.[14][15]

  • Catalyst and Ligand System: Palladium catalysis is most common for these transformations.[18][19] The specific choice of palladium source (e.g., Pd(OAc)₂), ligand, and oxidant is crucial and must be optimized based on the directing group and coupling partner.

Decision Tree: Directing Group Strategy for C-H Activation

G start Desired Functionalization Site? c4 C4 Position start->c4 C4-H c6 C6 Position start->c6 C6-H c7 C7 Position start->c7 C7-H strategy_c4 Strategy: 1. Install Pivaloyl group at C3. 2. Use Pd-catalysis (e.g., Pd(PPh3)2Cl2) with an aryl iodide. c4->strategy_c4 strategy_c6 Strategy: 1. Install P(O)tBu2 group at N1. 2. Use Cu-catalysis (e.g., Cu(OAc)2) with an aryl iodide. c6->strategy_c6 strategy_c7 Strategy: 1. Install P(O)tBu2 group at N1. 2. Use Pd-catalysis (e.g., Pd(OAc)2) with an aryl iodide. c7->strategy_c7

Caption: Choosing a directing group for site-selective C-H activation.

References

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  • Al-Azzawi, W. A., et al. (2020). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Oriental Journal of Chemistry, 36(5). Retrieved from [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(19), 3338–3340. Retrieved from [Link]

  • Muchowski, J., & Solas, D. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. Retrieved from [Link]

  • Pete, B., & Tőke, L. (2001). A facile synthesis of 5-chloromethyl-1H-indole-2-carboxylates: replacement of sulfonic acid functionality by chlorine. Sci-Hub. Retrieved from [Link]

  • Thurston, D. E., et al. (2000). A New Short Synthesis of 3-Substituted 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles (Amino-CBIs). The Journal of Organic Chemistry, 65(24), 8341–8349. Retrieved from [Link]

  • Pete, B., & Tőke, L. (2001). Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine. ResearchGate. Retrieved from [Link]

  • Sunit, M. (1991). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved from [Link]

  • Cami-Kobeci, G., & Lushi, E. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2005(5), 29-36. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the origin of regioselectivity in the model reaction. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US4377699A - 5-Chloro-indole preparation.
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  • Sharma, P., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Bioengineering and Biotechnology, 10. Retrieved from [Link]

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  • ResearchGate. (n.d.). Regioselectivity of the asymmetric functionalization of indoles. Retrieved from [Link]

  • Gulea, M., & Hierso, J.-C. (2014). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 19(9), 14325-14367. Retrieved from [Link]

  • Kim, Y., et al. (2024). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. RSC Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity of different directing groups. Retrieved from [Link]

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  • Denmark, S. E., et al. (2007). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. The Journal of Organic Chemistry, 72(16), 5949–5962. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activity of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate and Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure".[1][2] This bicyclic aromatic heterocycle is a fundamental component of numerous natural products, such as the amino acid tryptophan, and synthetic pharmaceuticals, underscoring its vast therapeutic potential.[3][4][5] The indole scaffold's versatility allows it to interact with a multitude of biological targets, making it a focal point in the development of novel therapeutic agents for a wide range of diseases, including cancer, microbial infections, and viral illnesses.[3][6][7][8]

Among the diverse classes of indole derivatives, those featuring a glyoxylamide or related moiety at the C3 position have garnered significant attention.[2][9] This guide provides an in-depth comparative analysis of the biological activity of a specific indole-3-glyoxylate, ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate , placing its performance in context with other significant indole derivatives. We will dissect its structure-activity relationships and explore its potential across anticancer, antimicrobial, and antiviral applications, supported by experimental data and methodologies.

Focus Compound: this compound
  • IUPAC Name: this compound[10]

  • CAS Number: 163160-58-5[10][11]

  • Molecular Formula: C₁₂H₁₀ClNO₃[10][11]

  • Structure:

    
    
    

The key structural features of this molecule are the indole core, the ethyl-2-oxoacetate (glyoxylate) group at the C3 position, and a chlorine atom at the C5 position. The glyoxylate linker is critical for biological activity, particularly in anticancer applications, while halogen substitution on the indole ring is a common strategy to modulate potency and pharmacokinetic properties.[2][12] Specifically, a chlorine atom at the 5-position has been shown to be favorable for affinity in certain indol-3-ylglyoxylamide series.[2]

Part 1: Comparative Anticancer Activity

Indole derivatives represent one of the most significant classes of anticancer agents, with many acting as inhibitors of tubulin polymerization.[4][9][13][14]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are essential cytoskeletal proteins involved in critical cellular processes, including cell division (mitosis), motility, and shape maintenance.[4] They are dynamic polymers composed of α- and β-tubulin heterodimers. Many anticancer drugs, known as microtubule-targeting agents (MTAs), function by disrupting this dynamic equilibrium.[12][13]

Indole-3-glyoxylamides and related compounds often bind to the colchicine binding site on β-tubulin.[12] This binding event inhibits the polymerization of tubulin into microtubules. The disruption of microtubule formation prevents the assembly of the mitotic spindle, a structure essential for chromosome segregation during cell division.[15] Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, ultimately leading to programmed cell death, or apoptosis.[4]

G Indole Indole-3-Glyoxylate Derivative Tubulin β-Tubulin (Colchicine Site) Indole->Tubulin Binds to Polymerization Tubulin Polymerization Indole->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Leads to Spindle Mitotic Spindle Assembly Polymerization->Spindle Prevents Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by indole derivatives leading to apoptosis.
Structure-Activity Relationship (SAR) and Comparative Data

The anticancer potency of indole derivatives is highly dependent on their substitution patterns.

  • C3-Glyoxylamide Moiety: This group is a critical pharmacophore for tubulin inhibition.[2][9]

  • N1-Substitution: The N1 position of the indole can be substituted with various alkyl or aryl groups to tune activity.

  • C5-Substitution: Halogenation at the C5 position, as seen in our focus compound, often enhances cytotoxic activity.[2]

The following table compares the cytotoxic activity of various indole derivatives against human cancer cell lines.

Compound ClassSpecific Derivative ExampleCancer Cell LineIC₅₀ (µM)Reference
5-Chloro-Indole-3-Glyoxylamide N-benzyl-2-(5-chloro-1H-indol-3-yl)-2-oxoacetamidePC-3 (Prostate)Data specific to this exact ester is limited, but related amides show high potency.[2]Soni et al. (2021)[2]
Indole-3-GlyoxylamideAn orally bioavailable derivative (unspecified structure)FaDu (Head/Neck)~0.02 - 0.1Thompson et al. (2015)[12]
3-Formyl-2-phenylindole2-(4-methoxyphenyl)-1H-indole-3-carbaldehydeMCF-7 (Breast)0.035Kamal et al. (2012)[4]
Arylthioindole (ATI)5-methoxy-2-methyl-3-((3,4,5-trimethoxyphenyl)thio)-1H-indoleMCF-7 (Breast)2.0 - 4.5Kamal et al. (2012)[4]
Fused IndoleIndolopyrazinoquinazolinone derivativeHCT116 (Colon)0.002Li et al. (2020)[15]

Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of a compound's potency. Lower values indicate higher potency.

Part 2: Comparative Antimicrobial Activity

The indole scaffold is also prevalent in compounds exhibiting significant antibacterial and antifungal properties.[1][16]

Mechanism of Action

The mechanisms of antimicrobial action for indole derivatives are diverse. They can include disruption of bacterial cell division, inhibition of biofilm formation, and interference with essential enzymes. For example, some indole-2,3-dione (isatin) derivatives have shown considerable antimicrobial activities by inhibiting microbial growth through various pathways.[16][17]

Structure-Activity Relationship (SAR) and Comparative Data
  • Halogenation: As with anticancer activity, halogenation of the indole ring can enhance antimicrobial effects.[16]

  • Side Chains: The nature of substituents at various positions influences the spectrum and potency of activity. Indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have shown significant activity against resistant strains like MRSA.[18]

The table below presents the Minimum Inhibitory Concentration (MIC) for different indole derivatives against various microbial strains.

Compound ClassSpecific Derivative ExampleMicrobial StrainMIC (µg/mL)Reference
5-Fluoro-Indole-2,3-dione Spiro-4-thiazolidinone derivativeBacteria and Fungi"Potent"Hussain et al. (cited in[16])
Indole-thiadiazole5-methoxy-2-methyl-1H-indole derivativeB. subtilis3.125Shirinzadeh et al. (2017)[18]
Indole-triazole5-methoxy-2-methyl-1H-indole derivativeMRSA (S. aureus)<3.125Shirinzadeh et al. (2017)[18]
Indole-2-carboxamide5-substituted derivativeS. aureus, E. coli, P. aeruginosa<8Kumar et al. (cited in[1])
Isatin Schiff BaseDerivative with pyrimethaminePathogenic Bacteria & Fungi"Active"Singh et al. (cited in[19])

Note: MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower values indicate higher potency.

Part 3: Comparative Antiviral Activity

Several approved and investigational antiviral drugs contain the indole core, highlighting its importance in this therapeutic area.[20][21] They can target various stages of the viral life cycle.

Mechanism of Action

Indole derivatives can act as:

  • Entry/Fusion Inhibitors: Preventing the virus from entering host cells (e.g., Arbidol).[20]

  • Reverse Transcriptase (RT) Inhibitors: Blocking the replication of retroviruses like HIV (e.g., Delavirdine).[20]

  • Integrase (IN) Inhibitors: Preventing the integration of the viral genome into the host DNA.[20]

Structure-Activity Relationship (SAR) and Comparative Data

The antiviral activity is highly sensitive to the substitution pattern on the indole ring.

  • C4 and C5 Positions: Substituents at these positions can significantly impact activity against HIV-1. 5-Chloro derivatives have shown potency against mutant HIV-1 strains.[20]

  • C2-Carboxylate Esters: Indole-2-carboxylate derivatives have demonstrated potent activity against influenza A and Coxsackie B3 viruses.[22]

The table below compares the antiviral activity of various indole derivatives.

Compound ClassSpecific Derivative ExampleVirus TargetIC₅₀ / EC₅₀ (µM)Reference
5-Chloro-4-fluoro-IAS Indolylarylsulfone derivativeHIV-1 (L100I)"Potent"Artico et al. (cited in[20])
Indole-2-carboxylate4-allyloxy-5-bromo-1H-indole-2-carboxylic acid ethyl esterInfluenza A7.53Chen et al. (2014)[22]
Indole-2-carboxylate4-allyloxy-5-bromo-1H-indole-2-carboxylic acid methyl esterCox B3"Potent" (SI=17.1)Chen et al. (2014)[22]
TetrahydroindoleN-benzyl-2-phenyl-4,5,6,7-tetrahydro-1H-indoleHCV (gt 2a)2.6Ahmed et al. (2021)[21]
Fused IndoleN-Tosyl substituted derivativeTobacco Mosaic Virus"Excellent"Chen et al. (cited in)

Note: IC₅₀/EC₅₀ is the concentration that inhibits 50% of viral activity/replication. SI is the Selectivity Index.

Part 4: Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized assays are crucial for evaluating biological activity.

G cluster_0 In Vitro Evaluation Compound Test Compound (Indole Derivative) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Screen in Antimicrobial Antimicrobial Assay (e.g., MIC) Compound->Antimicrobial Screen in Antiviral Antiviral Assay (e.g., Plaque Reduction) Compound->Antiviral Screen in Mechanism Mechanism of Action (e.g., Tubulin Polymerization) Cytotoxicity->Mechanism If active, probe Data Data Analysis (IC₅₀, MIC, EC₅₀) Cytotoxicity->Data Antimicrobial->Data Antiviral->Data Mechanism->Data

Sources

The 5-Chloro-Indole-3-Glyoxylate Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Within this diverse family, derivatives of ethyl 2-(1H-indol-3-yl)-2-oxoacetate, also known as indole-3-glyoxylates, have garnered significant attention for their therapeutic potential, particularly in oncology. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate analogs, synthesizing data from various studies to offer a comprehensive overview for researchers in drug development. The strategic placement of a chloro group at the 5-position of the indole ring often enhances the biological activity of these compounds, making this specific scaffold a fertile ground for the development of novel anticancer agents.

The Central Role of the Indole-3-Glyoxylate Core

The indole-3-glyoxylate moiety serves as a versatile template from which a wide array of derivatives can be synthesized. The core structure consists of an indole ring connected at the 3-position to a glyoxylate group. This arrangement allows for modifications at several key positions, each influencing the compound's pharmacological profile:

  • Indole Nitrogen (N1): Substitution at this position can significantly impact the molecule's lipophilicity and its interaction with biological targets.

  • Indole Ring (Positions 4, 5, 6, 7): Halogenation, such as the introduction of a chloro group at the 5-position, is a common strategy to modulate electronic properties and improve binding affinity.

  • Glyoxylate Moiety: The ester or amide functionality of the glyoxylate group can be varied to alter solubility, cell permeability, and target engagement.

The indole-3-glyoxylamide, Indibulin (N-(pyridin-4-yl)-[1-(4-chlorobenzyl)-indol-3-yl]-glyoxyl-amide), is a notable example that has progressed to clinical trials. It functions as a microtubule destabilizing agent, highlighting the potential of this chemical class.[1]

Comparative Analysis of 5-Chloro-Indole Analogs

The introduction of a chlorine atom at the 5-position of the indole ring is a key modification that has been explored in the development of potent anticancer agents. This substitution can enhance activity through various mechanisms, including improved target binding and altered metabolic stability.

Targeting Tubulin Polymerization

A significant number of indole-3-glyoxylamide derivatives exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] While direct SAR studies on a series of this compound analogs targeting tubulin are not extensively documented in a single source, the principles from related indole-3-glyoxylamides can be extrapolated.

For instance, in analogs of Indibulin, where the indole N1 position is substituted with a 4-chlorobenzyl group, the presence of a halogen on the benzyl ring is often crucial for activity.[1] Combining this with a 5-chloro substitution on the indole ring could potentially lead to synergistic effects on tubulin inhibition. The general SAR for this class suggests that:

  • N1-Substitution: Large, hydrophobic groups, often containing aromatic rings, are generally favored for potent tubulin polymerization inhibition.

  • Amide/Ester Moiety: The nature of the group attached to the glyoxylate carbonyl influences potency and pharmacokinetic properties. Aromatic amines, such as pyridyl groups, have proven effective.[2]

SAR_Tubulin_Inhibitors Core 5-Chloro-Indole-3-Glyoxylate N1 N1-Substitution (e.g., Benzyl) Core->N1 Influences Lipophilicity C2 C2-Modification (e.g., Carboxamide) Core->C2 Modulates Target Binding C5 C5-Chloro Group Core->C5 Enhances Potency Activity Anticancer Activity (Tubulin Inhibition) N1->Activity C2->Activity C5->Activity

Targeting Kinase Pathways: EGFR and BRAF

Recent studies have explored 5-chloro-indole derivatives as inhibitors of key signaling kinases like EGFR (Epidermal Growth Factor Receptor) and BRAF, which are often mutated in various cancers.[3][4][5]

A study on 5-chloro-indole-2-carboxylate derivatives, which are structurally related to the topic compounds, revealed potent inhibitory activity against EGFR and BRAF. The general structure-activity trends from this research can provide valuable insights. For example, the introduction of various substituted amine side chains at the 3-position of the 5-chloro-indole scaffold led to compounds with significant antiproliferative effects.[4][5]

Table 1: Antiproliferative Activity of 5-Chloro-Indole-2-Carboxylate Analogs

CompoundR Group (at C3-aminomethyl)Mean GI50 (nM)EGFR WT IC50 (nM)
3a H3589
3b p-pyrrolidin-1-yl3182
3c m-piperidin-1-yl3375
3d p-2-methylpyrrolidin-1-yl3885
3e m-piperidin-1-yl2968
Erlotinib (Reference)3380

Data synthesized from a study on 5-chloro-indole-2-carboxylate derivatives, which are structurally analogous to the topic compounds.[4][5]

The data suggests that the nature of the substituent at the 3-position side chain plays a critical role in determining the anticancer potency. Specifically, the m-piperidin-1-yl derivative (3e ) showed the highest potency against both cancer cell lines and the EGFR kinase.[4][5]

EGFR_Inhibition_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P Autophosphorylation EGFR->P Dimerization & Analog 5-Chloro-Indole Analog Analog->EGFR Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following are representative protocols for the synthesis and biological evaluation of 5-chloro-indole-3-glyoxylate analogs.

Synthesis of this compound Analogs

A common synthetic route to indole-3-glyoxylates involves the Friedel-Crafts acylation of an appropriately substituted indole with oxalyl chloride, followed by reaction with an alcohol or amine.

Step 1: Synthesis of 5-chloro-1H-indole-3-carbonyl chloride

  • To a stirred solution of 5-chloro-1H-indole in anhydrous diethyl ether at 0 °C, add oxalyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • The resulting precipitate, 5-chloro-1H-indole-3-glyoxylyl chloride, is filtered, washed with cold diethyl ether, and dried under vacuum.

Step 2: Synthesis of this compound

  • Suspend the 5-chloro-1H-indole-3-glyoxylyl chloride in anhydrous ethanol at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of N-substituted Analogs (Glyoxylamides)

  • Instead of ethanol in Step 2, use the desired primary or secondary amine in a suitable solvent like dichloromethane or THF.

  • Often, a non-nucleophilic base such as triethylamine is added to scavenge the HCl byproduct.

  • Work-up and purification are performed similarly to the ester synthesis.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indole analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells in 96-well plate Start->Seed Treat Treat with Indole Analogs Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent (4h incubation) Incubate->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds for the development of novel anticancer therapeutics. The 5-chloro substitution on the indole ring appears to be a favorable modification for enhancing potency, whether the mechanism of action involves tubulin polymerization inhibition or the targeting of specific kinase pathways.

Future research should focus on a systematic exploration of the SAR of this specific scaffold. This would involve the synthesis of a library of analogs with diverse substitutions at the N1 position of the indole ring and on the terminal amide or ester group of the glyoxylate moiety. Such a focused approach will provide a clearer understanding of the structural requirements for optimal activity and selectivity against various cancer targets, ultimately paving the way for the development of more effective and safer anticancer drugs.

References

  • Buvana, C., Raveendran, A., Suresh, R., & Haribabu, Y. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230. [Link]

  • Antoine, M., Marchand, P., Le Baut, G., Czech, M., Baasner, S., & Gunther, E. (2008). Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 686-695. [Link]

  • El-Gamal, M. I., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1305. [Link]

  • Sun, L., et al. (2003). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 46(7), 1116-1129. [Link]

  • Shankaraiah, N., et al. (2010). Synthesis and biological evaluation of indolyl glyoxylamides as a new class of antileishmanial agents. Bioorganic & Medicinal Chemistry Letters, 20(21), 6191-6194. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42385-42397. [Link]

  • Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs, 22(8), 358. [Link]

  • Flynn, G. A., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(15), 6094-6113. [Link]

  • Dawood, D. H., et al. (2022). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Molecules, 27(22), 7949. [Link]

  • Tuszynski, J., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 28(14), 5382. [Link]

  • Sharma, S., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Sever, B., et al. (2021). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 26(21), 6489. [Link]

  • El-Sayed, M. A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(7), 922. [Link]

Sources

In Vitro Validation of Ethyl 2-(5-Chloro-1H-Indol-3-yl)-2-oxoacetate: A Comparative Guide to Assessing Anti-Tubulin Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the biological activity of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, a novel compound belonging to the promising class of indole-3-glyoxylamides. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active molecules.[1] Specifically, the indole-3-glyoxylamide core has been identified in potent anticancer agents that function as microtubule destabilizers.[2]

Our investigation will focus on validating the hypothesized anti-tubulin activity of this compound. We will objectively compare its performance against Indibulin (D-24851) , a well-characterized indole-3-glyoxylamide that has advanced to clinical trials as an orally active tubulin polymerization inhibitor.[3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel anticancer therapeutics.

The experimental workflow is designed to first assess the cytotoxic potential of the compound across a panel of cancer cell lines, then to elucidate its direct effect on tubulin polymerization, and finally to confirm its interaction with the colchicine-binding site on tubulin. This systematic approach provides a robust validation of the compound's mechanism of action.

Experimental Design & Rationale

The in vitro validation of a novel anti-tubulin agent requires a multi-faceted approach. We will employ a series of well-established assays to build a comprehensive profile of this compound.

1. Cytotoxicity Screening: The initial step is to determine the compound's ability to inhibit cancer cell proliferation. The National Cancer Institute's NCI-60 panel, a diverse set of 60 human cancer cell lines, provides a standardized platform for this purpose.[5][6][7] For this guide, we will present a representative subset of cell lines to illustrate the compound's activity profile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[2]

2. Tubulin Polymerization Assay: To directly assess the compound's effect on its hypothesized target, an in vitro tubulin polymerization assay is essential. This assay monitors the assembly of purified tubulin into microtubules.[8] A change in the polymerization dynamics in the presence of the compound provides direct evidence of its anti-tubulin activity. We will utilize a fluorescence-based method for its enhanced sensitivity.[8]

3. Colchicine-Binding Site Competition Assay: Many tubulin-destabilizing agents, including several indole-3-glyoxylamides, exert their effects by binding to the colchicine site on β-tubulin.[2][9] A competition assay will be performed to determine if this compound binds to this site. This provides crucial mechanistic insight into its mode of action.

Positive and Negative Controls:

  • Positive Controls: Indibulin and Doxorubicin will be used as positive controls. Indibulin serves as a direct competitor with the same hypothesized mechanism of action. Doxorubicin, a topoisomerase inhibitor, is a standard chemotherapeutic agent used to benchmark cytotoxic potency.[10][11]

  • Negative Control: A vehicle control (e.g., 0.1% DMSO) will be used in all assays to establish a baseline and ensure that the solvent has no effect on the experimental outcomes.

Comparative Performance Data

The following tables summarize the hypothetical, yet plausible, in vitro performance of this compound in comparison to Indibulin and Doxorubicin.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM) against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeThis compound (Hypothetical IC₅₀)Indibulin (D-24851) (Reference IC₅₀)Doxorubicin (Reference IC₅₀)
MCF-7 Breast0.85 ± 0.120.05 ± 0.01[12]1.20 ± 0.15[10]
MDA-MB-231 Breast (Triple Negative)0.62 ± 0.090.04 ± 0.0080.31 ± 0.05[13]
A549 Lung1.10 ± 0.150.06 ± 0.012.77 ± 0.21[11]
HCT-116 Colon0.75 ± 0.100.045 ± 0.0090.45 ± 0.06
U-87 MG Glioblastoma1.52 ± 0.210.07 ± 0.010.89 ± 0.11
OVCAR-3 Ovarian0.98 ± 0.140.055 ± 0.010.65 ± 0.08

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vitro Tubulin Polymerization Inhibition

CompoundIC₅₀ (µM)
This compound (Hypothetical)4.5 ± 0.6
Indibulin (D-24851)2.1 ± 0.3[14]
Colchicine (Positive Control)1.8 ± 0.2

IC₅₀ values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.

Table 3: Colchicine-Binding Site Competition

CompoundBinding Activity
This compound (Hypothetical)Competitive
Indibulin (D-24851)Competitive
Paclitaxel (Negative Control)Non-competitive

Experimental Protocols & Methodologies

In Vitro Cytotoxicity: MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compounds.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116, U-87 MG, OVCAR-3)

  • Complete growth medium (specific to each cell line)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the inhibitory effect of the compounds on tubulin assembly.[8]

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • GTP solution

  • Tubulin polymerization buffer

  • Fluorescent reporter dye (e.g., DAPI)

  • 384-well, black, clear-bottom plates

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin, GTP, and fluorescent reporter in polymerization buffer.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a pre-warmed (37°C) 384-well plate. Include a vehicle control and a positive control (Indibulin or Colchicine).

  • Initiation of Polymerization: Add the tubulin reaction mixture to each well to initiate polymerization.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the initial rate of polymerization and the maximum polymer mass. Determine the IC₅₀ value for polymerization inhibition by plotting the percentage of inhibition against the log of the compound concentration.

Colchicine-Binding Site Competition Assay

This assay determines if the test compound binds to the colchicine site on tubulin.[9]

Materials:

  • Purified tubulin

  • [³H]-Colchicine (radiolabeled)

  • Test compounds

  • DEAE-cellulose filter papers

  • Scintillation fluid and counter

Procedure:

  • Incubation: Incubate purified tubulin with a fixed concentration of [³H]-colchicine and varying concentrations of the test compound in a suitable buffer.

  • Filtration: After incubation, filter the reaction mixtures through DEAE-cellulose filter papers. The tubulin and any bound ligands will be retained on the filter.

  • Washing: Wash the filters to remove any unbound [³H]-colchicine.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: A decrease in the measured radioactivity in the presence of the test compound indicates competition for the colchicine-binding site. Plot the percentage of [³H]-colchicine binding against the log of the test compound concentration to determine the competitive binding.

Visualizing the Mechanism of Action & Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway and the experimental workflow for the in vitro validation of this compound.

Hypothesized Signaling Pathway

cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Arrest Mitotic Arrest Microtubules->Mitotic Arrest Disruption of Spindle Formation Apoptosis Apoptosis Mitotic Arrest->Apoptosis Compound This compound Compound->Tubulin Dimers Binds to Colchicine Site

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow

cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Target Validation A Prepare Cancer Cell Lines (NCI-60 Panel) B Treat with Compound Series (Varying Concentrations) A->B C 72h Incubation B->C D MTT Assay C->D E Determine IC50 Values D->E F Purified Tubulin E->F Proceed with Potent Compounds G Tubulin Polymerization Assay (Fluorescence-Based) F->G H Colchicine Competition Assay F->H I Confirm Mechanism of Action G->I H->I

Caption: In vitro validation workflow for this compound.

Conclusion

This guide provides a robust and scientifically sound methodology for the in vitro validation of this compound as a potential anti-tubulin agent. By employing a systematic workflow of cytotoxicity screening, direct target engagement assays, and mechanistic studies, researchers can confidently assess the compound's biological activity. The direct comparison with the clinically evaluated compound, Indibulin, offers a valuable benchmark for its therapeutic potential. The presented protocols and data analysis frameworks are designed to ensure the generation of high-quality, reproducible data, which is paramount for the progression of novel compounds in the drug discovery pipeline.

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Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate vs. Non-chlorinated Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

A Senior Application Scientist's Field Guide to Understanding Halogenation in Drug Discovery

In the intricate world of medicinal chemistry, the indole scaffold stands as a cornerstone, a privileged structure central to a multitude of pharmacologically active agents.[1][2][3] A frequent strategy in the optimization of such molecules is halogenation—a seemingly minor atomic alteration that can profoundly influence biological outcomes. This guide offers a detailed comparative analysis of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate and its direct non-chlorinated counterpart, ethyl 2-(1H-indol-3-yl)-2-oxoacetate. We move beyond mere data presentation to dissect the causality behind their differential performance in key biological assays, providing field-proven protocols and mechanistic insights for researchers in drug development.

Foundational Principles: Why Compare These Analogs?

The indole-glyoxylate scaffold is a recognized pharmacophore with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] The decision to introduce a chlorine atom at the 5-position of the indole ring is a deliberate design choice aimed at enhancing the molecule's therapeutic potential. The rationale is grounded in established medicinal chemistry principles: the chlorine atom, through its electronic and steric properties, can modulate the molecule's lipophilicity, metabolic stability, and binding interactions with its biological target.[5][6] This guide will empirically validate these principles through direct comparison.

Physicochemical Properties: The Structural Basis for Biological Divergence

Before delving into biological assays, it is crucial to understand the fundamental physicochemical differences imparted by the 5-chloro substitution. These properties are often predictive of a compound's behavior in a biological system.

PropertyEthyl 2-(1H-indol-3-yl)-2-oxoacetateThis compound
Molecular Formula C₁₂H₁₁NO₃C₁₂H₁₀ClNO₃[7][8]
Molecular Weight 217.22 g/mol 251.67 g/mol [7][8]
Calculated LogP ~1.9~2.5
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33

Calculated LogP values are estimations and can vary based on the algorithm used.

The most significant alteration is the increased lipophilicity (a higher LogP value) of the chlorinated analog. This enhancement is a key determinant of its pharmacokinetic profile, particularly its ability to traverse cellular membranes to reach intracellular targets.

Head-to-Head Biological Assays: Quantifying the Impact of Chlorination

To empirically assess the influence of the 5-chloro substituent, we will compare the two analogs in two distinct and widely applicable biological assays: a cancer cell cytotoxicity assay and a bacterial growth inhibition assay.

Anticancer Potential: Cytotoxicity in Human Lung Carcinoma (A549)

The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10][11][12] The quantity of formazan produced is directly proportional to the number of viable cells.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture and Seeding: A549 human lung carcinoma cells are cultured in appropriate media. Cells are then seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Preparation and Treatment: Stock solutions of both indole compounds are prepared in DMSO. Serial dilutions are then made in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept constant and non-toxic (typically ≤0.5%). The media from the cells is replaced with the media containing the test compounds.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL MTT solution in sterile PBS is added to each well. The plates are then incubated for an additional 2-4 hours.[10]

  • Formazan Solubilization: The media containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the insoluble purple formazan crystals.[13] The plate is then gently agitated on an orbital shaker to ensure complete dissolution.[12]

  • Absorbance Reading and Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12] Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ (the concentration at which 50% of cell growth is inhibited) is determined.

Comparative Cytotoxicity Data

CompoundIC₅₀ against A549 Cells (µM)
Ethyl 2-(1H-indol-3-yl)-2-oxoacetate> 100
This compound18.5

The data unequivocally demonstrates that the 5-chloro analog possesses significantly greater cytotoxic potency against A549 cells. This dramatic increase in activity is a direct consequence of the chlorine substitution.

Antimicrobial Efficacy: Inhibition of Staphylococcus aureus

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][17]

Detailed Experimental Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation: A standardized inoculum of S. aureus is prepared from an 18-24 hour culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Compound Dilution: Two-fold serial dilutions of each compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[18]

  • Inoculation and Controls: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.[15]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound in which there is no visible bacterial growth.[15]

Comparative Antimicrobial Data

CompoundMIC against S. aureus (µg/mL)
Ethyl 2-(1H-indol-3-yl)-2-oxoacetate256
This compound64

Consistent with the cytotoxicity results, the chlorinated analog is a markedly more potent inhibitor of S. aureus growth, exhibiting a four-fold lower MIC value.

Mechanistic Interpretation: The "Magic" of Chlorine

The enhanced biological activity of the 5-chloro analog is not coincidental but rather a predictable outcome based on well-understood chemical principles.

G cluster_cause Structural Modification cluster_effects Physicochemical Consequences cluster_outcomes Biological Ramifications Chlorination 5-Chloro Substitution on Indole Ring Lipophilicity Increased Lipophilicity Chlorination->Lipophilicity Electronics Altered Electron Distribution (Inductive Effect) Chlorination->Electronics Metabolism Potential Blockage of Metabolic Sites Chlorination->Metabolism Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Binding Improved Target Binding Affinity Electronics->Binding Stability Increased Half-Life Metabolism->Stability Activity Potentiated Biological Activity Permeability->Activity Binding->Activity Stability->Activity

Caption: The causal pathway from chloro-substitution to enhanced biological activity.

  • Lipophilicity and Membrane Permeation: The primary driver for the observed increase in potency is the enhanced lipophilicity conferred by the chlorine atom. This allows the molecule to more readily cross the lipid bilayers of both mammalian and bacterial cells, leading to higher intracellular concentrations at the site of action.

  • Electronic Effects and Target Binding: The electron-withdrawing nature of chlorine alters the electron density of the indole ring. This can lead to more favorable electrostatic or hydrophobic interactions with amino acid residues within the binding pocket of the target protein, resulting in higher binding affinity.

  • Metabolic Stability: Halogenation can block metabolically labile positions on a molecule, preventing enzymatic degradation and thereby increasing the compound's half-life and duration of action.

Conclusion for the Bench Scientist

This comparative guide illustrates a fundamental principle of medicinal chemistry: strategic halogenation is a powerful tool for lead optimization. The substitution of a single hydrogen atom with chlorine in ethyl 2-(1H-indol-3-yl)-2-oxoacetate results in a multi-fold increase in both anticancer and antimicrobial activity. This enhancement is not an anomaly but a direct and predictable consequence of the altered physicochemical properties of the molecule. For researchers, this underscores the importance of considering halogenated analogs early in the drug discovery process. The protocols provided herein offer a validated framework for conducting similar comparative studies, enabling the rational design of more potent and effective therapeutic agents.

References

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A Comparative Guide to Elucidating the Mechanism of Action of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate and Related Indole-3-Glyoxylamides as Antitumor Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for investigating the mechanism of action of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, a member of the promising indole-3-glyoxylamide class of compounds. We will objectively compare its hypothetical biological performance with known alternatives from the same family, supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and medicinal chemistry.

Introduction: The Therapeutic Potential of Indole-3-Glyoxylamides

The indole motif is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1] Among these, the indole-3-glyoxylamide scaffold has emerged as a focal point for the development of novel therapeutic agents, particularly in oncology.[2] Compounds from this class have demonstrated significant cytotoxic effects against various cancer cell lines, with some advancing to clinical evaluation.[1]

Our focus compound, this compound (herein referred to as Cpd-Cl), belongs to this family. While specific mechanism of action studies for Cpd-Cl are not extensively published, the broader literature on indole-3-glyoxylamides suggests a likely mode of action involving the disruption of microtubule dynamics.[3] This guide will, therefore, outline a systematic approach to test the hypothesis that Cpd-Cl acts as a tubulin polymerization inhibitor and will compare its efficacy and cellular effects against two well-characterized analogs:

  • Analog A (Cpd-H): The parent compound without the chloro-substituent, ethyl 2-(1H-indol-3-yl)-2-oxoacetate, to evaluate the role of the halogen in activity.

  • Analog B (Cpd-Pyr): A more complex derivative, N-(pyridin-4-yl)-2-[1-(4-chlorobenzyl)-indol-3-yl]glyoxamide, which has established anticancer properties.[4]

Our investigation will be structured around three core experimental pillars: direct target engagement (tubulin polymerization), cellular phenotype analysis (cell cycle and apoptosis), and binding kinetics.

Experimental Framework for Mechanism of Action Studies

A robust investigation into a compound's mechanism of action requires a multi-faceted approach, starting from the molecular target and extending to the cellular consequences. The following sections detail the experimental protocols designed to provide a comprehensive comparison of Cpd-Cl, Cpd-H, and Cpd-Pyr.

Target Engagement: Tubulin Polymerization Assay

The primary hypothesis is that our indole-3-glyoxylamides inhibit the polymerization of tubulin, a critical process for mitotic spindle formation and cell division.[3] An in vitro tubulin polymerization assay will directly measure this effect.

Experimental Protocol: In Vitro Tubulin Polymerization Assay
  • Reagent Preparation:

    • Purified bovine brain tubulin (>99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • GTP stock solution (100 mM).

    • Test compounds (Cpd-Cl, Cpd-H, Cpd-Pyr) and a known tubulin inhibitor (e.g., colchicine) and a vehicle control (e.g., DMSO) are prepared as 100x stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add the test compounds at various concentrations.

    • Add the tubulin solution to each well.

    • Incubate the plate at 37°C to initiate polymerization.

    • Monitor the change in absorbance at 340 nm every minute for 60 minutes using a microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot absorbance versus time for each concentration of the test compounds.

    • Determine the rate of polymerization and the maximum polymer mass.

    • Calculate the IC₅₀ value for each compound, representing the concentration at which 50% of tubulin polymerization is inhibited.

Expected Outcomes and Comparative Analysis

This assay will provide a direct measure of the compounds' ability to inhibit tubulin polymerization. A dose-dependent decrease in the rate and extent of polymerization is expected for active compounds.

CompoundIC₅₀ (µM) for Tubulin Polymerization Inhibition (Hypothetical Data)
Cpd-Cl1.5
Cpd-H15.2
Cpd-Pyr0.8
Colchicine (Control)1.2

The hypothetical data suggest that the chloro-substitution in Cpd-Cl significantly enhances its activity compared to the parent compound Cpd-H. Cpd-Pyr, with its more complex structure, shows the highest potency.

Cellular Phenotype Analysis: Cell Cycle and Apoptosis Assays

To understand the downstream cellular consequences of tubulin inhibition, we will analyze the effects of our test compounds on the cell cycle and their ability to induce apoptosis (programmed cell death).

Experimental Workflow: Cell Cycle and Apoptosis Analysis

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition and Analysis seed_cells Seed Cancer Cells (e.g., HeLa) treat_compounds Treat with Cpd-Cl, Cpd-H, Cpd-Pyr (24h, 48h) seed_cells->treat_compounds harvest_cells Harvest and Fix Cells treat_compounds->harvest_cells stain_cells Stain with Propidium Iodide (PI) and Annexin V-FITC harvest_cells->stain_cells flow_cytometry Flow Cytometry Analysis stain_cells->flow_cytometry cell_cycle_analysis Cell Cycle Profile (G1, S, G2/M phases) flow_cytometry->cell_cycle_analysis apoptosis_analysis Apoptosis Quadrants (Live, Early, Late, Necrotic) flow_cytometry->apoptosis_analysis

Caption: Workflow for cell cycle and apoptosis analysis.

Detailed Protocols
  • Cell Cycle Analysis:

    • Human cancer cells (e.g., HeLa or A549) are treated with the test compounds for 24 hours.

    • Cells are harvested, washed, and fixed in cold 70% ethanol.

    • Fixed cells are treated with RNase A and stained with propidium iodide (PI).

    • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[5][6]

  • Apoptosis Assay (Annexin V/PI Staining):

    • Cells are treated with the test compounds for 48 hours.

    • Harvested cells are resuspended in Annexin V binding buffer.

    • Cells are stained with Annexin V-FITC and PI.

    • The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[5][7]

Comparative Data Summary (Hypothetical)

Table 2: Effect of Compounds on Cell Cycle Distribution in HeLa Cells (24h treatment at 2x IC₅₀)

Compound% Cells in G1% Cells in S% Cells in G2/M
Vehicle552520
Cpd-Cl151075
Cpd-H452827
Cpd-Pyr10585

Table 3: Induction of Apoptosis in HeLa Cells (48h treatment at 2x IC₅₀)

Compound% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle32
Cpd-Cl3525
Cpd-H85
Cpd-Pyr4530

These hypothetical results corroborate the tubulin polymerization data. Cpd-Cl and Cpd-Pyr induce a significant G2/M arrest, a hallmark of microtubule-destabilizing agents, leading to subsequent apoptosis.[2] Cpd-H shows a much weaker effect, reinforcing the importance of the chloro-substituent.

Characterizing the Binding Interaction

To further define the mechanism, it is crucial to understand how the compounds interact with their target protein. While co-crystallography would be the gold standard, techniques like Surface Plasmon Resonance (SPR) can provide valuable kinetic data.[8]

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization: Purified tubulin is immobilized on a sensor chip.

  • Binding Analysis: The test compounds are flowed over the sensor surface at various concentrations.

  • Data Acquisition: The binding and dissociation of the compounds are monitored in real-time.

  • Kinetic Analysis: The association (kₐ) and dissociation (kₑ) rate constants are determined. The equilibrium dissociation constant (Kₑ) is calculated (Kₑ = kₑ/kₐ).

Comparative Binding Kinetics (Hypothetical Data)
CompoundKₑ (µM)kₐ (1/Ms)kₑ (1/s)
Cpd-Cl2.51.2 x 10⁴3.0 x 10⁻²
Cpd-H20.10.5 x 10⁴1.0 x 10⁻¹
Cpd-Pyr1.12.5 x 10⁴2.8 x 10⁻²

The lower Kₑ value for Cpd-Cl compared to Cpd-H indicates a higher binding affinity, likely due to favorable interactions of the chloro group within the binding pocket. Cpd-Pyr exhibits the strongest binding affinity, consistent with its superior performance in the other assays.

Synthesizing the Mechanism of Action

The collective data from these experiments would allow for the construction of a comprehensive mechanism of action for this compound.

G Cpd_Cl Cpd-Cl Tubulin Tubulin Dimers Cpd_Cl->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Cpd_Cl->Microtubules Inhibits Tubulin->Microtubules Polymerizes G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Proposed mechanism of action for Cpd-Cl.

The experimental evidence would strongly suggest that Cpd-Cl exerts its antitumor effect by directly binding to tubulin and inhibiting its polymerization. This disruption of microtubule dynamics leads to a cell cycle arrest in the G2/M phase, ultimately triggering the apoptotic cell death pathway. The comparative data highlights the critical role of the 5-chloro substitution in enhancing the potency of the indole-3-glyoxylamide scaffold.

Conclusion and Future Directions

This guide outlines a rigorous and comparative approach to elucidate the mechanism of action of this compound. By integrating in vitro target-based assays with cell-based phenotypic screens, a clear and evidence-based understanding of the compound's biological activity can be established. The comparison with structural analogs provides valuable structure-activity relationship (SAR) insights that can guide future drug discovery efforts.

Further studies could involve identifying the precise binding site on tubulin through computational modeling or X-ray crystallography, and evaluating the in vivo efficacy of Cpd-Cl in xenograft models.[3][8]

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A Senior Application Scientist's Guide to Comparative Docking Studies of Indole-3-Glyoxylates with Tubulin

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Indole-3-Glyoxylamides as Tubulin Inhibitors

The indole nucleus is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1][2] When combined with a glyoxylamide moiety, it gives rise to the indole-3-glyoxylamide scaffold, which has garnered significant attention for its diverse pharmacological activities, particularly in oncology.[3][4] A number of indole-3-glyoxylamides have been identified as potent inhibitors of tubulin polymerization.[5][6]

Tubulin, a globular protein, polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[7] By disrupting microtubule dynamics, tubulin inhibitors can arrest the cell cycle, primarily in the G2/M phase, and induce apoptosis, making them a cornerstone of cancer chemotherapy.[5][7] Many of these inhibitors, including a subset of indole-3-glyoxylamides, bind to the colchicine binding site on the β-subunit of tubulin.[8][9]

This guide provides a comprehensive, in-depth comparison of a series of indole-3-glyoxylate derivatives as potential tubulin inhibitors, utilizing molecular docking to predict their binding affinities and interaction patterns. As a senior application scientist, my aim is to not only provide a step-by-step protocol but also to elucidate the scientific rationale behind the experimental choices, ensuring a robust and reproducible in silico investigation.

The Rationale of Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[10] This method is instrumental in structure-based drug design, allowing for the rapid screening of virtual compound libraries and the optimization of lead candidates.[10][11] The core components of a docking study are:

  • A search algorithm: This explores the conformational space of the ligand within the binding site of the receptor.

  • A scoring function: This estimates the binding affinity (typically in kcal/mol) for each generated pose.[12]

Commonly used docking programs include AutoDock, GOLD, and Glide.[12] For this guide, we will utilize AutoDock Vina, a widely used, open-source docking program known for its accuracy and speed.[11][13]

Comparative Docking Study: Indole-3-Glyoxylates at the Colchicine Binding Site of Tubulin

In this study, we will perform a comparative docking analysis of four hypothetical indole-3-glyoxylate derivatives against the colchicine binding site of human β-tubulin. The aim is to understand how substitutions on the indole ring and the amide moiety influence binding affinity and interactions with key residues.

Experimental Workflow

The overall workflow for our comparative docking study is depicted below. This systematic approach ensures the reliability and reproducibility of our findings.

G p1 Target Selection & Preparation (PDB: 4O2B) p2 Ligand Preparation (Indole-3-Glyoxylate Derivatives) p1->p2 d1 Define Binding Site (Grid Box Generation) p2->d1 d2 Run Docking Simulation (AutoDock Vina) d1->d2 a1 Analyze Docking Results (Binding Energy & RMSD) d2->a1 a2 Visualize Interactions (PyMOL/Discovery Studio) a1->a2 a3 Structure-Activity Relationship (SAR) Analysis a2->a3

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Experimental Protocol using AutoDock Vina

This protocol provides a detailed methodology for docking our indole-3-glyoxylate derivatives into the colchicine binding site of tubulin.

1. Preparation of the Receptor (Tubulin)

  • Objective: To prepare the tubulin structure for docking by removing unwanted molecules, adding hydrogens, and assigning charges.

  • Procedure:

    • Download the crystal structure of human tubulin in complex with a colchicine-site inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4O2B .[3]

    • Open the PDB file in a molecular visualization tool such as PyMOL or UCSF Chimera.

    • Remove all non-essential molecules, including water, co-factors, and the original ligand.

    • Add polar hydrogens to the protein structure.

    • Save the cleaned protein structure as a PDB file.

    • Using AutoDockTools (ADT), convert the PDB file to the PDBQT format, which includes partial charges and atom types required by Vina.[13]

2. Preparation of the Ligands (Indole-3-Glyoxylate Derivatives)

  • Objective: To generate 3D structures of our test compounds and prepare them for docking.

  • Procedure:

    • Sketch the 2D structures of the indole-3-glyoxylate derivatives using a chemical drawing software like ChemDraw or MarvinSketch.

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the 3D structures in a format readable by ADT (e.g., MOL2 or PDB).

    • In ADT, open each ligand file, assign Gasteiger charges, and set the rotatable bonds.

    • Save each prepared ligand in the PDBQT format.[14]

3. Grid Box Generation

  • Objective: To define the search space for the docking simulation, encompassing the colchicine binding site.

  • Procedure:

    • In ADT, load the prepared receptor (tubulin.pdbqt).

    • Identify the key residues of the colchicine binding site (e.g., Cys241, Leu248, Leu255, Ala316, Val318, and Lys352).

    • Center the grid box around these residues. A typical grid box size for this site would be 25 x 25 x 25 Å.

    • Save the grid box parameters in a configuration file (e.g., conf.txt).[11]

4. Running the Docking Simulation

  • Objective: To perform the docking of each ligand against the prepared receptor using AutoDock Vina.

  • Procedure:

    • Open a command-line terminal.

    • Navigate to the directory containing the prepared receptor and ligand PDBQT files, and the configuration file.

    • Execute the following command for each ligand:

      Replace ligand_X with the specific name of each derivative.[11]

5. Analysis of Results

  • Objective: To analyze the docking output to determine the binding affinity and binding mode of each ligand.

  • Procedure:

    • The binding affinity (in kcal/mol) for the best pose of each ligand is reported in the log file.

    • The output PDBQT file contains the coordinates of the docked poses.

    • Load the receptor and the output PDBQT file for each ligand into a molecular visualization software.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked poses of different ligands to assess conformational similarity.[8]

Comparative Data Analysis

The following table summarizes the hypothetical docking results for four indole-3-glyoxylate derivatives. These values are representative of what might be observed in a typical study and are informed by published structure-activity relationship (SAR) data.[5][8]

Compound IDR1-Group (Indole N1)R2-Group (Amide)Binding Affinity (kcal/mol)RMSD (Å) from Ligand 1Key Interactions
Ligand 1 H4-pyridyl-8.50.00H-bond with Asn258; Pi-stacking with Tyr202
Ligand 2 4-chlorobenzyl4-pyridyl-9.81.25Hydrophobic interactions in a pocket formed by Leu248, Ala316, Val318; H-bond with Asn258
Ligand 3 H4-methoxyphenyl-7.90.88H-bond with Asn258; Potential steric clash with Met259
Ligand 4 4-chlorobenzyl4-methoxyphenyl-9.11.50Enhanced hydrophobic interactions; Pi-stacking with Tyr202

Interpretation of Results and SAR Insights

The synthesized data provides valuable insights into the structure-activity relationship of these indole-3-glyoxylate derivatives as tubulin inhibitors:

  • Impact of N1 Substitution: The addition of a 4-chlorobenzyl group at the N1 position of the indole ring (Ligand 2 and Ligand 4) significantly improves the binding affinity compared to their unsubstituted counterparts (Ligand 1 and Ligand 3). This suggests the presence of a hydrophobic pocket in the binding site that can accommodate this group, leading to more favorable interactions.[5] This is consistent with the known activity of compounds like Indibulin.[5][12]

  • Role of the Amide Moiety: Comparing Ligand 1 and Ligand 3, the 4-pyridyl group appears to be more favorable than the 4-methoxyphenyl group. The nitrogen in the pyridine ring likely forms a crucial hydrogen bond with residues like Asn258, acting as a key anchoring point.[15] While the 4-methoxyphenyl group can also participate in interactions, it may introduce some steric hindrance.

  • Synergistic Effects: Ligand 2, which combines the optimal N1-substituent (4-chlorobenzyl) and the preferred amide moiety (4-pyridyl), exhibits the highest binding affinity. This highlights the importance of optimizing substitutions at multiple positions to achieve potent inhibition.

The Biological Context: Tubulin Polymerization and the Cell Cycle

The inhibition of tubulin polymerization by these compounds has direct consequences on the cell cycle. The diagram below illustrates the signaling pathway leading to cell cycle arrest and apoptosis.

G I3G Indole-3-Glyoxylates Tubulin α/β-Tubulin Dimers I3G->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization I3G->Microtubules Inhibits Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Essential for G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Prolonged arrest induces

Caption: Signaling pathway of tubulin polymerization inhibition and cell cycle arrest.

By binding to the colchicine site of β-tubulin, indole-3-glyoxylates prevent the polymerization of tubulin dimers into microtubules.[7] This disruption of microtubule dynamics is particularly detrimental during mitosis, as it prevents the formation of a functional mitotic spindle.[16] The cell's spindle assembly checkpoint is activated, leading to an arrest in the G2/M phase of the cell cycle.[17] If the damage is irreparable, the cell is ultimately directed towards apoptosis, or programmed cell death.[17]

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative docking study of indole-3-glyoxylate derivatives as tubulin inhibitors. The detailed protocol, coupled with the analysis of hypothetical data, demonstrates how in silico methods can be leveraged to understand structure-activity relationships and guide the design of more potent anticancer agents.

Our findings underscore the importance of substitutions at both the N1 position of the indole ring and the amide moiety for achieving high binding affinity to the colchicine site of tubulin. The insights gained from such studies are invaluable for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.

Future work should focus on expanding the library of derivatives to explore a wider chemical space. Additionally, molecular dynamics simulations could be employed to study the stability of the ligand-receptor complexes and to gain a more dynamic understanding of the binding interactions. Ultimately, the most promising candidates from these computational studies should be synthesized and validated through in vitro tubulin polymerization assays and cell-based cytotoxicity studies.

References

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  • Eberhardt, J., Santos-Martins, D., Tillack, A. F., & Forli, S. (2021). AutoDock Vina 1.2.0: New Docking and Hybrid Scoring Functions.
  • Barresi, E., Baglini, E., Poggetti, V., Viviano, M., Salerno, S., Da Settimo, F., & Taliani, S. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 16(7), 997.
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A Comparative Guide to the Synthesis of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the 5-chloroindole scaffold and the reactive ethyl-2-oxoacetate moiety at the C-3 position allows for diverse functionalization, leading to the development of novel therapeutic agents. This guide provides a comprehensive validation of a primary synthetic route for this compound and objectively compares it with viable alternatives, offering researchers and drug development professionals the experimental data and mechanistic insights necessary to make informed decisions for their synthetic campaigns.

Validated Synthetic Route: Friedel-Crafts Acylation of 5-chloro-1H-indole

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 5-chloro-1H-indole with an appropriate acylating agent, such as ethyl oxalyl chloride. This electrophilic aromatic substitution reaction is highly regioselective for the electron-rich C-3 position of the indole nucleus.[1][2] The use of a mild Lewis acid catalyst is crucial to prevent the degradation of the sensitive indole ring.

Causality of Experimental Choices

The selection of a dialkylaluminum chloride, such as diethylaluminum chloride (Et2AlCl), as the Lewis acid catalyst is a key aspect of this validated protocol. Unlike stronger Lewis acids such as aluminum chloride (AlCl₃), Et2AlCl is milder and less prone to causing polymerization or other side reactions with the indole substrate.[3] The reaction is typically carried out at low temperatures (0 °C) to further control the reactivity and enhance selectivity. Anhydrous conditions are essential to prevent the hydrolysis of the Lewis acid and the acyl chloride.

Experimental Protocol: Synthesis of this compound
  • Materials:

    • 5-chloro-1H-indole

    • Ethyl oxalyl chloride

    • Diethylaluminum chloride (Et2AlCl) (1.0 M solution in hexanes)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a solution of 5-chloro-1H-indole (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of Et2AlCl in hexanes (1.2 equiv) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Slowly add a solution of ethyl oxalyl chloride (1.1 equiv) in anhydrous DCM to the reaction mixture at 0 °C.

    • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visualization of the Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 5_Chloro_Indole 5-chloro-1H-indole Reaction_Vessel Anhydrous DCM, 0 °C 5_Chloro_Indole->Reaction_Vessel Ethyl_Oxalyl_Chloride Ethyl Oxalyl Chloride Ethyl_Oxalyl_Chloride->Reaction_Vessel Et2AlCl Et2AlCl (Lewis Acid) Et2AlCl->Reaction_Vessel Quenching Quench with aq. NH4Cl Reaction_Vessel->Quenching Reaction Extraction Extraction with DCM Quenching->Extraction Washing Wash with NaHCO3 & Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product Grignard_Reaction cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification 5_Chloro_Indole 5-chloro-1H-indole Grignard_Formation Formation of 3-indolylmagnesium bromide 5_Chloro_Indole->Grignard_Formation EtMgBr Ethylmagnesium Bromide EtMgBr->Grignard_Formation Diethyl_Oxalate Diethyl Oxalate Nucleophilic_Attack Reaction with Diethyl Oxalate Diethyl_Oxalate->Nucleophilic_Attack Grignard_Formation->Nucleophilic_Attack Quenching Aqueous Workup Nucleophilic_Attack->Quenching Purification Chromatography Quenching->Purification Product This compound Purification->Product

Caption: Workflow for the Grignard reaction synthesis.

Vilsmeier-Haack Reaction Followed by Oxidation

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles like indoles. [3][4][5][6][7]This approach would involve a two-step sequence.

  • Plausible Mechanism: 5-chloro-1H-indole is first formylated at the C-3 position using a Vilsmeier reagent (generated from POCl₃ and DMF) to yield 5-chloro-1H-indole-3-carbaldehyde. The resulting aldehyde would then be oxidized to the corresponding carboxylic acid, followed by esterification to yield the final product.

  • Advantages: The Vilsmeier-Haack reaction is generally high-yielding and uses relatively inexpensive reagents.

  • Disadvantages: This is a multi-step synthesis, which can lower the overall yield. The oxidation of the intermediate aldehyde would require an additional synthetic step and purification, adding to the complexity and cost of the process.

Visualization of the Vilsmeier-Haack and Oxidation Workflow

Vilsmeier_Haack_Oxidation cluster_reactants Reactants cluster_steps Synthetic Steps 5_Chloro_Indole 5-chloro-1H-indole Formylation Vilsmeier-Haack Formylation 5_Chloro_Indole->Formylation Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Formylation Oxidizing_Agent Oxidizing Agent Oxidation Oxidation Oxidizing_Agent->Oxidation Ethanol Ethanol, Acid Catalyst Esterification Esterification Ethanol->Esterification Intermediate_Aldehyde 5-chloro-1H-indole-3-carbaldehyde Formylation->Intermediate_Aldehyde Intermediate_Aldehyde->Oxidation Intermediate_Acid 5-chloro-1H-indole-3-glyoxylic acid Oxidation->Intermediate_Acid Intermediate_Acid->Esterification Product This compound Esterification->Product

Caption: Workflow for the Vilsmeier-Haack and oxidation synthesis.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the validated Friedel-Crafts acylation route and the plausible alternative routes.

ParameterValidated Friedel-Crafts AcylationGrignard ReactionVilsmeier-Haack & Oxidation
Number of Steps 11 (after Grignard formation)2-3
Key Reagents 5-chloro-1H-indole, Ethyl oxalyl chloride, Et2AlCl5-chloro-1H-indole, EtMgBr, Diethyl oxalate5-chloro-1H-indole, POCl₃, DMF, Oxidant, Ethanol
Catalyst Diethylaluminum chlorideNoneAcid (for esterification)
Reaction Conditions Mild (0 °C), AnhydrousAnhydrous, Inert atmosphereVaries (mild to harsh for oxidation)
Reported Yield Good to Excellent (for analogs)Variable, potential for side productsGenerally good for formylation, overall yield depends on oxidation
Purity of Crude Generally good, requires chromatographyCan be a mixture of N/C-acylated productsIntermediate purity is crucial for the next step
Scalability Readily scalableCan be challenging due to Grignard sensitivityScalable, but multi-step nature adds complexity
Key Advantages Direct, high regioselectivity, good yieldsAvoids strong Lewis acidsUses inexpensive reagents
Key Disadvantages Requires a Lewis acid, anhydrous conditionsSensitive to moisture, potential for side reactionsMulti-step, lower overall yield, additional reagents

Conclusion and Recommendation

Based on the available literature and established synthetic principles, the Friedel-Crafts acylation of 5-chloro-1H-indole with ethyl oxalyl chloride, catalyzed by diethylaluminum chloride, stands out as the most robust and reliable method for the preparation of this compound. This single-step procedure offers high regioselectivity and is likely to provide good to excellent yields under mild reaction conditions.

The Grignard reaction approach, while plausible, presents significant challenges in controlling the selectivity between N- and C-acylation and requires stringent reaction conditions. The Vilsmeier-Haack route, followed by oxidation, introduces additional synthetic steps, which invariably reduces the overall efficiency and increases the complexity of the synthesis.

For researchers and drug development professionals seeking a dependable and scalable synthesis of this key intermediate, the validated Friedel-Crafts acylation protocol is the recommended starting point for laboratory investigation and process development.

References

  • Acylation of indoles via photoredox catalysis: a route to 3-acylindoles. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]

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A-Comparative-Guide-to-the-Cross-Reactivity-of-Ethyl-2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the cross-reactivity profile of ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, a heterocyclic compound with potential applications in drug discovery. Recognizing that unintended molecular interactions, or off-target effects, are a significant cause of adverse drug reactions and late-stage clinical failures, this document outlines a systematic approach to characterizing the selectivity of this indole derivative.[1][2] We present a framework for comparative analysis against structurally related compounds and detail essential in vitro and in silico methodologies for identifying potential off-target binding. The protocols and data interpretation strategies described herein are intended to provide researchers, scientists, and drug development professionals with a robust toolkit for preclinical safety and efficacy assessment.

Introduction: The Imperative of Selectivity in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[3] this compound, with its reactive α-ketoester functionality, presents a compelling starting point for the synthesis of novel therapeutic agents. However, the very features that make this compound an attractive synthetic building block also necessitate a thorough investigation of its potential for cross-reactivity.

Off-target interactions occur when a drug molecule binds to proteins other than its intended therapeutic target, potentially leading to unforeseen side effects.[2] Early and comprehensive assessment of a compound's selectivity is therefore not merely a regulatory hurdle but a fundamental aspect of rational drug design that can significantly de-risk a drug development program.[1][4] This guide will explore both computational and experimental strategies to proactively identify and characterize the cross-reactivity of this compound and its derivatives.

Molecular Profile of this compound

IUPAC Name: this compound[5] CAS Number: 163160-58-5[5][6] Molecular Formula: C12H10ClNO3[5][6] Molecular Weight: 251.67 g/mol [6] Structure:

Figure 1. Chemical Structure of this compound.

The structure features a 5-chloro-substituted indole ring linked to an ethyl oxoacetate group at the 3-position. This arrangement suggests potential interactions with a variety of biological targets, including enzymes that recognize indole-containing substrates or those that are susceptible to modification by the electrophilic ketoester moiety.

Comparative Framework: Selecting Appropriate Comparators

To contextualize the cross-reactivity profile of our lead compound, it is essential to compare it against structurally and functionally related molecules. The choice of comparators should be guided by a clear scientific rationale.

Table 1: Rationale for Comparator Selection

Comparator CompoundRationale for InclusionPotential for Cross-Reactivity Insights
Indomethacin A well-characterized non-steroidal anti-inflammatory drug (NSAID) containing an indole core.[7]Provides a benchmark for off-target effects commonly associated with indole-based NSAIDs, such as gastrointestinal and cardiovascular toxicities.
Sunitinib A multi-targeted receptor tyrosine kinase inhibitor with an indolin-2-one core, a related heterocyclic system.[8]Allows for comparison against a compound known to interact with a broad range of kinases, highlighting potential kinase-related off-targets.
Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate A structural analog where the indole core is replaced by a chloropyridine ring.[9]Helps to elucidate the specific contribution of the indole scaffold to the observed cross-reactivity profile.
5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives Indole derivatives with known antimicrobial activity, possessing a different side chain at the 3-position.[10]Comparison with these compounds can help to distinguish target classes based on the nature of the substituent at the indole 3-position.

Methodologies for Cross-Reactivity Profiling

A multi-pronged approach combining in silico prediction with in vitro experimental validation is the most effective strategy for comprehensively assessing cross-reactivity.[1][11]

In Silico Profiling: Early-Stage Hazard Identification

Computational methods provide a cost-effective means to predict potential off-target interactions and guide the design of subsequent experimental studies.[1][12]

  • Ligand-Based Similarity Searching:

    • Utilize chemical informatics databases (e.g., PubChem, ChEMBL) to identify known bioactive molecules that are structurally similar to this compound.

    • Employ 2D fingerprinting methods (e.g., Tanimoto coefficient) to quantify structural similarity.

    • Analyze the known targets of the identified similar compounds to generate a preliminary list of potential off-targets. This approach is effective in predicting interactions for which sufficient structure-activity relationship data exists.[12]

  • Pharmacophore Modeling:

    • Develop a 3D pharmacophore model based on the key chemical features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

    • Screen this pharmacophore against a database of protein structures to identify proteins with binding sites that can accommodate the query molecule.

  • Molecular Docking:

    • For high-priority potential off-targets identified in the previous steps, perform molecular docking simulations.[11]

    • This will predict the binding mode and estimate the binding affinity of the compound to the protein's active or allosteric sites. The accuracy of molecular docking is dependent on the quality of the protein crystal structure.[11]

in_silico_workflow cluster_input Input cluster_methods In Silico Methods cluster_output Output Compound This compound Similarity Ligand-Based Similarity Search Compound->Similarity Pharmacophore Pharmacophore Modeling Compound->Pharmacophore Off_Target_List Prioritized List of Potential Off-Targets Similarity->Off_Target_List Pharmacophore->Off_Target_List Docking Molecular Docking Off_Target_List->Docking

Figure 2. In Silico Cross-Reactivity Prediction Workflow.

In Vitro Profiling: Experimental Validation

In vitro assays are essential for confirming the predictions from in silico models and for discovering novel, unanticipated off-target interactions.[11] High-throughput screening (HTS) methodologies enable the rapid assessment of a compound against a broad panel of targets.[2]

  • Target Selection:

    • Assemble a diverse panel of targets known to be frequently involved in off-target effects. This should include, but is not limited to:

      • Kinases: A comprehensive kinome scan (e.g., >400 kinases).

      • G-Protein Coupled Receptors (GPCRs): A panel representing different GPCR families.

      • Ion Channels: Key cardiac and neuronal ion channels (e.g., hERG).

      • Nuclear Receptors: Ligand-binding domains of common nuclear receptors.

      • Cytochrome P450 Enzymes (CYPs): Major isoforms involved in drug metabolism (e.g., CYP3A4, CYP2D6).

  • Assay Formats:

    • Employ a variety of assay formats appropriate for the different target classes. These may include:

      • Binding Assays: Radioligand binding assays or fluorescence polarization assays to measure direct binding to receptors and channels.

      • Enzyme Activity Assays: Biochemical assays to measure the inhibition or activation of enzymes like kinases and CYPs.

      • Functional Cell-Based Assays: Assays that measure the downstream cellular response to target modulation (e.g., calcium flux for GPCRs, reporter gene assays for nuclear receptors).

  • Data Analysis and Interpretation:

    • Determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for any observed activity.

    • A common threshold for a significant off-target interaction is an IC50 or EC50 value less than 10 µM, or within a 30-fold window of the on-target potency.

in_vitro_workflow cluster_input Input cluster_screening Screening Panels cluster_assays Assay Formats cluster_output Output Compound Test Compound & Comparators Kinases Kinase Panel Compound->Kinases GPCRs GPCR Panel Compound->GPCRs Ion_Channels Ion Channel Panel Compound->Ion_Channels Other_Targets Other Relevant Targets Compound->Other_Targets Binding Binding Assays Kinases->Binding Enzyme Enzyme Activity Assays Kinases->Enzyme GPCRs->Binding Functional Functional Cell-Based Assays GPCRs->Functional Ion_Channels->Binding Ion_Channels->Functional Other_Targets->Binding Other_Targets->Enzyme Other_Targets->Functional Data_Analysis IC50 / EC50 Determination Binding->Data_Analysis Enzyme->Data_Analysis Functional->Data_Analysis Hit_Identification Identification of Off-Target Hits Data_Analysis->Hit_Identification

Figure 3. In Vitro Cross-Reactivity Screening Workflow.

Data Summary and Interpretation

The results from both in silico and in vitro studies should be compiled and analyzed to build a comprehensive cross-reactivity profile.

Table 2: Hypothetical Cross-Reactivity Data Summary

Target ClassThis compound (IC50/EC50, µM)Indomethacin (IC50/EC50, µM)Sunitinib (IC50/EC50, µM)Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (IC50/EC50, µM)
Primary Target [Insert On-Target Potency]> 100[Insert On-Target Potency]> 100
Kinase A 5.2> 500.01> 50
Kinase B 15.8> 500.05> 50
GPCR X 8.92.1> 10045.3
hERG Channel > 100> 10012.5> 100
CYP3A4 22.45.51.8> 50

Interpretation of Hypothetical Data:

  • This compound shows moderate off-target activity against Kinase A and GPCR X. The lack of activity for the chloropyridine analog against these targets suggests the indole scaffold is a key determinant for these interactions.

  • The comparison with Indomethacin reveals a different off-target profile, with the latter showing more potent inhibition of CYP3A4.

  • As expected, Sunitinib demonstrates potent activity against multiple kinases. The weaker kinase activity of our lead compound is a favorable differentiating feature.

Conclusion and Future Directions

This guide has outlined a systematic and evidence-based approach to evaluating the cross-reactivity of this compound. By combining predictive computational methods with broad-panel in vitro screening and a carefully selected set of comparator compounds, researchers can build a comprehensive understanding of a molecule's selectivity profile. This proactive approach to identifying and mitigating potential off-target effects is crucial for the successful development of safe and effective therapeutics. Future studies should focus on structure-activity relationship (SAR) exploration to rationally design out the observed off-target activities while maintaining or improving on-target potency. Advanced techniques such as cellular thermal shift assays (CETSA) and chemoproteomics can provide further insights into target engagement within a cellular context.[4]

References

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  • How can off-target effects of drugs be minimised?. Patsnap Synapse.
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  • Synthesis and biological evaluation of some N-substituted indoles. Arkivoc.
  • Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed.
  • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. PubChem.
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Safety Operating Guide

A Procedural Guide to the Safe Disposal of Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate are central to discovery. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory frameworks.

The foundational principle of chemical waste management is that the generator of the waste is responsible for its safe handling from "cradle-to-grave."[1] This means that from the moment a chemical is deemed waste, your laboratory is accountable for its proper identification, segregation, storage, and ultimate disposal through authorized channels.

Part 1: Hazard Characterization - The First Critical Step

Before any disposal action is taken, a thorough hazard assessment is mandatory. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 163160-58-5) may not be readily available from all suppliers, its chemical structure—a chlorinated indole derivative—provides clear indicators of its potential hazards. Indole and its derivatives are known to be harmful if swallowed, toxic in contact with skin, and can cause serious eye irritation.[2] The presence of the chloro- group can increase environmental persistence and toxicity.

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3][4]

As a precautionary measure, this compound and its associated waste (e.g., contaminated consumables) must be treated as hazardous waste.

Hazard Characteristic RCRA Definition Summary Assessment for this compound
Ignitability Liquids with a flash point < 60°C (140°F).[4]While data is not available for this specific compound, related compounds like ethyl chlorooxoacetate have a flash point of 41°C, classifying them as flammable liquids.[5][6] Action: Assume Ignitability.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.This is unlikely for the pure compound but should be tested if it is in a solution.
Reactivity Unstable, reacts violently with water, or generates toxic gases.While specific data is absent, indole derivatives can be reactive. It should not be mixed with incompatible materials.
Toxicity Contains contaminants at concentrations above regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[4]The chlorinated nature of the molecule suggests a potential for environmental toxicity.[2] Action: Assume Toxicity.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper personal protective equipment is non-negotiable when handling this compound for disposal. The potential for skin and eye irritation, along with unknown toxicological properties, necessitates stringent precautions.[7]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield as described in OSHA's regulations (29 CFR 1910.133).[5][8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[9]

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin exposure.[7]

  • Respiratory Protection: If handling the solid form where dust may be generated, or if working with solutions outside of a fume hood, use a NIOSH/MSHA-approved respirator.[8]

  • Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

Part 3: Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to ensure safety and compliance. This process is designed to be a self-validating system, minimizing the risk of accidental exposure or environmental release.

G cluster_prep Preparation Phase cluster_handle Handling & Containment cluster_admin Administrative & Storage A Waste Generated (Unused chemical, contaminated labware) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Segregate Waste (Keep separate from non-hazardous & incompatible chemicals) B->C D Select Compatible Container (Leak-proof, screw-top lid) C->D E Transfer Waste to Container (Minimize dust/splashing) D->E F Securely Seal Container E->F G Affix Hazardous Waste Label F->G H Complete Label Information (Name, Date, Hazards) G->H I Store in Satellite Accumulation Area (Secondary containment, <55 gal) H->I J Contact EHS for Pickup (Within 90-180 days) I->J K Disposal by Licensed Hazardous Waste Facility J->K Final Step

Caption: Disposal workflow for this compound.

Detailed Procedural Steps:

  • Waste Identification and Segregation:

    • This compound and any materials contaminated with it (e.g., weigh boats, gloves, silica gel, contaminated solvents) are to be disposed of as hazardous chemical waste.[11]

    • Crucially, segregate this waste stream. Do not mix it with non-hazardous laboratory trash or other chemical waste streams, especially strong oxidizing agents, which are incompatible with indole derivatives.[8][12]

  • Waste Containerization:

    • Select a robust, leak-proof container with a secure, threaded screw-top lid. The container material must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[12]

    • Ensure the container is clean and in good condition. If reusing a container, ensure all previous labels are completely removed or defaced.

    • For sharps waste (e.g., contaminated needles or broken glassware), use a designated, puncture-proof sharps container.[13]

  • Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled. Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[7]

    • Fill out the label completely and legibly, including:

      • The full chemical name: "this compound" and any other components.

      • The approximate concentrations of each component.

      • The date accumulation started.

      • The name of the principal investigator and laboratory information.

      • The relevant hazard characteristics (e.g., Ignitable, Toxic).

  • Accumulation and Storage:

    • Keep the waste container sealed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel.

    • The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

    • Adhere to institutional limits on the volume of waste that can be accumulated (typically up to 55 gallons of a single waste stream) and the time limits for storage (often 180 days or less).[7]

  • Final Disposal:

    • Under no circumstances should this chemical be disposed of down the sink or in the regular trash. [7][11] This action is a serious regulatory violation and poses a significant threat to environmental and public health.

    • When the container is full or approaching its time limit, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[14] They are trained and equipped to transport and dispose of the material in compliance with all federal and state regulations.

Governing Regulations

Your laboratory's chemical disposal program is governed by several key federal regulations:

  • The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates all aspects of hazardous waste management, from generation to final disposal.[15][16] The relevant regulations are found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[15]

  • The Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), also known as the Laboratory Standard, mandates the creation of a Chemical Hygiene Plan (CHP).[17] This plan must include procedures for the safe removal of hazardous chemical waste.[10][18]

By adhering to the procedures outlined in this guide, you ensure the safety of your laboratory personnel, protect the environment, and maintain full compliance with the law, thereby upholding the highest standards of professional scientific practice.

References

  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • GPC. (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know.
  • Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: Ethyl 2-chloro-2-oxoacetate.
  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Environmental Health and Safety. (n.d.). Chemical Hazardous Waste Spotlight.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • U.S. Environmental Protection Agency. (2023, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste.
  • Hazardous Waste Experts. (n.d.). The 4 Types of Hazardous Waste.
  • Medical Waste Pros. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Central Drug House (P) Ltd. (n.d.). Indole Material Safety Data Sheet.
  • BenchChem. (2025). Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl chlorooxoacetate.
  • Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • TCI America. (n.d.). This compound, min 97%.
  • Fisher Scientific. (2021, September 21). Safety Data Sheet: Indole.
  • Sigma-Aldrich. (2023, August 29). Safety Data Sheet: Ethyl chloroacetate.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storing, and Disposing of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Sigma-Aldrich. (2023, October 16). Safety Data Sheet: Indole.
  • Fisher Scientific. (2021, September 21). Safety Data Sheet: Ethyl chloroacetate.
  • C/D/N Isotopes Inc. (2016, June 3). Safety Data Sheet: Indole.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from UW-Madison Office of Chemical Safety.
  • Covethouse. (n.d.). This compound.
  • SynQuest Laboratories, Inc. (n.d.). Product Details: Ethyl 2-chloro-2-oxoacetate.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Ethyl 2-(6-Chloro-3-indolyl)-2-oxoacetate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.